4-((3-Chlorobenzyl)oxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXPJNHJNFUZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427521 | |
| Record name | 4-[(3-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84403-70-3 | |
| Record name | 4-[(3-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((3-Chlorobenzyl)oxy)benzoic Acid (CAS 84403-70-3)
Foreword
Welcome to this comprehensive technical guide on 4-((3-Chlorobenzyl)oxy)benzoic acid, a molecule of significant interest within the scientific community. As a derivative of benzoic acid, this compound serves as a valuable scaffold and intermediate in the synthesis of potentially bioactive molecules. This document is designed for researchers, scientists, and drug development professionals, offering a deep dive into its chemical properties, synthesis, potential applications, and safe handling protocols. Our objective is to provide not just data, but a cohesive narrative grounded in established scientific principles, fostering a deeper understanding of this compound's role in advancing chemical and pharmaceutical research.
Core Molecular Profile and Physicochemical Properties
This compound is an organic compound characterized by a benzoic acid moiety linked to a 3-chlorobenzyl group via an ether bond.[1][2] This structure is fundamental to its chemical behavior and potential biological activity. The presence of the carboxylic acid group, the aromatic rings, the ether linkage, and the chlorine substituent all contribute to its unique physicochemical characteristics.
Below is a summary of its key properties, essential for experimental design and application.
| Property | Value | Source(s) |
| CAS Number | 84403-70-3 | [1][3][4] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2] |
| Molecular Weight | 262.69 g/mol | [2] |
| IUPAC Name | 4-[(3-chlorophenyl)methoxy]benzoic acid | [2] |
| Synonyms | 4-(3-Chloro-benzyloxy)-benzoic acid, Benzoic acid, 4-[(3-chlorophenyl)methoxy]- | [2] |
| Physical Form | Solid | |
| Solubility | While specific data for this exact compound is limited, benzoic acid derivatives generally exhibit poor solubility in water but are soluble in organic solvents like ethanol, methanol, and acetone.[5] The carboxylic acid group's solubility is pH-dependent.[5] | N/A |
| pKa | The pKa of benzoic acid is 4.20.[6] Substituents on the ring will alter this value, but it provides a reasonable estimate for the acidity of the carboxylic acid group. | [6] |
| SMILES | O=C(O)C1=CC=C(OCC2=CC=CC(Cl)=C2)C=C1 | [1] |
Synthesis and Purification: A Methodological Approach
The synthesis of this compound is typically achieved through a Williamson-type ether synthesis. This classic and reliable method involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide of 4-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride.
Causality in Experimental Design
The choice of a strong base (like sodium hydroxide or potassium carbonate) is critical to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, thereby generating the more potent nucleophile, the phenoxide ion. The reaction is typically conducted in a polar aprotic solvent, such as acetone or DMF, which can solvate the cation but does not interfere with the nucleophile. The reaction is often heated to increase the rate of this Sₙ2 reaction. Purification is essential to remove unreacted starting materials and byproducts, with column chromatography being a common and effective method.
Detailed Synthesis Protocol
-
Deprotonation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone). Add a stoichiometric equivalent of a base (e.g., anhydrous potassium carbonate).
-
Nucleophilic Attack: To the resulting mixture, add 3-chlorobenzyl chloride dropwise.
-
Reaction: Stir the mixture vigorously and heat under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. The product can then be extracted into an aqueous basic solution (e.g., 1M NaOH) to separate it from non-acidic impurities.
-
Precipitation: Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the final product, this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If further purification is needed, recrystallization or column chromatography can be employed.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Spectroscopic Characterization Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge, and the carboxylic acid proton. The two benzene rings will present complex multiplets in the aromatic region (approx. δ 6.9-8.1 ppm). The benzylic methylene protons (-O-CH₂-) should appear as a singlet around δ 5.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.[7]
-
¹³C NMR Spectroscopy: The carbon NMR will show signals for each unique carbon atom. The carboxyl carbon will be the most downfield (approx. δ 167-173 ppm).[7] The aromatic carbons will resonate in the typical range of δ 115-160 ppm, with carbons attached to the electronegative oxygen and chlorine atoms appearing further downfield. The methylene bridge carbon (-CH₂-) is expected around δ 70 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A very broad absorption from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.[10] A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid will appear around 1680-1710 cm⁻¹.[10] The C-O stretching of the ether linkage will be visible in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ range, and the C-Cl stretch will be found in the fingerprint region, typically around 700-800 cm⁻¹.[10]
Potential Applications in Research and Drug Development
Derivatives of benzoic and salicylic acid are well-known for their wide range of biological activities.[11][12] Analogs of the title compound have shown promise as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][13]
Mechanism of Action: A Focus on COX Inhibition
Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the active site of these enzymes. Structural analogs of this compound have demonstrated an affinity for the COX-2 enzyme.[13] The inhibition of COX-2 is a key therapeutic target for reducing inflammation and pain with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[11]
The hypothetical mechanism involves the compound binding to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins.
Potential Signaling Pathway Inhibition
Sources
- 1. 1stsci.com [1stsci.com]
- 2. 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 84403-70-3|this compound|BLD Pharm [bldpharm.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. global.oup.com [global.oup.com]
- 7. rsc.org [rsc.org]
- 8. asianjournalofphysics.com [asianjournalofphysics.com]
- 9. researchgate.net [researchgate.net]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. benchchem.com [benchchem.com]
Physicochemical properties of 4-((3-Chlorobenzyl)oxy)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-((3-Chlorobenzyl)oxy)benzoic Acid
Introduction
This compound is a derivative of benzoic acid, a structural motif of significant interest in medicinal chemistry and materials science. As a bifunctional molecule featuring a carboxylic acid group and a substituted benzyl ether, it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.[1] The precise characterization of its physicochemical properties is a prerequisite for its effective utilization in research and development, influencing factors from reaction kinetics and solubility to formulation and biological activity.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also detailed, field-proven experimental protocols for its synthesis and characterization. The methodologies described herein are grounded in established analytical principles, providing a self-validating framework for empirical investigation.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The key identifiers and structural information for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-[(3-chlorophenyl)methoxy]benzoic acid | [2] |
| Synonyms | 4-(3-Chloro-benzyloxy)-benzoic acid | [2] |
| CAS Number | 84403-70-3 | [2][][4][5] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [2] |
| Molecular Weight | 262.69 g/mol | [2][6] |
| InChI Key | QMXPJNHJNFUZAT-UHFFFAOYSA-N | [2] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Benzoic acid part C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0.7!", label="C"]; C3 [pos="2.4,0!", label="C"]; C4 [pos="2.4,-1.4!", label="C"]; C5 [pos="1.2,-2.1!", label="C"]; C6 [pos="0,-1.4!", label="C"]; C_carboxyl [pos="-1.3,-2.1!", label="C"]; O_carboxyl1 [pos="-2.3,-1.4!", label="O"]; O_carboxyl2 [pos="-1.3,-3.2!", label="OH"];
// Ether linkage O_ether [pos="3.6,0.7!", label="O"]; C_methylene [pos="4.8,0!", label="CH₂"];
// Chlorobenzyl part C7 [pos="6.0,0.7!", label="C"]; C8 [pos="7.2,0!", label="C"]; C9 [pos="7.2,-1.4!", label="C"]; C10 [pos="6.0,-2.1!", label="C"]; C11 [pos="4.8,-1.4!", label="C"]; Cl [pos="8.5,-2.1!", label="Cl"];
// Aromatic rings (invisible nodes for bond guidance) A1 [pos="1.2,-0.7!", label="", width=0.1, height=0.1, style=invis]; A2 [pos="6.0,-0.7!", label="", width=0.1, height=0.1, style=invis];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C_carboxyl [label=""]; C_carboxyl -- O_carboxyl1 [label="="]; C_carboxyl -- O_carboxyl2 [label=""]; C3 -- O_ether [label=""]; O_ether -- C_methylene [label=""]; C_methylene -- C11 [label=""]; C11 -- C10 [label=""]; C10 -- C9 [label=""]; C9 -- C8 [label=""]; C8 -- C7 [label=""]; C7 -- C11 [label=""]; C9 -- Cl [label=""];
// Double bonds (approximated) edge [style=dashed]; C1 -- C2; C3 -- C4; C5 -- C6; C7 -- C8; C9 -- C10; C11 -- C7;
// Invisible edges for ring shape edge [style=invis]; C1 -- A1; C2 -- A1; C3 -- A1; C4 -- A1; C5 -- A1; C6 -- A1; C7 -- A2; C8 -- A2; C9 -- A2; C10 -- A2; C11 -- A2; }
Caption: Chemical structure of this compound.
Physicochemical Properties
This section summarizes the key physicochemical properties. It is important to note that while some properties can be predicted with reasonable accuracy, experimental verification is essential for any research or development application.
| Property | Value / Expected Value | Rationale / Comments |
| Physical State | White to off-white solid | [2] Expected for a medium-sized aromatic carboxylic acid at standard conditions. |
| Melting Point | Not experimentally reported. | Expected to be a high-melting solid, similar to related compounds like 4-chlorobenzoic acid (238-241 °C).[7] This property is highly dependent on crystal lattice energy and should be determined empirically via DSC. |
| Boiling Point | Decomposes before boiling. | Carboxylic acids with high molecular weights often decompose at elevated temperatures. Sublimation may occur under vacuum.[8] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone). | The polar carboxylic acid group imparts some water solubility, but this is counteracted by the two large, hydrophobic aromatic rings. The behavior is similar to other chlorobenzoic acids.[9][10] |
| pKa | Not experimentally reported. | Expected to be a weak acid with a pKa around 4.0-4.5. The parent compound, benzoic acid, has a pKa of 4.20.[11] The electron-withdrawing nature of the ether oxygen and chloro-substituent may slightly alter the acidity. |
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The following sections detail the expected spectral characteristics based on the known structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each type of proton.
-
Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Benzoic Acid Ring Protons: Two doublets in the aromatic region (approx. 7.0-8.2 ppm). The protons ortho to the carboxylic acid group will be further downfield than those ortho to the ether linkage due to the stronger deshielding effect of the carboxyl group.
-
Chlorobenzyl Ring Protons: Four signals in the aromatic region (approx. 7.2-7.5 ppm), exhibiting complex splitting patterns (singlet, doublet, triplet) characteristic of a 1,3-disubstituted benzene ring.
-
Methylene Protons (O-CH₂-Ar): A sharp singlet around 5.0-5.3 ppm, integrating to two protons.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data.
-
Carbonyl Carbon (C=O): A signal in the 165-175 ppm range.
-
Aromatic Carbons: Multiple signals between 115-160 ppm. The carbon attached to the ether oxygen will be significantly downfield.
-
Methylene Carbon (O-CH₂-Ar): A signal around 65-75 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.[12][13][14]
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹.
-
C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Acid): Strong absorptions in the 1200-1300 cm⁻¹ (acid) and 1000-1100 cm⁻¹ (ether) regions.
-
C-Cl Stretch: A medium to strong band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 262. The presence of chlorine will result in a characteristic M+2 peak (at m/z 264) with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Key Fragments: Common fragmentation pathways would include the cleavage of the benzyl-oxygen bond, leading to fragments corresponding to the 3-chlorobenzyl cation (m/z 125/127) and the 4-oxybenzoic acid radical cation.
Methodologies for Synthesis and Characterization
This section provides actionable, step-by-step protocols for the synthesis and analysis of this compound.
Synthesis and Purification Workflow
The most direct route for synthesis is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide.[15]
Caption: General workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone.
-
Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[16]
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in water and acidify with 2M HCl until the pH is approximately 2-3.
-
Isolation: A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product. Dry the final product under vacuum.
Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)
Rationale: DSC provides a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, single endotherm is indicative of a highly pure, crystalline compound.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 280 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Protocol for pKa Determination (Potentiometric Titration)
Rationale: This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
-
Solution Preparation: Accurately prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the electrode in the sample solution and monitor the initial pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot). The pKa is the pH value at exactly half of the volume of titrant required to reach the equivalence point.
Analytical Workflow for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds.[17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-[(3-Chlorobenzyl)oxy]benzoic acid | CymitQuimica [cymitquimica.com]
- 4. 84403-70-3|this compound|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. scbt.com [scbt.com]
- 7. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. global.oup.com [global.oup.com]
- 12. 4-Chlorobenzoic acid(74-11-3) IR Spectrum [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to 4-((3-Chlorobenzyl)oxy)benzoic acid: Synthesis, Structure, and Properties
Abstract
This technical guide provides a comprehensive overview of 4-((3-Chlorobenzyl)oxy)benzoic acid (CAS No. 84403-70-3), a halogenated aromatic ether and carboxylic acid derivative. The document details the molecular structure, physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and expected analytical characterization data. Designed for researchers, medicinal chemists, and professionals in drug development, this guide consolidates essential technical information to facilitate the synthesis, identification, and utilization of this compound as a versatile chemical intermediate and building block in the design of novel molecules.
Introduction
Benzoic acid derivatives are a cornerstone in medicinal chemistry and materials science, serving as foundational scaffolds for a vast array of functional molecules. The introduction of a benzyl ether linkage, particularly one bearing a halogen substituent, offers a powerful tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and molecular conformation. This compound is a bifunctional molecule that combines the structural features of 4-hydroxybenzoic acid and 3-chlorobenzyl chloride. This structure presents two key reactive handles: a carboxylic acid group amenable to esterification or amidation, and a substituted benzyl ether moiety. The presence and position of the chlorine atom on the benzyl ring can significantly influence electronic properties and potential intermolecular interactions (e.g., halogen bonding), making it a compound of interest for systematic structure-activity relationship (SAR) studies in drug discovery.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central benzoic acid core where the hydroxyl group at the 4-position is etherified by a 3-chlorobenzyl group. This arrangement results in a molecule with distinct aromatic domains linked by a flexible ether bridge.
Structural Diagram
Caption: 2D structure of this compound.
Physicochemical Data
The key physicochemical properties are summarized in the table below. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 84403-70-3 | [1][2] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1] |
| Molecular Weight | 262.69 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not reported. Expected to be in the range of similar aromatic carboxylic acids (e.g., 180-220 °C). | N/A |
| SMILES | O=C(O)C1=CC=C(OCC2=CC=CC(Cl)=C2)C=C1 | [1][2] |
| Storage | Sealed in dry, Room Temperature | [3] |
Synthesis and Purification Protocol
The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol followed by its reaction with an alkyl halide.
Reaction Scheme
Caption: Workflow for Williamson ether synthesis.
Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis of the title compound.
Materials:
-
4-Hydroxybenzoic acid (1.0 eq)
-
3-Chlorobenzyl chloride (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of 4-hydroxybenzoic acid) to the flask.
-
Addition of Alkyl Halide: Stir the suspension vigorously and add 3-chlorobenzyl chloride (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzoic acid) is consumed (typically 4-6 hours).
-
Causality Note: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate and phenoxide ions more nucleophilic. Anhydrous conditions are critical to prevent side reactions with water.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 1 M HCl. This will neutralize the excess base and precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.
-
Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running analytical characterization as described in the next section. The expected yield for this type of reaction is typically in the range of 75-90%.
-
Structural Elucidation and Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed. The following table summarizes the predicted key signals.
| Technique | Predicted Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): ~12.9 (s, 1H, -COOH), ~8.0-7.9 (d, 2H, Ar-H ortho to COOH), ~7.6-7.3 (m, 4H, Ar-H of chlorobenzyl), ~7.1 (d, 2H, Ar-H ortho to ether), ~5.2 (s, 2H, -O-CH₂-Ar). |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ (ppm): ~167 (-COOH), ~162 (Ar-C-O), ~138 (Ar-C-Cl), ~134 (Ar-C-ipso), ~132-127 (multiple Ar-CH signals), ~122 (Ar-C-ipso), ~115 (Ar-CH ortho to ether), ~70 (-O-CH₂-). |
| IR Spectroscopy | (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch), ~1250 & ~1050 (C-O stretch of ether and acid), ~780 (C-Cl stretch). |
| Mass Spectrometry | (ESI-MS): m/z 261.0 [M-H]⁻ for C₁₄H₁₀ClO₃⁻. |
Note: Predicted data is based on the analysis of the chemical structure and comparison with similar known compounds. Actual experimental values may vary slightly.
Applications and Research Interest
This compound is primarily of interest as a chemical intermediate and building block . Its bifunctional nature allows for its incorporation into more complex molecular architectures.
-
Medicinal Chemistry: As a derivative of benzoic acid, it can be used as a scaffold to synthesize novel compounds for screening against various biological targets. The chlorobenzyl ether moiety can probe hydrophobic pockets in enzyme active sites or protein-protein interfaces. Derivatives of similar structures have been explored for anti-inflammatory, antimicrobial, and anticancer activities[4].
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment for screening against protein targets. The carboxylic acid provides a strong anchoring point, while the substituted benzyl group can be elaborated to improve potency and selectivity.
-
Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and other functional materials. The specific substitution pattern of this molecule could be explored to fine-tune material properties.
Conclusion
This technical guide has detailed the molecular structure, properties, synthesis, and characterization of this compound. The provided experimental protocol, based on the robust Williamson ether synthesis, offers a reliable method for its preparation in a laboratory setting. The compiled physicochemical and predicted spectroscopic data serve as a crucial reference for researchers, enabling confident synthesis and identification. As a versatile intermediate, this compound holds potential for broad applications in the development of new pharmaceuticals and advanced materials.
References
- MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
- MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]
Sources
- 1. 1stsci.com [1stsci.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
An In-depth Technical Guide to the Synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-((3-Chlorobenzyl)oxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. Two primary, robust synthetic routes are detailed: a direct one-step Williamson ether synthesis and a two-step approach involving ester protection followed by etherification and subsequent deprotection. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step experimental protocols but also the underlying chemical principles and strategic considerations for each method. The guide includes detailed methodologies, data presentation in tabular format, and visual diagrams of the synthetic workflows to ensure clarity and reproducibility.
Introduction and Strategic Overview
This compound is a benzoic acid derivative characterized by an ether linkage connecting a 3-chlorobenzyl group to the 4-position of the benzoic acid ring. The synthesis of this and similar diaryl ethers is of significant interest due to their prevalence as core structures in a variety of biologically active molecules. The primary challenge in synthesizing this target molecule lies in the selective formation of the ether bond without inducing unwanted side reactions on the carboxylic acid functionality.
This guide will explore two efficacious pathways for the synthesis of this compound:
-
Pathway 1: Direct Williamson Ether Synthesis. This approach is the most direct, involving the nucleophilic substitution of a halide by an alkoxide. Here, the phenoxide of 4-hydroxybenzoic acid reacts directly with 3-chlorobenzyl chloride.
-
Pathway 2: Ester Protection, Etherification, and Hydrolysis. This pathway involves an initial protection of the carboxylic acid group as a methyl ester. The resulting methyl 4-hydroxybenzoate then undergoes a Williamson ether synthesis, followed by the hydrolysis of the ester to yield the final carboxylic acid product. This multi-step approach can offer advantages in terms of solubility and reaction control.
The choice between these pathways may depend on factors such as the scale of the synthesis, the desired purity of the final product, and the available starting materials and reagents.
Pathway 1: Direct Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] This reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1] For this pathway, the phenoxide of 4-hydroxybenzoic acid is reacted with 3-chlorobenzyl chloride.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid by a suitable base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of 3-chlorobenzyl chloride, which is a good electrophile due to the electron-withdrawing nature of the chlorine atom and the stability of the benzyl system. The use of a primary benzyl halide is ideal for promoting the SN2 reaction and minimizing potential elimination side reactions.[2]
Detailed Experimental Protocol
Materials:
-
4-Hydroxybenzoic acid
-
3-Chlorobenzyl chloride
-
Potassium Carbonate (K₂CO₃), finely pulverized
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), finely pulverized potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF) to create a stirrable suspension.
-
Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.
Visualization of Workflow
Caption: Workflow for the Direct Williamson Ether Synthesis of this compound.
Pathway 2: Ester Protection, Etherification, and Hydrolysis
This pathway involves three distinct steps: the protection of the carboxylic acid as a methyl ester, the Williamson ether synthesis on the phenolic hydroxyl group, and finally, the hydrolysis of the methyl ester to the desired carboxylic acid. This approach can be advantageous as the intermediate ester is often more soluble in organic solvents and the carboxylic acid is protected from potential side reactions.
Step 1: Esterification of 4-Hydroxybenzoic Acid
The carboxylic acid is first converted to a methyl ester, producing methyl 4-hydroxybenzoate (also known as methylparaben).[3] This is typically achieved through a Fischer esterification reaction.[4]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxybenzoic acid (1.0 eq) in methanol (excess, acting as both reagent and solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours, until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The product, methyl 4-hydroxybenzoate, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Williamson Ether Synthesis of Methyl 4-Hydroxybenzoate
The intermediate ester then undergoes etherification in a similar manner to Pathway 1.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or DMF. Add a base, such as potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction to reflux for 4-8 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude methyl 4-((3-chlorobenzyl)oxy)benzoate. This crude product can often be used in the next step without further purification.
Step 3: Hydrolysis of Methyl 4-((3-chlorobenzyl)oxy)benzoate
The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to the carboxylic acid.[5]
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve the crude methyl 4-((3-chlorobenzyl)oxy)benzoate from the previous step in a mixture of methanol and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux for 1-3 hours. Monitor the disappearance of the starting ester by TLC.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidification and Isolation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. The product will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Visualization of Synthetic Pathway
Caption: Schematic of the three-step synthesis of this compound via an ester protection strategy.
Data Presentation and Characterization
The following table summarizes the key reagents and expected outcomes for the two synthetic pathways.
| Parameter | Pathway 1: Direct Etherification | Pathway 2: Esterification-Etherification-Hydrolysis |
| Starting Materials | 4-Hydroxybenzoic acid, 3-Chlorobenzyl chloride | 4-Hydroxybenzoic acid, 3-Chlorobenzyl chloride, Methanol |
| Key Reagents | K₂CO₃, DMF | H₂SO₄, K₂CO₃, NaOH |
| Number of Steps | 1 | 3 |
| Intermediate Isolation | Not applicable | Methyl 4-hydroxybenzoate, Methyl 4-((3-chlorobenzyl)oxy)benzoate |
| Typical Yield | Moderate to Good | Good to High (overall) |
| Purification Method | Recrystallization | Filtration and Recrystallization |
Characterization of this compound:
-
Appearance: White to off-white solid.
-
Melting Point: Determination of a sharp melting point is a key indicator of purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the benzoic acid and chlorobenzyl moieties, as well as a singlet for the benzylic methylene protons (-O-CH₂-).
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-O stretches for the ether linkage.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the final product.
Conclusion
This guide has detailed two reliable and scalable synthetic routes for the preparation of this compound. The direct Williamson ether synthesis (Pathway 1) offers a more streamlined approach, while the ester protection strategy (Pathway 2) provides greater control and may lead to higher overall yields and purity. The choice of synthetic route will be dictated by the specific requirements of the research or development project. The protocols and characterization data provided herein serve as a comprehensive resource for the successful synthesis and validation of this important chemical intermediate.
References
- Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121. [Link]
- Williamson Ether Synthesis. (n.d.). University of Houston-Clear Lake. Retrieved from [Link] (Note: A direct deep link was not available, the reference is to a general university resource that would host such common organic chemistry experiments).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Putri, E. S. Y., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 29-40. [Link]
- The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO42-. (2019). ResearchGate.
- The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.
- Process for the esterification of hydroxybenzoic acids. (1993). U.S. Patent 5,260,475.
- Purification of benzoic acid. (1966). U.S. Patent 3,235,588.
- PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information.
- Ester Chemistry. (2020). Chemistry LibreTexts.
- The Organic Chemistry Channel - by Dr. Ramasamy. (2023, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).
- Preparation method of 2-chlorobenzyl chloride Grignard reagent. (n.d.). Patsnap.
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange.
- Methyl Esters. (n.d.). Organic Chemistry Portal.
- 4-Hydroxybenzoic acid. (n.d.). Wikipedia.
- 4-chlorobenzoic acid, 74-11-3. (n.d.). The Good Scents Company.
- PubChem. (n.d.). Methylparaben. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-[(4-Chlorobenzyl)oxy]benzoic acid. National Center for Biotechnology Information.
- Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. (2007). ResearchGate.
- Process for the preparation of hydroxybenzoic benzyl esters. (2003). U.S. Patent 6,639,093.
Sources
4-((3-Chlorobenzyl)oxy)benzoic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 4-((3-Chlorobenzyl)oxy)benzoic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, methodologies for experimental determination, and predictive insights based on its molecular structure. While specific experimental solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its evaluation based on the well-documented behavior of related benzoic acid derivatives.
Introduction to this compound
This compound, with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol , is a derivative of benzoic acid.[1][2][3] Its structure, featuring a benzoic acid moiety connected to a 3-chlorobenzyl group via an ether linkage, suggests a molecule with mixed polarity. The carboxylic acid group provides a site for hydrogen bonding and deprotonation, while the chlorinated aromatic rings contribute to its lipophilicity. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and potential applications in medicinal chemistry and materials science.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound will be dictated by the balance between its polar and non-polar functionalities and the properties of the solvent.
-
Polar Solvents (e.g., Alcohols, Acetone): Protic polar solvents like methanol and ethanol are expected to be effective at dissolving this compound. They can engage in hydrogen bonding with the carboxylic acid group, facilitating solvation. Aprotic polar solvents such as acetone can act as hydrogen bond acceptors.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of two aromatic rings and a chlorobenzyl group suggests that non-polar solvents will solvate the non-polar regions of the molecule. However, the highly polar carboxylic acid group will likely limit solubility in purely non-polar solvents like hexane.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents are often good choices for compounds with mixed polarity. They can interact with both the non-polar aromatic portions and, to some extent, the polar carboxylic acid group.
The solubility of benzoic acid and its derivatives generally increases with temperature.[4][5] Therefore, it is anticipated that the solubility of this compound in most organic solvents will also show a positive temperature dependence.
Predictive Solubility Profile
While quantitative data is unavailable, a qualitative and semi-quantitative solubility profile can be predicted based on the behavior of structurally similar compounds like benzoic acid and chlorobenzoic acids.[4][5][6][7]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance. |
| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Moderate | Balances interactions with both polar and non-polar regions. |
| Non-Polar Aromatic | Toluene | Low to Moderate | Can solvate the aromatic rings, but not the carboxylic acid group effectively. |
| Non-Polar Aliphatic | Hexane | Low | Dominated by weak van der Waals forces, insufficient to overcome the solute-solute interactions of the crystalline solid. |
Experimental Determination of Solubility
To obtain precise solubility data, experimental measurement is essential. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[8]
Shake-Flask Method Protocol
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and the solution is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Carefully separate the saturated solution (supernatant) from the undissolved solid using a syringe filter or by centrifugation.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Analytical Method Considerations
A robust analytical method is critical for accurate solubility determination. HPLC is often the method of choice due to its specificity and sensitivity.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations.
Factors Influencing Solubility and Enhancement Strategies
Several factors can influence the solubility of this compound, and understanding these can aid in its handling and formulation.
-
Temperature: As previously mentioned, solubility is expected to increase with temperature. This property is particularly useful for recrystallization processes.
-
pH (in aqueous or mixed aqueous/organic systems): The carboxylic acid group is ionizable. In a more basic environment, it will deprotonate to form the more soluble carboxylate salt.[9]
-
Co-solvency: The solubility in a solvent system can be enhanced by adding a miscible co-solvent.[8][9] For instance, if the compound has low solubility in water, adding a polar organic solvent like ethanol can significantly increase its solubility.
-
Salt Formation: Reacting the carboxylic acid with a base to form a salt is a common and effective strategy to increase solubility in polar solvents.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds like 3-chlorobenzoic acid and 4-chlorobenzoic acid should be considered for safe handling.[6][10][11][12][13]
-
Hazards: Similar compounds are known to cause skin and eye irritation.[10] Harmful if swallowed.[10][11][12] May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. While specific experimental data for this compound remains to be published, the principles of chemical structure, solvent properties, and established experimental methodologies offer a robust approach for its characterization. The predictive solubility profile and detailed experimental protocols herein serve as a valuable resource for researchers and scientists in drug development and related fields.
References
- Zhang, P., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Acree, W.E. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. InTech. 2012.
- Patel, K. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences. 2013;2(3):1766-1786.
- Lee, H., et al.
- PubChem. 4-[(4-Chlorobenzyl)oxy]benzoic acid. National Center for Biotechnology Information.
- Facco, P., et al. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. 2024;658:124233.
- Wikipedia. 4-Chlorobenzoic acid.
- The Good Scents Company. 4-chlorobenzoic acid.
- Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid.
- PubChem. 3-Chlorobenzoic Acid. National Center for Biotechnology Information.
Sources
- 1. 4-[(3-Chlorobenzyl)oxy]benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 84403-70-3|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
The Architectural Versatility of Benzoic Acid Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets
Foreword: The Enduring Scaffold in Modern Drug Discovery
The seemingly simple benzene ring fused to a carboxylic acid, the core of benzoic acid, has proven to be an exceptionally versatile and enduring scaffold in the landscape of medicinal chemistry. Its derivatives have given rise to a wide array of therapeutic agents, from common analgesics to targeted anti-cancer drugs. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the known and emerging therapeutic targets of benzoic acid derivatives. We will dissect the mechanistic underpinnings of their activity, offer field-proven experimental insights, and provide a practical framework for their investigation and application in the pursuit of novel therapeutics.
I. The Chemical Biology of Benzoic Acid Derivatives: A Foundation for Therapeutic Targeting
The therapeutic potential of a benzoic acid derivative is intrinsically linked to its chemical structure. The benzene ring provides a rigid, aromatic core that can be readily functionalized with a diverse array of substituents. These modifications, governed by the principles of structure-activity relationships (SAR), dictate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. In turn, these properties determine how the derivative interacts with its biological target, influencing its potency, selectivity, and pharmacokinetic profile.
The carboxylic acid moiety is a critical interaction point, often participating in hydrogen bonding or ionic interactions within the active site of an enzyme or the binding pocket of a receptor.[1] However, its acidic nature can also be a liability, limiting cell permeability. Consequently, medicinal chemists frequently employ a prodrug strategy, masking the carboxylic acid as an ester or amide to enhance bioavailability.[2] These prodrugs are then hydrolyzed in vivo to release the active acidic form.
II. Key Therapeutic Arenas and Validated Targets
Benzoic acid derivatives have demonstrated efficacy across a spectrum of diseases, each underpinned by specific molecular interactions. This section will delve into the most well-characterized therapeutic areas and their corresponding targets.
A. Oncology: A Multi-pronged Assault on Cancer
The application of benzoic acid derivatives in oncology is a prime example of their multi-target potential.[3][4] These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6]
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is a hallmark of many cancers. Certain dihydroxybenzoic acid (DHBA) derivatives have been identified as potent HDAC inhibitors.[5][6] By inhibiting HDACs, these compounds promote the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can trigger apoptosis and inhibit cancer cell growth.[5]
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol outlines a standard fluorometric assay to determine the inhibitory activity of benzoic acid derivatives against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor
-
Test compounds (benzoic acid derivatives) dissolved in DMSO
-
Developer solution (containing a trypsin-like protease)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute these in HDAC assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Enzyme Reaction:
-
Add 40 µL of HDAC assay buffer to each well.
-
Add 10 µL of the diluted test compound or control to the respective wells.
-
Add 25 µL of the fluorogenic HDAC substrate to all wells.
-
Initiate the reaction by adding 25 µL of diluted HDAC enzyme to each well (except for the no-enzyme control).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Stop the enzymatic reaction by adding 50 µL of the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Incubate the plate at 37°C for 15 minutes and then measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Slingshot family of phosphatases (SSH1, SSH2, SSH3) are key regulators of cytoskeleton dynamics through their dephosphorylation of cofilin and LIM kinases (LIMK).[7] Overexpression of SSH is implicated in cancer cell migration and invasion. Rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot phosphatases, demonstrating the potential to curb cancer metastasis.[7]
While primarily associated with melanin synthesis, tyrosinase has emerged as a target in melanoma. Para-aminobenzoic acid (PABA) and its derivatives that inhibit tyrosinase have been shown to enhance tumor cell death mediated by chemotherapy and ionizing radiation.[8]
The Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR), is a nuclear receptor that regulates the expression of genes involved in drug metabolism and disposition. Interestingly, some benzoic acid derivatives act as agonists of PXR/SXR, leading to the modulation of cell cycle proteins and an enhancement of apoptotic tumor cell death induced by chemo- and radiotherapy.[8]
Table 1: Summary of Benzoic Acid Derivatives and their Oncological Targets
| Derivative Class | Target | Mechanism of Action | Therapeutic Potential |
| Dihydroxybenzoic Acids (DHBA) | Histone Deacetylases (HDACs) | Inhibition of deacetylation, gene re-expression | Treatment of various cancers[5][6] |
| Rhodanine-based p-substituted Benzoic Acids | Slingshot Phosphatases (SSH) | Competitive inhibition, modulation of cytoskeleton | Anti-metastatic agent in cancers[7] |
| para-Aminobenzoic Acid (PABA) Derivatives | Tyrosinase | Inhibition of enzyme activity | Potentiation of chemo- and radiotherapy in melanoma[8] |
| Various Benzoic Acid Derivatives | PXR/SXR Nuclear Receptor | Agonism, modulation of cell cycle and apoptosis pathways | Adjuvant therapy to enhance chemo- and radiotherapy[8] |
B. Neurodegenerative Disorders: A Focus on Alzheimer's Disease
The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates multi-target therapeutic strategies. Benzoic acid derivatives have emerged as a promising scaffold for designing dual-target inhibitors.[9][10]
The cholinergic hypothesis of AD posits that cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine (ACh).[5] AChE inhibitors prevent the breakdown of ACh, thereby enhancing cholinergic signaling.[9] Concurrently, certain human carbonic anhydrase (hCA) isoforms are upregulated in AD and are thought to contribute to mitochondrial dysfunction and pH dysregulation.[9] Novel benzoic acid derivatives have been designed to dually inhibit both AChE and hCAs, offering a synergistic approach to tackling AD pathology.[9][10]
Diagram 1: Dual Targeting Strategy in Alzheimer's Disease
Caption: Dual inhibition of AChE and hCAs by benzoic acid derivatives in AD.
C. Infectious Diseases: A Broad Spectrum of Activity
Benzoic acid derivatives have demonstrated significant potential as antimicrobial, antifungal, and antiviral agents.
Neuraminidase is a crucial enzyme for the release of newly formed influenza virus particles from infected cells. Structure-based drug design has led to the synthesis of benzoic acid derivatives that act as potent inhibitors of influenza neuraminidase.[11]
Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. The parasite's trans-sialidase enzyme is a key virulence factor and a validated drug target. Benzoic acid derivatives have been identified as inhibitors of this enzyme, showing trypanocidal activity.[12]
Bacterial biofilms are a major cause of persistent and recurrent infections due to their inherent resistance to antibiotics. Certain hydroxybenzoic acid derivatives have been shown to be effective antibiofilm agents against pathogens like Klebsiella pneumoniae by targeting the adhesin MrkD1P, which is crucial for biofilm formation.[13] Other derivatives have shown efficacy against Staphylococcus aureus in topical formulations.[14]
The waxy cell wall of Mycobacterium tuberculosis presents a significant barrier to many antibiotics. Benzoic acid esters have been investigated as prodrugs that can more easily penetrate the mycobacterial cell wall and are subsequently hydrolyzed to the active benzoic acid form, exhibiting antimycobacterial activity.[2]
Benzoic acid derivatives have shown antifungal activity against various fungal species. One specific target identified is CYP53, a fungal-specific cytochrome P450 enzyme, making it an attractive target for the development of selective antifungal agents.[15] Derivatives have also shown efficacy against fluconazole-resistant Candida albicans.[16]
Diagram 2: Experimental Workflow for SAR-Guided Drug Discovery
Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.
D. Metabolic Disorders: Modulating Lipid Metabolism
Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides, is a major risk factor for cardiovascular disease. A synthesized benzoic acid derivative, S-2E, has shown promise in lowering blood cholesterol and triglyceride levels.[17]
In the liver, S-2E is converted to its active metabolite, S-2E-CoA. This metabolite noncompetitively inhibits both 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, and acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[17] This dual inhibition leads to a reduction in the secretion of very-low-density lipoprotein (VLDL)-cholesterol and triglycerides.[17]
III. Emerging Targets and Future Directions
The therapeutic landscape of benzoic acid derivatives continues to expand as new biological targets are identified.
-
Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that are implicated in aging, metabolism, and cancer. Some 4-alkyl or 4-alkylaminobenzoic acid derivatives have been identified as weak but selective inhibitors of SIRT1.[18]
-
Tyrosinase Inhibition for Skin Hyperpigmentation: Beyond cancer, tyrosinase inhibitors are of great interest in dermatology for the treatment of hyperpigmentation disorders. Several benzoic acid derivatives have shown potent tyrosinase inhibitory activity.[19]
IV. Conclusion: A Scaffold of Continued Promise
The benzoic acid core represents a privileged scaffold in drug discovery, demonstrating a remarkable ability to be tailored for interaction with a diverse array of biological targets. From the well-established inhibition of enzymes in cancer and neurodegenerative diseases to emerging roles in combating infectious diseases and metabolic disorders, the therapeutic potential of its derivatives is far from exhausted. The continued exploration of structure-activity relationships, coupled with modern drug design strategies, will undoubtedly unlock new therapeutic applications for this versatile chemical entity, solidifying its importance in the future of medicine.
V. References
-
Gopinath, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. Retrieved from [Link]
-
Zhang, R., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 83-90. Retrieved from [Link]
-
Kim, C. U., et al. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of Medicinal Chemistry, 40(23), 3869-3878. Retrieved from [Link]
-
Khan, S. B., et al. (2016). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-122. Retrieved from [Link]
-
López-Mayorga, O., et al. (2020). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 25(22), 5433. Retrieved from [Link]
-
Gopinath, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed, 28506198. Retrieved from [Link]
-
Gewirtz, D. A., et al. (2012). Treatment of cancer using benzoic acid derivatives. U.S. Patent No. 8,198,328 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4). Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different benzoic acid derivatives (phenolic acids, PA) and.... Retrieved from [Link]
-
Gecibesler, I. H., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000236. Retrieved from [Link]
-
Hsieh, F. Y., et al. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Journal of Controlled Release, 317, 246-258. Retrieved from [Link]
-
Costa, S. C., et al. (2019). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers in Chemistry, 7, 51. Retrieved from [Link]
-
Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University. Retrieved from [Link]
-
Lee, C. H., et al. (2004). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Atherosclerosis, 175(1), 59-67. Retrieved from [Link]
-
D'Amato, A., et al. (2024). Anthocyanins and Metabolic Disease: A New Frontier in Precision Nutrition. Metabolites, 14(1), 32. Retrieved from [Link]
-
Al-fhahdi, A. Y., et al. (2025). Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Drug Development and Industrial Pharmacy, 51(1), 1-11. Retrieved from [Link]
-
Costa, B., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1121. Retrieved from [Link]
-
Park, H. W., et al. (2014). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 174-178. Retrieved from [Link]
-
YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
Singh, R., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Journal of Bioscience and Bioengineering, 136(3), 190-197. Retrieved from [Link]
-
El-Sayed, S. A., et al. (2022). Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. Microbiological Research, 262, 127108. Retrieved from [Link]
-
Costa, F., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]
-
Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications | MDPI [mdpi.com]
- 17. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Discovery and history of substituted benzoic acids
An In-Depth Technical Guide: The Discovery, Synthesis, and Enduring Impact of Substituted Benzoic Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids represent a class of molecules that are fundamental to the theory and practice of organic chemistry and have proven to be an exceptionally rich scaffold for drug discovery. This technical guide provides a comprehensive exploration of their history, from the initial discovery of benzoic acid in the 16th century to the elucidation of its structure and the subsequent development of its most famous derivative, aspirin. We will dissect the evolution of synthetic methodologies, from classical electrophilic aromatic substitutions and oxidations to modern organometallic and catalytic techniques. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to deliver field-proven insights for the practicing scientist. The narrative emphasizes the structure-activity relationships that make this molecular framework a perennial fixture in medicinal chemistry, materials science, and beyond, culminating in a look toward future innovations in their synthesis and application.
The Genesis of a Scaffold: From Gum Benzoin to Structural Elucidation
The story of benzoic acid begins not in a laboratory, but with the resin of a tree. Benzoic acid was first discovered in the 16th century through the dry distillation of gum benzoin, a resin from trees of the Styrax genus.[1][2][3][4] Early descriptions of this process are attributed to figures such as Nostradamus (1556) and Blaise de Vigenère (1596).[1][2][3] For centuries, this remained its only known source, and the product obtained was used for human consumption.[1]
The true chemical nature of this white crystalline substance remained a mystery until the pioneering work of Justus von Liebig and Friedrich Wöhler in 1832.[1][2][5] Their research not only determined the elemental composition of benzoic acid but, crucially, placed it within a broader chemical context by establishing its relationship to other "benzoyl" compounds.[5] This work was a cornerstone in the development of the theory of radicals and the structural theory of organic chemistry. The first industrial synthesis processes emerged later, initially involving the hydrolysis of benzotrichloride, though this method often resulted in chlorinated impurities.[1][2][4] Today, the vast majority of benzoic acid is produced synthetically via the cobalt or manganese-catalyzed partial oxidation of toluene with oxygen, a method prized for its efficiency and use of inexpensive raw materials.[1][6]
A Pivotal Derivative: The Synthesis of Salicylic Acid and the Dawn of Aspirin
The history of substituted benzoic acids is inextricably linked to one of its most impactful derivatives: salicylic acid (2-hydroxybenzoic acid). The medicinal properties of willow bark, a natural source of the precursor salicin, have been recognized for millennia, with ancient civilizations using it to treat pain and fever.[7][8][9]
In 1828, Joseph Buchner isolated the active ingredient from willow as bitter yellow crystals, which he named salicin.[7] A decade later, Italian chemist Raffaele Piria successfully converted salicin into a more potent acidic form, which he named salicylic acid.[10][11] However, extracting salicylic acid from natural sources was inefficient. The breakthrough that enabled its large-scale production was the Kolbe-Schmitt reaction , discovered by Hermann Kolbe in 1860 and later optimized for industrial use by Rudolf Schmitt.[12]
This carboxylation reaction treats sodium phenoxide (the sodium salt of phenol) with carbon dioxide under high pressure (100 atm) and temperature (125°C) to produce sodium salicylate, which is then acidified to yield salicylic acid.[12][13] The phenoxide ion is significantly more reactive than phenol itself towards electrophilic aromatic substitution, enabling the reaction with the weak electrophile CO₂.[13][14]
Caption: The Kolbe-Schmitt reaction for the synthesis of salicylic acid.
While effective, salicylic acid itself was a gastric irritant. This led Felix Hoffmann, a chemist at Bayer, to develop a less acidic version. In 1897, he successfully acetylated the hydroxyl group of salicylic acid using acetic anhydride, creating acetylsalicylic acid.[7][8][10] Bayer marketed this new compound under the trade name Aspirin, and it became one of the most widely used drugs in the world.[7][10][15] This seminal event demonstrated the profound potential of modifying the benzoic acid scaffold to fine-tune biological activity and improve therapeutic profiles.
The Synthetic Toolkit: An Evolution of Methodologies
The demand for novel substituted benzoic acids in drug discovery and materials science has driven a continuous evolution in synthetic methods.
Classical Workhorses: Oxidation and Electrophilic Substitution
One of the most direct and enduring methods for preparing substituted benzoic acids is the oxidation of an alkyl group on a benzene ring. Substituted toluenes are common starting materials. Strong oxidizing agents are required for this transformation.
Experimental Protocol: Synthesis of 4-Chlorobenzoic Acid from 4-Chlorotoluene
-
Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, combine 4-chlorotoluene (10 g) and a solution of potassium permanganate (KMnO₄, ~25 g) in 250 mL of water. Add a few boiling chips.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The purple color of the permanganate will gradually disappear as it is converted to a brown precipitate of manganese dioxide (MnO₂). Continue refluxing for 2-3 hours or until the purple color is gone.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to recover any trapped product.
-
Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (test with litmus or pH paper). A white precipitate of 4-chlorobenzoic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. The product can be further purified by recrystallization from an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Strong Oxidant (KMnO₄): The benzylic C-H bonds are relatively strong, necessitating a powerful oxidizing agent to convert the methyl group fully to a carboxylic acid.
-
Reflux Conditions: The reaction requires elevated temperatures to proceed at a reasonable rate. Refluxing ensures the reaction can be heated for an extended period without loss of solvent.
-
Acidification: The initial product is the potassium salt of the carboxylic acid (potassium 4-chlorobenzoate), which is water-soluble. Adding a strong acid protonates the carboxylate, forming the neutral carboxylic acid, which is much less soluble in cold water and thus precipitates out, allowing for easy isolation.
Versatility through Organometallics: The Grignard Reaction
For cases where the desired substitution pattern is not easily accessible through oxidation, the carboxylation of a Grignard reagent is a highly versatile alternative. This method builds the carboxylic acid group from an aryl halide.
Experimental Protocol: Synthesis of 3-Methoxybenzoic Acid
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 g). Add a solution of 3-bromoanisole (6.2 g) in 30 mL of anhydrous diethyl ether. If the reaction does not start, add a small crystal of iodine or gently warm the flask. The reaction is exothermic and should proceed to form a cloudy grey solution of the Grignard reagent.
-
Carbonation: In a separate beaker, place a large excess of crushed dry ice (solid CO₂). While stirring vigorously, slowly pour the prepared Grignard reagent solution onto the dry ice. The mixture will solidify. Allow the excess CO₂ to sublime.
-
Workup: Slowly add 50 mL of 1 M HCl to the solid residue. This will protonate the carboxylate and dissolve the remaining magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by recrystallization.
Trustworthiness of the Protocol: This protocol is self-validating. The formation of the Grignard reagent is visually confirmed by the consumption of the magnesium metal.[6] The successful carboxylation is evident upon the acidic workup, where the product's solubility properties change, allowing for its extraction into an organic solvent, unlike the initial salt.
Caption: Workflow for benzoic acid synthesis via Grignard carboxylation.
The Modern Frontier: Catalytic C-H Activation
The most recent advances in this field focus on late-stage functionalization (LSF), where C-H bonds on a complex molecule are directly converted to other functional groups.[16] Iridium-catalyzed C-H activation methods have been developed for the ortho-amination of existing drug-like benzoic acids, allowing chemists to rapidly generate analogues without needing to perform a full de novo synthesis.[16] This strategy dramatically accelerates the drug discovery process by enabling rapid exploration of the structure-activity relationship (SAR).[16][17]
The Enduring Role in Drug Discovery and Beyond
The benzoic acid moiety is a privileged scaffold in medicinal chemistry.[18] Its carboxylic acid group is ionizable at physiological pH, allowing for potent ionic interactions with biological targets. The aromatic ring provides a rigid core that can be decorated with various substituents to modulate properties like lipophilicity, metabolic stability, and target binding affinity.[17]
Table 1: Selected Drugs Based on the Substituted Benzoic Acid Scaffold
| Drug Name | Substitution Pattern | Therapeutic Application |
| Aspirin | 2-Acetoxybenzoic acid | Analgesic, Anti-inflammatory[8] |
| Tranilast | 2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid | Antiallergic[18] |
| Furosemide | 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | Diuretic[18] |
| Diflunisal | 5-(2,4-Difluorophenyl)-2-hydroxybenzoic acid | NSAID (Analgesic) |
| Chlorthalidone | 2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide | Diuretic (Synthesized from a benzoic acid derivative)[19] |
Beyond pharmaceuticals, these compounds are ubiquitous:
-
Food Preservatives: Benzoic acid and its sodium salt (sodium benzoate) are used as food preservatives (E210, E211) due to their ability to inhibit the growth of mold, yeast, and some bacteria.[1][2] This antifungal property was first discovered by Salkowski in 1875.[1][2]
-
Agrochemicals: Many herbicides and plant growth regulators are built upon a substituted benzoic acid framework.
-
Chemical Intermediates: They are critical starting materials for the synthesis of dyes, perfumes, and polymers.[3]
Conclusion and Future Outlook
From a 16th-century curiosity derived from tree resin to a cornerstone of modern synthetic and medicinal chemistry, the journey of substituted benzoic acids is a microcosm of the evolution of chemical science itself. While classical methods remain powerful and relevant, the future lies in the continued development of highly selective, late-stage functionalization reactions. The ability to directly and precisely modify complex benzoic acid-containing molecules will further empower chemists to accelerate the discovery of new medicines, advanced materials, and innovative solutions to global challenges. The simple elegance of this scaffold, combined with its profound functional versatility, ensures its relevance for centuries to come.
References
- Title: Benzoic acid (C₆H₆COOH)
- Title: Benzoic acid - New World Encyclopedia Source: New World Encyclopedia URL
- Title: Kolbe–Schmitt reaction - Grokipedia Source: Grokipedia URL
- Title: Kolbe-Schmitt Reaction Definition - Organic Chemistry Key Term | Fiveable Source: Fiveable URL
- Title: Aspirin: Turn-of-the-Century Miracle Drug Source: Science History Institute URL
- Title: History of aspirin Source: Wikipedia URL
- Title: A history of aspirin Source: The Pharmaceutical Journal URL
- Title: The first 3500 years of aspirin history from its roots - A concise summary Source: PubMed URL
- Title: Benzoic acid Source: Wikipedia URL
- Title: Benzoic Acid – Natures preservative Source: Redox URL
- Title: Kolbe Reaction Mechanism Source: BYJU'S URL
- Title: Kolbe-Schmidt Reaction: Videos & Practice Problems Source: Pearson URL
- Title: Kolbe's Reaction Source: GeeksforGeeks URL
- Title: The Controversial Story of Aspirin Source: American Council on Science and Health URL
- Title: Final History of Salicylic | PDF Source: Scribd URL
- Title: Benzoic acid Source: American Chemical Society URL
- Title: Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history Source: NIH National Library of Medicine URL
- Title: Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery Source: Benchchem URL
- Title: A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES Source: YMER URL
- Title: Process for preparing substituted benzoic acid Source: Google Patents URL
- Source: Preprints.
- Title: Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl)
- Title: Applications of Benzoic Acid Derivatives in Modern Industries Source: Medium URL
- Title: Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity Source: ResearchGate URL
- Title: Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot Source: PubMed URL
- Title: Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation Source: NIH National Library of Medicine URL
Sources
- 1. newworldencyclopedia.org [newworldencyclopedia.org]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. redox.com [redox.com]
- 4. acs.org [acs.org]
- 5. Benzoic acid (C₆H₆COOH) [ir.ua.edu]
- 6. ymerdigital.com [ymerdigital.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Controversial Story of Aspirin [worldneurologyonline.com]
- 10. History of aspirin - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. grokipedia.com [grokipedia.com]
- 13. byjus.com [byjus.com]
- 14. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 15. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]
- 16. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. preprints.org [preprints.org]
- 19. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Safe Handling of 4-((3-Chlorobenzyl)oxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of 4-((3-Chlorobenzyl)oxy)benzoic acid is paramount for its safe handling. The table below summarizes key properties, with some values being estimates based on its structure and data from similar compounds.
| Property | Value | Source/Rationale |
| CAS Number | 84403-70-3 | [1] |
| Molecular Formula | C14H11ClO3 | |
| Molecular Weight | 262.69 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |
| Melting Point | Not definitively established | |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., alcohols, acetone) | Analogy to substituted benzoic acids |
| Stability | Stable under recommended storage conditions.[2] | General stability of benzoic acid derivatives |
Hazard Identification and GHS Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogous compounds like 4-chlorobenzoic acid, this compound should be handled as a substance with the following potential hazards[2][3]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
The following GHS pictograms should be associated with this compound:
Signal Word: Warning
Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Safe Handling and Storage Protocols
Adherence to stringent handling and storage procedures is critical to minimize exposure risk.
Engineering Controls
All manipulations of solid this compound that could generate dust, as well as handling of its solutions, should be performed in a certified chemical fume hood to maintain low exposure levels.[6] The work area should be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following diagram illustrates the required PPE for handling this compound.
Caption: Required Personal Protective Equipment (PPE) for handling this compound.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[4]
-
Remove contaminated clothing promptly and wash it before reuse.[5]
Storage Requirements
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7][8][9] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[8][9][10]
Emergency Procedures
A clear and practiced emergency response plan is crucial.
First-Aid Measures
The following table outlines the immediate first-aid steps to be taken in case of exposure. In all instances, seek medical attention and provide the safety data information of analogous compounds if a specific one for the target molecule is unavailable.
| Exposure Route | First-Aid Protocol | Citations |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | [2][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2][4][7] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] A water jet should be avoided as it may spread the fire.
-
Specific Hazards: During a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be formed.
-
Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
The following workflow should be initiated in the event of a spill.
Caption: Step-by-step workflow for responding to a spill of this compound.
Toxicological and Ecological Information
Toxicological Profile
While specific toxicological data for this compound is limited, the profiles of related compounds suggest the following:
-
Acute Effects: Harmful if swallowed, causing irritation to the skin, eyes, and respiratory system.[2][3]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[7] The potential for carcinogenicity, mutagenicity, or reproductive toxicity has not been established for this specific compound.[2]
Ecological Information
The environmental impact of this compound has not been fully investigated. However, it is prudent to prevent its release into the environment. Do not allow the product to enter drains, sewers, or waterways.[2][4]
Disposal Considerations
This compound and any contaminated materials should be treated as hazardous waste.[8] Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service for proper disposal.[2] Chlorinated organic compounds may require specific disposal methods, such as high-temperature incineration with scrubbing of the off-gases to prevent atmospheric pollution.[11]
Conclusion
The safe handling of this compound in a research and development setting is achievable through a combination of robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to established safety protocols. The causality behind these recommendations is rooted in the known hazards of structurally similar aromatic carboxylic acids. By treating this compound with the caution it warrants and following the comprehensive guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- 4-Chlorobenzoic acid - Safety Data Sheet. (2012, January 19). Sigma-Aldrich.
- Safety Data Sheet: 4-Chlorobenzoic acid. (n.d.). Carl ROTH.
- 4 - • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 3 - SAFETY DATA SHEET. (2015, December 1). National Institute of Standards and Technology.
- This compound | 84403-70-3. (n.d.). Sigma-Aldrich.
- 4-[(3-chlorobenzyl)oxy]benzoic acid | 84403-70-3. (n.d.). Sigma-Aldrich.
- 3 - SAFETY DATA SHEET. (2023, September 13). Sigma-Aldrich.
- SAFETY DATA SHEET. (2012, May 1). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. (n.d.). Benchchem.
- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
- This compound. (n.d.). BLDpharm.
Sources
- 1. 84403-70-3|this compound|BLD Pharm [bldpharm.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.com [ehs.com]
- 9. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 10. nj.gov [nj.gov]
- 11. tandfonline.com [tandfonline.com]
A Comprehensive Spectroscopic Guide to 4-((3-Chlorobenzyl)oxy)benzoic Acid
Abstract: This technical guide provides an in-depth analysis of the spectral data for 4-((3-Chlorobenzyl)oxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation grounded in established spectroscopic principles and field-proven methodologies.
Introduction: The Importance of Spectroscopic Characterization
This compound is a bifunctional organic molecule incorporating a carboxylic acid moiety and a benzyl ether linkage. Such structures are common scaffolds in the development of novel therapeutic agents and functional materials. The precise arrangement of its constituent atoms, including the substitution pattern on both aromatic rings, is critical to its chemical and biological activity. Therefore, rigorous structural confirmation is a non-negotiable prerequisite for any further investigation.
Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture. By synergistically applying NMR, IR, and MS, we can assemble a complete and self-validating picture of the molecule, from its atomic connectivity and functional groups to its overall mass and fragmentation behavior. This guide will dissect the expected and observed spectral features of this compound, explaining the causality behind the data and providing robust protocols for its acquisition.
Molecular Structure and Functional Group Analysis
Before interpreting spectral data, a foundational understanding of the molecule's structure is essential.
-
Carboxylic Acid: The -COOH group is a key feature, expected to show characteristic signals in both NMR and IR due to its acidic proton and carbonyl double bond.
-
Aryl Alkyl Ether: The C-O-C linkage of the benzyl ether has distinct spectroscopic signatures, particularly in IR and ¹³C NMR. The methylene bridge (-CH₂-) is a simple yet informative feature in ¹H NMR.
-
Aromatic Rings: The molecule contains two disubstituted benzene rings:
-
A 1,4-disubstituted (para) benzoic acid ring.
-
A 1,3-disubstituted (meta) chlorobenzyl ring. These substitution patterns give rise to predictable splitting patterns in the aromatic region of the ¹H NMR spectrum.
-
A likely synthetic route for this compound is the Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with 3-chlorobenzyl chloride. This context is useful for anticipating potential impurities, such as unreacted starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: Mapping the Proton Framework
Core Principles: The chemical shift (δ) of a proton is determined by its local electronic environment; electronegative atoms or groups "deshield" a proton, shifting its signal downfield (to a higher ppm value). The area under a signal (integration) is proportional to the number of protons it represents. Spin-spin coupling between non-equivalent neighboring protons splits a signal into a multiplet (e.g., doublet, triplet), providing connectivity information.
Predicted ¹H NMR Spectrum for this compound:
| Proton Type | Expected δ (ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| Carboxylic Acid (-COOH ) | > 10.0 (often 11-13) | Broad Singlet (br s) | 1H | This proton is highly deshielded and acidic. Its signal is often broad due to hydrogen bonding and chemical exchange. In solvents like DMSO-d₆, this peak is readily observed; in CDCl₃ it can be very broad.[1][2][3] |
| Aromatic (Benzoic Acid Ring) | 7.9 - 8.1 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing -COOH group are significantly deshielded. |
| Aromatic (Benzoic Acid Ring) | 7.0 - 7.2 | Doublet (d) | 2H | Protons ortho to the electron-donating -O-CH₂- group are shielded relative to their counterparts. This para-substituted pattern is often a clean "doublet of doublets". |
| Aromatic (Chlorobenzyl Ring) | 7.3 - 7.6 | Multiplet (m) | 4H | The four protons on this ring are non-equivalent, leading to a more complex region. We expect a singlet (H between Cl and CH₂O), a triplet, and two distinct doublets or doublet of doublets.[4][5][6] |
| Methylene (-O-CH₂ -Ar) | ~ 5.1 | Singlet (s) | 2H | These protons are deshielded by the adjacent oxygen and the aromatic ring. The absence of adjacent, non-equivalent protons results in a singlet.[7][8] |
¹³C NMR Spectroscopy: The Carbon Skeleton
Core Principles: ¹³C NMR provides a signal for each chemically unique carbon atom. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Carbonyl and aromatic carbons appear downfield, while aliphatic carbons are upfield.
Predicted ¹³C NMR Spectrum for this compound:
| Carbon Type | Expected δ (ppm) | Rationale & Expert Insights |
| Carbonyl (-C OOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded.[9] In conjugated systems, it appears slightly more upfield than in saturated acids. |
| Aromatic (C-O) | 160 - 164 | The carbon of the benzoic acid ring attached to the ether oxygen is significantly deshielded by the oxygen atom. |
| Aromatic (C-Cl) | ~ 135 | The carbon attached to the chlorine atom is deshielded. |
| Aromatic (C-H & C-C) | 115 - 138 | The remaining aromatic carbons will appear in this range. Due to the lack of symmetry in the chlorobenzyl ring, all six of its carbons are unique. The benzoic acid ring will show four signals due to its symmetry.[10] |
| Methylene (-O-C H₂-Ar) | 68 - 72 | This sp³-hybridized carbon is in the typical range for an ether, deshielded by the adjacent oxygen.[7] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Core Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.
Predicted Diagnostic IR Peaks for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Expert Insights |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This is one of the most characteristic peaks in the IR spectrum. Its extreme broadness is due to strong hydrogen bonding between carboxylic acid dimers.[1] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Peaks for sp² C-H stretches. Often appear as "shoulders" on the broad O-H band. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | The carbonyl stretch is very intense. Conjugation with the aromatic ring lowers the frequency from the typical ~1760 cm⁻¹ of a saturated acid. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | A series of peaks characteristic of the benzene ring. |
| C-O Stretch (Aryl Ether & Acid) | 1200 - 1320 (asymmetric) & 1000 - 1100 (symmetric) | Strong | Aryl alkyl ethers typically show two distinct C-O stretching bands: an asymmetric stretch at higher wavenumbers and a symmetric one at lower wavenumbers.[11][12][13] The carboxylic acid C-O stretch also falls in this region. |
| C-H Bend (Out-of-Plane) | ~840 & ~780 | Strong | These peaks in the fingerprint region can be diagnostic for benzene ring substitution. The para-substituted ring is expected around 840 cm⁻¹ and the meta-substituted ring around 780 cm⁻¹. |
| C-Cl Stretch | 600 - 800 | Medium | This peak falls in the fingerprint region and can be difficult to assign definitively. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Core Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is ionized, and the resulting molecular ion can break apart into smaller fragment ions. The pattern of fragmentation provides valuable structural clues.
Predicted Mass Spectrum for this compound:
-
Molecular Formula: C₁₄H₁₁ClO₃
-
Molecular Weight: 262.69 g/mol
Key Expected Ions:
| m/z Value | Proposed Fragment | Fragmentation Pathway | Expert Insights |
| 262 / 264 | [M]⁺ | Molecular Ion | The presence of a peak at M+2 with roughly one-third the intensity of the M⁺ peak is a definitive indicator of one chlorine atom. |
| 125 / 127 | [C₇H₆Cl]⁺ | Benzylic Cleavage | This is often the base peak. Cleavage of the C-O bond alpha to the benzoic acid ring is highly favorable, generating the stable 3-chlorobenzyl cation.[14] |
| 137 | [C₇H₅O₃]⁺ | Cleavage of the benzylic C-O bond with charge retention on the benzoic acid fragment. | This represents the other half of the primary cleavage. |
| 217 / 219 | [M - COOH]⁺ | Loss of the carboxyl group | Decarboxylation is a common fragmentation pathway for benzoic acids. |
| 91 | [C₇H₇]⁺ | Tropylium Ion | Further fragmentation of the benzyl portion can lead to the common tropylium ion, although the chlorobenzyl cation is more stable and likely more abundant. |
Experimental Protocols & Workflows
To ensure data integrity and reproducibility, standardized methodologies are critical. The following protocols represent best practices for the spectroscopic analysis of a solid organic compound like this compound.
General Sample Preparation
Trustworthiness: Purity is paramount. Before analysis, ensure the sample is pure and dry. Recrystallization or column chromatography may be necessary. Residual solvent or moisture can significantly complicate spectral interpretation.
-
Drying: Dry the purified solid sample under high vacuum for several hours to remove any residual solvent or water.
-
Storage: Store the dried sample in a desiccator to prevent reabsorption of atmospheric moisture.
NMR Data Acquisition Protocol
-
Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and allows for the observation of the acidic -COOH proton. CDCl₃ can also be used, but the acidic proton may exchange or be very broad.[9][15]
-
Sample Preparation: Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (often several hundred or thousand) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover 0 to 200 ppm.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Data Acquisition Protocol
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Data Acquisition Protocol
-
Ionization Method: Electrospray Ionization (ESI) in negative ion mode is well-suited for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Electron Ionization (EI) can also be used to observe the molecular ion [M]⁺ and its fragmentation.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition (ESI):
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the spectrum in negative ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Acquisition (EI):
-
Introduce the sample via a direct insertion probe.
-
Heat the probe to volatilize the sample into the ion source.
-
Acquire the spectrum using a standard electron energy of 70 eV.
-
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its daughter ions.
Visualized Workflows
Overall Spectroscopic Analysis Workflow
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to 4-((3-Chlorobenzyl)oxy)benzoic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-((3-Chlorobenzyl)oxy)benzoic acid, a specialized chemical compound with potential applications in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes critical information on commercial sourcing, synthesis, quality control, and potential research applications to support your scientific endeavors.
Introduction to this compound
This compound (CAS No. 84403-70-3) is a derivative of benzoic acid characterized by a 3-chlorobenzyl ether linkage at the para position. Its molecular structure, combining a carboxylic acid moiety with a halogenated aromatic ring, makes it a compound of interest for medicinal chemists. Benzoic acid and its derivatives are known to be versatile scaffolds in drug discovery, exhibiting a wide range of biological activities.[1][2] The introduction of a chlorobenzyl group can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions. While specific research on this particular isomer is not extensively published, its structural similarity to other investigated compounds suggests potential for exploration in areas such as anti-inflammatory and analgesic research.[3][4]
Chemical Structure and Properties:
-
IUPAC Name: 4-[(3-chlorophenyl)methoxy]benzoic acid
-
CAS Number: 84403-70-3
-
Molecular Formula: C₁₄H₁₁ClO₃[5]
-
Molecular Weight: 262.69 g/mol [5]
Commercial Availability and Procurement
This compound is available from a number of specialized chemical suppliers. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality management systems. Researchers should request a Certificate of Analysis (CoA) to verify the identity and purity of the supplied material.
| Supplier | Purity | Available Quantities | Notes |
| BOC Sciences | Inquiry | mg, g, kg, ton | Offers a wide range of research chemicals and pharmaceutical ingredients.[] |
| CymitQuimica | 98% | 100mg, 250mg, 1g | Intended for laboratory use only.[7] |
| BLDpharm | Inquiry | Inquiry | Listed as a building block.[8] |
| Sunway Pharm Ltd | 97% | 1g, 5g, 25g | Provides CoA, Datasheet, and NMR data upon request.[5] |
| Arctom | Inquiry | Flexible sizes | Reagent sizes are available in-stock.[9][10] |
| Fluorochem (via CymitQuimica) | 98% | 250mg, 1g, 5g, 10g, 25g | Available in various quantities for research purposes.[11] |
| Sigma-Aldrich | Inquiry | Inquiry | Listed under the BLD Pharmatech brand. |
Synthesis and Purification
While specific literature detailing the synthesis of this compound is scarce, a plausible and common method for its preparation is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthesis Workflow
The synthesis would proceed by reacting 4-hydroxybenzoic acid with 3-chlorobenzyl chloride under basic conditions. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a more nucleophilic phenoxide, which then attacks the benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride ion to form the desired ether linkage.
Caption: Proposed Williamson ether synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Deprotonation: Dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a slight excess of a base like potassium carbonate. Stir the mixture at room temperature to facilitate the formation of the potassium salt of 4-hydroxybenzoic acid.
-
Nucleophilic Substitution: To the stirred suspension, add 3-chlorobenzyl chloride dropwise. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Purification: Filter the crude product and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Quality Control and Analytical Characterization
To ensure the identity and purity of this compound, a suite of analytical techniques should be employed. While a specific, comprehensive dataset for this compound is not publicly available, the following outlines the expected analytical characterization based on its structure and data from analogous compounds.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and the chlorobenzyl moieties, as well as a characteristic singlet for the benzylic methylene protons (O-CH₂-Ar). The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon, the aromatic carbons, and the benzylic methylene carbon. The number and chemical shifts of the aromatic carbon signals will be consistent with the substitution patterns of the two rings.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern may show characteristic losses of the carboxylic acid group and the chlorobenzyl moiety.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O stretching vibrations of the ether linkage, and C-Cl stretching vibrations.[3]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid, would be suitable for analysis.[12]
Caption: A typical quality control workflow for chemical compounds.
Potential Applications in Research and Drug Development
While this compound itself is not extensively studied, its structural analogues have shown promise in several therapeutic areas, suggesting potential avenues of research for this compound.
Anti-inflammatory and Analgesic Research
Derivatives of salicylic acid, which share the benzoic acid core, are well-known for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Research on compounds such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has demonstrated significant anti-inflammatory and analgesic effects.[3][4] These effects are attributed to the modulation of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Given these precedents, this compound could be investigated as a potential modulator of inflammatory pathways.
Building Block for Novel Chemical Entities
The carboxylic acid group of this compound is a versatile functional handle for further chemical modifications. It can be readily converted into esters, amides, and other functional groups to generate a library of new chemical entities for screening against various biological targets. For instance, benzoic acid derivatives have been explored as scaffolds for developing anticancer agents.[1][2]
Handling and Safety Considerations
A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier. However, based on the safety information for structurally related compounds like 4-chlorobenzoic acid, general safety precautions should be followed.[7][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound represents a chemical entity with untapped potential in the field of drug discovery and development. Its availability from several commercial suppliers makes it accessible for research purposes. While direct experimental data is limited, this guide provides a scientifically grounded framework for its synthesis, quality control, and potential applications based on established chemical principles and data from structurally related compounds. As with any novel compound, rigorous experimental validation is essential to fully elucidate its chemical and biological properties.
References
- Biological Magnetic Resonance Bank. bmse000438 4-Chlorobenzoic Acid. [Link]
- Royal Society of Chemistry.
- Carl ROTH.
- Carl ROTH.
- NIST WebBook.
- NIST WebBook.
- PubChem. 4-[(4-Chlorobenzyl)oxy]benzoic acid. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). [Link]
- PubChemLite. 4-((4-butoxy-3-chlorobenzyl)amino)benzoic acid (C18H20ClNO3). [Link]
- SpectraBase. 4-Methoxybenzoic acid, 3-chlorobenzyl ester - Optional[FTIR] - Spectrum. [Link]
- PubMed Central. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]
- PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
- PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
- ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Link]
- The Good Scents Company. 4-chlorobenzoic acid, 74-11-3. [Link]
- NIST WebBook. Benzoic acid, 3-chloro-. [Link]
- Preprints.org.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
- ResearchGate. (PDF)
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. 84403-70-3|this compound|BLD Pharm [bldpharm.com]
- 9. scbt.com [scbt.com]
- 10. arctomsci.com [arctomsci.com]
- 11. 4-[(3-chlorobenzyl)oxy]benzoic acid | CymitQuimica [cymitquimica.com]
- 12. helixchrom.com [helixchrom.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
Predicted biological function of 4-((3-Chlorobenzyl)oxy)benzoic acid
An In-Depth Technical Guide to Elucidating the Biological Function of 4-((3-Chlorobenzyl)oxy)benzoic acid
Executive Summary
This compound is a small molecule with a defined chemical structure, yet its biological function remains uncharacterized in publicly available literature. This guide presents a comprehensive, phased investigational strategy designed for researchers, scientists, and drug development professionals to systematically predict, screen, and elucidate the compound's biological activity and mechanism of action. By leveraging a combination of computational modeling, in vitro screening, and target validation assays, this document provides a robust framework for transforming a molecule of unknown function into a well-characterized chemical probe or potential therapeutic lead. The narrative emphasizes the causal logic behind experimental choices, adherence to self-validating protocols, and grounding in authoritative scientific principles.
Part 1: Molecular Profile and Structural Rationale for Investigation
The structure of this compound offers several clues to its potential biological activities. A systematic analysis of its core moieties provides a rational basis for forming initial hypotheses.
-
Benzoic Acid Core: This moiety is a well-known pharmacophore. Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and diflunisal are benzoic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes. This suggests a potential anti-inflammatory role for the target molecule. Furthermore, benzoic acid and its derivatives are utilized as antimicrobial agents in food preservation and topical treatments, hinting at possible antibacterial or antifungal properties.
-
Ether Linkage: The benzyl ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations to fit into protein binding pockets. This linkage is generally stable under physiological conditions, making it a suitable scaffold for drug design.
-
3-Chlorobenzyl Group: The presence of a chlorine atom on the benzyl ring significantly alters the electronic properties and lipophilicity of that region. The meta-position (3-position) of the chlorine atom can influence binding selectivity and metabolic stability. Halogen bonding, a non-covalent interaction, may also play a critical role in target protein recognition, a feature increasingly exploited in rational drug design.
Based on this structural analysis, primary hypotheses for the biological function of this compound include:
-
Anti-inflammatory Agent: Potentially via inhibition of COX enzymes or other inflammatory mediators.
-
Antimicrobial Agent: Targeting metabolic pathways in bacteria or fungi.
-
Modulator of Nuclear Receptors: The overall structure bears some resemblance to ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolism and inflammation.
Part 2: A Phased Approach to Functional Elucidation
A multi-phase, iterative approach is proposed to systematically investigate the biological function of this molecule.
Phase I: In Silico and Computational Profiling
Before commencing wet-lab experiments, a comprehensive computational analysis can prioritize hypotheses and predict potential liabilities. This initial step is cost-effective and provides a strong foundation for subsequent experimental design.
Workflow: Computational Prediction of Bioactivity and ADMET Properties
Caption: Phase I workflow for in silico analysis of the target molecule.
Detailed Protocol: In Silico Analysis
-
Obtain Structure: Secure the canonical SMILES or SDF file for this compound from a database like PubChem (CID 11623912).
-
ADMET Prediction:
-
Rationale: Understanding the drug-like properties of the molecule is essential to assess its potential for further development. Poor solubility or predicted inhibition of key metabolic enzymes (Cytochrome P450s) can be early red flags.
-
Execution: Submit the structure to web-based tools like SwissADME and pkCSM. Analyze parameters such as Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and potential for CYP enzyme inhibition.
-
-
Target Prediction (Target Fishing):
-
Rationale: Based on the principle of chemical similarity, these tools compare the query molecule to a database of known ligands with annotated biological targets. This can generate a ranked list of the most probable protein targets.
-
Execution: Use servers like SwissTargetPrediction to generate a list of plausible protein targets. The output will typically be grouped by protein class (e.g., kinases, G-protein coupled receptors, nuclear receptors).
-
-
Toxicity Prediction:
-
Rationale: Early identification of potential toxicity issues, such as cardiotoxicity (hERG inhibition) or mutagenicity, is crucial for a fail-fast strategy.
-
Execution: Utilize platforms like ProTox-II or DILIrank to predict various toxicity endpoints.
-
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Optimal Range | Interpretation |
| Molecular Weight ( g/mol ) | 276.70 | < 500 | Compliant with Lipinski's Rule |
| LogP (Lipophilicity) | Hypothetical: 3.8 | 1 - 4 | Good membrane permeability expected |
| Aqueous Solubility | Hypothetical: Low | > -4 (log mol/L) | May require formulation for in vivo studies |
| GI Absorption | Hypothetical: High | High | Good candidate for oral administration |
| CYP2D6 Inhibition | Hypothetical: Yes | No | Potential for drug-drug interactions |
Phase II: In Vitro Biological Screening
The results from Phase I will guide the design of a tiered in vitro screening cascade.
Workflow: Tiered In Vitro Screening Cascade
Caption: Phase II workflow for tiered in vitro screening.
Detailed Protocol: COX-2 Inhibition Assay (Example)
This protocol is based on the hypothesis that the molecule has anti-inflammatory properties via COX inhibition.
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like TMPD) by prostaglandin G2 (PGG2), producing a colored product that can be measured spectrophotometrically. An inhibitor will reduce the rate of this color development.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Heme cofactor
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Enzyme Activation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well. Incubate for 5 minutes at room temperature.
-
Inhibitor Incubation: Add the serially diluted test compound or control drug to the wells. Incubate for a further 10 minutes. Include "no inhibitor" and "no enzyme" controls.
-
Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction, followed immediately by the colorimetric substrate TMPD.
-
Data Acquisition: Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical: 25.4 | Hypothetical: 1.2 | 21.2 |
| Celecoxib (Control) | 15.0 | 0.04 | 375 |
| Ibuprofen (Control) | 5.2 | 12.8 | 0.4 |
Phase III: Mechanism of Action (MoA) and Target Validation
If a reproducible hit is identified in Phase II, the next crucial step is to confirm that the compound engages the intended target in a cellular context and to understand its downstream effects.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify direct binding of the compound to its putative target protein (e.g., COX-2) in intact cells.
-
Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Procedure:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a macrophage line like RAW 264.7 that expresses COX-2 upon stimulation). Treat the cells with the test compound or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Quantification: Analyze the amount of the target protein (e.g., COX-2) in the soluble fraction using Western blotting or another protein quantification method.
-
Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
-
Workflow: Mechanism of Action (MoA) Elucidation
Caption: Phase III workflow for confirming the mechanism of action.
Part 3: Data Synthesis and Future Directions
The culmination of this phased investigation will be a comprehensive profile of this compound. By integrating the in silico predictions, in vitro screening data, and MoA validation, a clear picture of its biological function will emerge.
-
Data Synthesis: A successful outcome would be the alignment of data across all phases. For example, a computational prediction of COX-2 as a target, followed by a confirmed low-micromolar IC50 in a biochemical assay, confirmed target engagement in cells via CETSA, and a subsequent reduction in prostaglandin E2 production in treated cells would constitute a highly validated finding.
-
Future Directions:
-
Lead Optimization: If the compound shows promising activity but has liabilities (e.g., moderate potency, off-target effects, poor solubility), medicinal chemists can use the initial structure-activity relationship (SAR) data to synthesize analogs with improved properties.
-
In Vivo Efficacy Studies: If the compound has potent and selective activity with a good in vitro safety profile, the next step is to evaluate its efficacy in relevant animal models of disease (e.g., a rodent model of inflammation).
-
Chemical Probe Development: If the compound is highly potent and selective, it can be developed as a chemical probe to study the biological roles of its target protein.
-
This structured, hypothesis-driven approach provides a rigorous and efficient pathway for elucidating the biological function of novel or uncharacterized small molecules like this compound, paving the way for their potential development as research tools or therapeutic agents.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Lu, Y., et al. (2010). Halogen bonding for rational drug design and new drug discovery. Future Medicinal Chemistry. [Link]
- PubChem. Compound Summary for CID 11623912, this compound.
- Daina, A., et al. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
In Silico Modeling of 4-((3-Chlorobenzyl)oxy)benzoic Acid Interactions with Cyclooxygenase-2: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth protocol for the in silico analysis of 4-((3-Chlorobenzyl)oxy)benzoic acid, a novel compound with therapeutic potential, and its interaction with the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). We will navigate the entire computational workflow, from target selection and validation to molecular docking, molecular dynamics simulations, and ADMET profiling. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind each step to ensure a robust and reproducible study.
Introduction: The Rationale for Investigating this compound and COX-2
Benzoic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, including notable anti-inflammatory effects.[1][2] The target of this investigation, this compound, is a structurally intriguing molecule that holds promise as a modulator of inflammatory pathways. The primary molecular target for many non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme.[3]
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a central role in the inflammatory cascade.[4] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced side-effect profile compared to non-selective NSAIDs.[5] Therefore, this guide will focus on the in silico evaluation of this compound as a potential selective inhibitor of human COX-2.
The Prostaglandin Synthesis Pathway and the Role of COX-2
To understand the significance of COX-2 inhibition, it is essential to visualize its role in the prostaglandin synthesis pathway. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[6][7] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by the COX enzymes.[8] PGH2 is then further metabolized to various prostaglandins and thromboxanes.[9] By inhibiting COX-2, the production of these pro-inflammatory mediators can be significantly reduced.
Caption: The Prostaglandin Synthesis Pathway and the inhibitory action of a COX-2 inhibitor.
In Silico Workflow: A Step-by-Step Guide
Our in silico investigation will follow a multi-step workflow designed to rigorously assess the potential of this compound as a COX-2 inhibitor.
Caption: The overall in silico workflow for the investigation of this compound.
Part 1: Preparation of the Receptor and Ligand
The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures of the protein receptor and the ligand.
2.1.1. Receptor Preparation
-
Step 1: Retrieval of the Crystal Structure. The three-dimensional structure of human Cyclooxygenase-2 (COX-2) was retrieved from the Protein Data Bank (PDB).[10] For this study, we selected the PDB entry 5KIR , which is a crystal structure of human COX-2 in complex with the inhibitor Vioxx, determined at a resolution of 2.7 Å.[11] The choice of this structure is justified by its human origin, good resolution, and the presence of a bound inhibitor, which helps in defining the active site.
-
Step 2: Pre-processing the Protein Structure. The raw PDB file was processed to prepare it for docking and simulation. This involved:
-
Removing all non-essential water molecules and heteroatoms from the PDB file.
-
Adding polar hydrogen atoms to the protein structure, which are crucial for forming hydrogen bonds.
-
Assigning partial charges to each atom using a force field (e.g., CHARMM36).
-
2.1.2. Ligand Preparation
-
Step 1: 2D Structure and Conversion to 3D. The 2D structure of this compound was drawn using a chemical drawing tool and converted to a 3D structure.
-
Step 2: Ligand Parameterization. A critical step for novel ligands is the generation of accurate force field parameters. For this study, the CHARMM General Force Field (CGenFF) is a suitable choice for obtaining parameters that are compatible with the CHARMM force field used for the protein.[12][13] This process involves submitting the ligand structure to the CGenFF server, which provides a topology file with the necessary parameters for the molecular dynamics simulation.[14][15]
Part 2: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[16] This allows for the estimation of the binding affinity and the identification of key interactions.
2.2.1. Docking Protocol
-
Software: A widely used docking program such as AutoDock Vina can be employed for this purpose.
-
Grid Box Definition: A grid box was defined around the active site of COX-2, which was identified based on the position of the co-crystallized inhibitor in the PDB structure 5KIR.[11]
-
Docking Execution: The prepared ligand was docked into the defined grid box of the receptor. The docking algorithm explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function.
2.2.2. Interpreting Docking Results
The primary output of a docking simulation is the binding affinity, typically expressed in kcal/mol.[17] A more negative binding affinity suggests a more favorable binding interaction.[18] It is also crucial to visually inspect the docked poses to analyze the interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions.[19][20]
For comparison, a known COX-2 inhibitor, Celecoxib , was also docked into the same active site. The PDB entry 3LN1 provides the crystal structure of Celecoxib bound to murine COX-2, which can be used as a reference.[21]
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -9.2 | Arg120, Tyr355, Ser530 |
| Celecoxib (Reference) | -10.5 | Arg513, His90, Gln192 |
Table 1: Hypothetical molecular docking results for this compound and the reference inhibitor Celecoxib with COX-2.
Part 3: Molecular Dynamics Simulation
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[22]
2.3.1. MD Simulation Protocol
-
Software: GROMACS is a powerful and widely used software package for performing molecular dynamics simulations.[23][24]
-
System Setup: The docked complex of COX-2 and this compound was placed in a cubic box of water molecules, and ions were added to neutralize the system.[25][26]
-
Simulation Steps: The simulation protocol typically involves:
-
Energy Minimization: To remove any steric clashes.
-
NVT Equilibration: To stabilize the temperature of the system.
-
NPT Equilibration: To stabilize the pressure and density of the system.
-
Production Run: A long simulation (e.g., 100 ns) to collect data for analysis.[27]
-
Caption: The workflow for a typical molecular dynamics simulation of a protein-ligand complex.
2.3.2. Analyzing MD Simulation Trajectories
The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time points.[16][28] This trajectory can be analyzed to understand the dynamic behavior of the system.[29][30] Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: To quantify the hydrogen bond interactions between the ligand and the receptor.
| Analysis Metric | This compound | Celecoxib (Reference) |
| Average Protein RMSD (nm) | 0.25 ± 0.05 | 0.22 ± 0.04 |
| Average Ligand RMSD (nm) | 0.15 ± 0.03 | 0.12 ± 0.02 |
| Average H-Bonds | 2-3 | 3-4 |
Table 2: Hypothetical results from the analysis of molecular dynamics simulation trajectories.
Part 4: ADMET Prediction
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[8] In silico ADMET prediction provides a rapid and cost-effective way to evaluate the drug-likeness of a compound.
2.4.1. ADMET Prediction Protocol
-
Software: Several web-based tools are available for ADMET prediction, such as SwissADME and admetSAR.
-
Input: The SMILES string or the 2D structure of the compound is used as input.
-
Output: The tool provides predictions for a wide range of properties, including:
-
Physicochemical Properties: Molecular weight, logP, etc.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability.
-
Drug-likeness: Compliance with rules such as Lipinski's rule of five.
-
Toxicity: Predictions of potential toxicity risks.
-
| Property | This compound | Celecoxib (Reference) | Acceptable Range |
| Molecular Weight ( g/mol ) | 262.69 | 381.37 | < 500 |
| logP | 3.8 | 3.6 | < 5 |
| H-bond Donors | 1 | 2 | ≤ 5 |
| H-bond Acceptors | 3 | 7 | ≤ 10 |
| GI Absorption | High | High | High |
| Blood-Brain Barrier Permeability | No | No | No |
| Lipinski's Rule of Five | Yes (0 violations) | Yes (0 violations) | 0 violations |
Table 3: Hypothetical ADMET prediction for this compound and the reference compound Celecoxib.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the investigation of this compound as a potential inhibitor of COX-2. The hypothetical results presented suggest that this compound exhibits promising characteristics, including a favorable binding affinity, stable interactions within the COX-2 active site, and good drug-like properties.
The findings from this computational study provide a strong foundation for further experimental validation. Future work should focus on the chemical synthesis of this compound and its in vitro evaluation in enzymatic assays to confirm its inhibitory activity against COX-2. Subsequent cell-based assays and in vivo studies in animal models of inflammation would be necessary to further assess its therapeutic potential. The integration of in silico and experimental approaches is crucial for accelerating the discovery and development of novel anti-inflammatory agents.
References
- Biology LibreTexts. (2023, August 31). 6.10: Prostaglandin Synthesis. [Link]
- Chem Ed DL. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
- Reactome. Synthesis of Prostaglandins (PG) and Thromboxanes (TX). [Link]
- GROMACS Tutorials. [Link]
- BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. [Link]
- Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]
- ResearchGate.
- Creative Diagnostics. Introduction to Prostaglandin. [Link]
- Wikipedia. Prostaglandin. [Link]
- Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]
- ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. [Link]
- National Center for Biotechnology Information. (2022). Molecular docking analysis of COX-2 for potential inhibitors. PMC. [Link]
- Frontiers. From complex data to clear insights: visualizing molecular dynamics trajectories. [Link]
- Galaxy Training. (2019, June 3).
- RCSB PDB. (2016, September 28). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
- ResearchGate. (2015, March 6). How do you parameterize ligands for CHARMM?. [Link]
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. [Link]
- AIP Publishing. (2017, September 27). On-the-fly analysis of molecular dynamics simulation trajectories of proteins using the Bayesian inference method. [Link]
- Wikipedia. Cyclooxygenase-2. [Link]
- MDPI. (2019).
- National Center for Biotechnology Information. (2013). COX-2 structural analysis and docking studies with gallic acid structural analogues. PMC. [Link]
- National Center for Biotechnology Information. (2011). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PMC. [Link]
- ResearchGate. (2018, November 5).
- IUPHAR/BPS Guide to PHARMACOLOGY. COX-2 | Cyclooxygenase. [Link]
- RCSB PDB. (2016, May 25). 5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2. [Link]
- Reddit. (2024, March 22).
- RCSB PDB. (1997, December 24). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
- National Center for Biotechnology Information. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]
- RCSB PDB. (2010, October 27).
- MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
- International Union of Crystallography. Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. [Link]
- National Center for Biotechnology Information. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. [Link]
- MDPI. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]
- National Center for Biotechnology Information. (2020, February 4). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PubMed. [Link]
- National Center for Biotechnology Information. (2012). Recent Developments and Applications of the CHARMM force fields. PMC. [Link]
- University of Illinois Urbana-Champaign. Parameterizing a Novel Residue. [Link]
- Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. [Link]
- National Center for Biotechnology Information. (2008, January). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. PubMed. [Link]
- National Institutes of Health. (2022, January 11).
- Google Patents.
- Preprints.org. (2023, May 29).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Prostaglandin - Wikipedia [en.wikipedia.org]
- 9. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 10. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-Ligand Complex [mdtutorials.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | From complex data to clear insights: visualizing molecular dynamics trajectories [frontiersin.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. rcsb.org [rcsb.org]
- 22. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 23. GROMACS Tutorials [mdtutorials.com]
- 24. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 25. bioinformaticsreview.com [bioinformaticsreview.com]
- 26. Protein-Ligand Complex [mdtutorials.com]
- 27. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 28. pubs.aip.org [pubs.aip.org]
- 29. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Williamson Ether Synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved via the classic Williamson ether synthesis, a robust S(_N)2 reaction.[1][2] This guide details the reaction mechanism, step-by-step experimental procedures, reagent selection rationale, and critical process parameters. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic method. All procedures have been designed to be self-validating, with in-depth explanations to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Background
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1] The reaction is characterized by the nucleophilic substitution (S(_N)2) of a halide by an alkoxide or phenoxide ion.[1][2][3]
In this application, we target the synthesis of this compound. This molecule contains a benzoic acid moiety linked to a substituted benzyl group via an ether linkage, a common structural motif in biologically active compounds. The protocol involves the O-alkylation of 4-hydroxybenzoic acid with 3-chlorobenzyl chloride.
Key strategic considerations for this synthesis include:
-
Nucleophile Generation: The phenolic hydroxyl group of 4-hydroxybenzoic acid must be deprotonated to form a potent nucleophile (a phenoxide).
-
Reagent Selection: The choice of base and solvent is critical to favor the desired S(_N)2 pathway and minimize side reactions.[1][4]
-
Reaction Conditions: Temperature and reaction time must be optimized to ensure complete conversion while preventing product degradation.[4][5]
Reaction Scheme and Mechanism
The synthesis proceeds in two conceptual steps: (1) in-situ formation of the dipotassium salt of 4-hydroxybenzoic acid, and (2) the S(_N)2 reaction with the alkylating agent, 3-chlorobenzyl chloride.
Overall Reaction: Figure 1: Synthesis of this compound from 4-hydroxybenzoic acid and 3-chlorobenzyl chloride.
Mechanism: The reaction follows a classic S(_N)2 pathway. A polar aprotic solvent like acetone facilitates this mechanism by solvating the cation (K
Caption: Reaction mechanism overview.
Reagents and Materials
Proper handling and quality of reagents are paramount for success. All reagents should be of analytical grade or higher.
Table 1: Reagent Properties and Quantities
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier/Grade |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 [6] | 5.00 g | 36.2 | 1.0 | Sigma-Aldrich, 99% |
| 3-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 [7] | 6.40 g (5.04 mL) | 39.7 | 1.1 | Acros Organics, 98% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.0 g | 72.4 | 2.0 | Merck, ≥99%, anhydrous |
| Acetone | C₃H₆O | 58.08 | 150 mL | - | - | Fisher Scientific, HPLC Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~15 mL | - | - | 6 M aq. solution |
| Deionized Water | H₂O | 18.02 | As needed | - | - | - |
Equipment:
-
500 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Separatory funnel (250 mL)
-
Standard laboratory glassware and clamps
Detailed Experimental Protocol
Part A: Reaction Setup and Synthesis
-
Reagent Charging: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (5.00 g, 36.2 mmol).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (10.0 g, 72.4 mmol) followed by 150 mL of acetone.
-
Initiate Stirring: Begin vigorous stirring to create a fine suspension.
-
Alkylating Agent Addition: Add 3-chlorobenzyl chloride (5.04 mL, 39.7 mmol) to the suspension using a syringe or graduated pipette.
-
Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (~56 °C for acetone) using a heating mantle. Continue refluxing with vigorous stirring for 12-16 hours.
-
Expert Insight: The reaction is often monitored by Thin Layer Chromatography (TLC) to track the disappearance of the 4-hydroxybenzoic acid starting material. A typical eluent system is 7:3 Hexane:Ethyl Acetate with a trace of acetic acid to prevent streaking. [8]
-
Part B: Work-up and Product Isolation
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Filtration: Filter the cooled mixture through a Büchner funnel to remove the inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with a small amount of fresh acetone (~20 mL) to recover any trapped product.
-
Solvent Removal: Combine the filtrate and washings in a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.
-
Aqueous Resuspension: To the resulting solid residue, add 100 mL of deionized water and stir. The product at this stage is the potassium salt, which may be partially soluble.
-
Acidification: Transfer the aqueous suspension to a beaker. While stirring, slowly add 6 M HCl dropwise. Carbon dioxide effervescence will be observed as the excess carbonate is neutralized. Continue adding acid until the solution is acidic to pH paper (pH ~2-3). The white, solid product, this compound, will precipitate. [9]6. Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with cold deionized water (2 x 30 mL) to remove any remaining inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely in a desiccator or a vacuum oven at low heat (~40-50 °C).
Part C: Purification
For most applications, the isolated product is of sufficient purity. However, for obtaining high-purity material for analytical or biological testing, recrystallization is recommended.
-
Solvent Selection: A mixed solvent system of ethanol and water is effective.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. [10]While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Process Rationale and Troubleshooting
-
Choice of Base (K₂CO₃): 4-Hydroxybenzoic acid has two acidic protons: the carboxylic acid (pKa ~4.5) and the phenolic hydroxyl (pKa ~9.4). [11][12][13]Potassium carbonate is a moderately strong base, sufficient to deprotonate both acidic sites. [3][14]Using two equivalents ensures the formation of the more nucleophilic phenoxide, which is crucial for the desired O-alkylation. Stronger bases like NaOH could promote side reactions.
-
Choice of Solvent (Acetone): Acetone is a polar aprotic solvent, ideal for S(_N)2 reactions. It effectively dissolves the organic reactants but not the inorganic base, facilitating a solid-liquid phase reaction. [4]Its relatively low boiling point simplifies removal during work-up.
-
Alkylating Agent: 3-chlorobenzyl chloride is a primary benzylic halide, which is highly reactive towards S(_N)2 substitution and less prone to the E2 elimination side reactions that can occur with secondary or tertiary halides. [2]* Troubleshooting - Low Yield:
-
Cause: Incomplete reaction. Solution: Extend reflux time and monitor by TLC. Ensure the potassium carbonate is anhydrous, as water can hinder the reaction.
-
Cause: Product loss during work-up. Solution: Ensure complete precipitation by cooling thoroughly after acidification. Be judicious with washing volumes.
-
-
Troubleshooting - Impure Product:
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves. [16][17]* Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood. [18]* Chemical Hazards:
-
3-Chlorobenzyl chloride is a lachrymator and corrosive. It causes severe skin burns and eye damage. [7][18][19]Avoid inhalation and skin contact.
-
4-Hydroxybenzoic acid can cause skin and serious eye irritation. [16][17][20][21] * Acetone is highly flammable. Keep away from ignition sources.
-
Hydrochloric acid is corrosive. Handle with care.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
References
- mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid.
- PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid.
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%.
- The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?.
- FooDB. (2010, April 8). Showing Compound 4-Hydroxybenzoic acid (FDB010508).
- ResearchGate. (n.d.). Pyrogallol, protocatechuic acid, and 4-hydroxybenzoic acid. The....
- Metasci. (n.d.). Safety Data Sheet 4-Hydroxybenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2).
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- KM Pharma Solution Private Limited. (n.d.). MSDS - 3-Chlorobenzoyl Chloride.
- chemeurope.com. (n.d.). Williamson ether synthesis.
- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?.
- PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid.
- Studymode. (n.d.). Free Essay: Williamson Ether Synthesis of Phenacetin.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride.
- Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- California State University, Northridge. (n.d.). Williamson Ether Synthesis.
- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
- ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by....
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. byjus.com [byjus.com]
- 6. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. mVOC 4.0 [bioinformatics.charite.de]
- 12. Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB [foodb.ca]
- 13. researchgate.net [researchgate.net]
- 14. Free Essay: Williamson Ether Synthesis of Phenacetin - 994 Words | Studymode [studymode.com]
- 15. thestudentroom.co.uk [thestudentroom.co.uk]
- 16. sds.metasci.ca [sds.metasci.ca]
- 17. carlroth.com [carlroth.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. carlroth.com [carlroth.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: 4-((3-Chlorobenzyl)oxy)benzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking Synthetic Potential
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of starting materials is paramount. 4-((3-Chlorobenzyl)oxy)benzoic acid is a bifunctional building block of significant interest. Its structure elegantly combines a carboxylic acid handle, ripe for derivatization, with a benzyl ether that serves as a stable, yet cleavable, protecting group for a phenolic oxygen. The presence of a chlorine atom on the benzyl ring offers an additional point for potential cross-coupling reactions and modulates the electronic properties and stability of the molecule.
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to explain the underlying principles and experimental causality. The protocols described herein are designed to be robust and serve as a foundation for researchers and scientists aiming to incorporate this versatile scaffold into their synthetic programs.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is the bedrock of successful synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[(3-chlorophenyl)methoxy]benzoic acid | [1][2] |
| CAS Number | 84403-70-3 | [1][2][] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2] |
| Molecular Weight | 262.69 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [2] |
Spectroscopic Signatures:
-
¹H NMR: Expect characteristic signals for the aromatic protons on both rings, a singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.2 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: Key resonances will include the carbonyl carbon of the carboxylic acid (~167 ppm), the benzylic carbon (~70 ppm), and distinct signals for the aromatic carbons.
-
Infrared (IR): The IR spectrum is distinguished by a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹) and a sharp, strong C=O stretching absorption around 1680-1710 cm⁻¹.[4]
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the carboxylic acid and the benzyl ether.
Caption: Core reactivity pathways of the title compound.
Transformations of the Carboxylic Acid Group
The carboxylic acid is the primary center for building molecular complexity, most commonly through the formation of ester and amide bonds.
Rationale: Converting the carboxylic acid to an ester is a common strategy to mask its acidity, improve solubility in organic solvents, or to create a key intermediate for further reactions. The Fischer esterification is a classic, equilibrium-driven process. An acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. Using the alcohol as the solvent or in large excess shifts the equilibrium toward the product, maximizing yield.[5]
Methodology:
-
Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Add the desired alcohol (e.g., methanol or ethanol) to serve as both reactant and solvent (approx. 0.2 M concentration).
-
Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%). Alternatively, phosphorus oxychloride (POCl₃) can be used.[6]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted starting material), water, and finally, brine.[5] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude ester can be further purified by column chromatography or recrystallization if necessary.
Rationale: The amide bond is a cornerstone of peptide and pharmaceutical chemistry. Direct reaction of a carboxylic acid with an amine is generally unfavorable due to acid-base neutralization. Therefore, the carboxylic acid must first be "activated." A reliable method is the conversion to a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride readily reacts with an amine to form the desired amide.[4][7]
Methodology:
-
Step A: Formation of the Acyl Chloride
-
Setup: In a fume hood, suspend this compound (1.0 eq) in a minimal amount of an inert solvent like dichloromethane (DCM) containing a catalytic drop of N,N-dimethylformamide (DMF).
-
Activation: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, until gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4-((3-Chlorobenzyl)oxy)benzoyl chloride is often used immediately in the next step without further purification.
-
-
Step B: Amidation
-
Setup: Dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or pyridine in DCM. Cool the solution to 0 °C.
-
Reaction: Add a solution of the crude acyl chloride from Step A in DCM dropwise to the amine solution.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up & Purification: Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide product by flash column chromatography.
-
Cleavage of the Benzyl Ether Protecting Group
Rationale: The benzyl ether group is a robust protecting group for phenols, stable to a wide range of acidic and basic conditions. Its primary advantage is its susceptibility to cleavage under mild, neutral conditions via catalytic hydrogenation. This process, known as hydrogenolysis, involves the cleavage of the C-O bond with hydrogen gas, liberating the free phenol and generating toluene as a benign byproduct.[8] This orthogonality is crucial in multi-step syntheses where other protecting groups or sensitive functionalities must remain intact.
Methodology:
-
Setup: Dissolve the benzylated substrate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Add palladium on activated carbon (Pd/C, 5-10 wt% of the substrate) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or perform the reaction in a Parr hydrogenator. Purge the flask with H₂ (or vacuum/H₂ cycles).
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry and exposed to air, especially after hydrogenation. Ensure the filter cake remains wet with solvent during filtration.
-
Isolation: Rinse the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, 4-hydroxybenzoic acid, or its derivative.
Alternative Deprotection: For substrates containing other reducible groups (e.g., alkenes, alkynes, or nitro groups) that are incompatible with catalytic hydrogenation, Lewis acids such as boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) offer a selective cleavage method under mild conditions.[9]
Application Case Study: Synthesis of a Novel Amide-Linked Heterocycle
To illustrate the practical utility of this compound, this section outlines the synthesis of a hypothetical drug-like molecule, N-(pyridin-4-yl)-4-hydroxybenzamide, which requires sequential modification of the carboxylic acid followed by deprotection.
Sources
- 1. 4-[(3-Chlorobenzyl)oxy]benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols for Antimicrobial Screening of 4-((3-Chlorobenzyl)oxy)benzoic Acid
Introduction: The Rationale for Screening 4-((3-Chlorobenzyl)oxy)benzoic Acid
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, utilized as preservatives in food, cosmetics, and pharmaceutical formulations.[1][2] Their mechanism of action is generally attributed to the disruption of cellular metabolism by inhibiting microbial growth, particularly that of fungi and bacteria.[2][3] The lipophilicity of the benzoic acid molecule allows it to diffuse across the cell membrane. Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and acidifying the cytoplasm, which disrupts essential metabolic processes and leads to microbial cell death.[3]
The compound this compound is a derivative of benzoic acid, and its structural modifications, including the ether linkage and the chloro-substituted benzyl group, may enhance its antimicrobial efficacy.[4][5] The chlorobenzyl moiety could increase the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Therefore, a systematic in vitro evaluation of this compound is a scientifically grounded approach to exploring its potential as a novel antimicrobial agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of this compound. It details the protocols for determining its inhibitory and cidal activities against a panel of clinically relevant microorganisms and for assessing its preliminary safety profile through cytotoxicity testing.
Part 1: Preliminary Qualitative Assessment via Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening technique to qualitatively assess the antimicrobial activity of a test compound.[6][7] This method is advantageous for its simplicity, cost-effectiveness, and ability to screen multiple compounds against various microorganisms simultaneously.[8][9] The principle lies in the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a test microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[10]
Experimental Protocol: Agar Well Diffusion
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate the broth culture at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria) until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
-
Preparation of Agar Plates:
-
Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes to a uniform thickness of 4 mm.[6]
-
Allow the agar to solidify completely in a laminar flow hood.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the inner side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the agar plate to create a uniform microbial lawn.[10]
-
-
Creation of Wells and Application of Test Compound:
-
Using a sterile cork borer (6 mm in diameter), create uniform wells in the inoculated agar plate.[6]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired test concentrations.
-
Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into each designated well.[6]
-
Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.
-
-
Incubation and Data Interpretation:
-
Allow the plates to stand for 30 minutes to permit the diffusion of the compound into the agar.[6]
-
Invert the plates and incubate at the appropriate temperature and duration for the specific microorganism.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The absence of a zone of inhibition indicates that the compound is inactive against the test microorganism at that concentration.
-
Figure 1: Workflow for the Agar Well Diffusion Assay.
Part 2: Quantitative Analysis using Broth Microdilution for MIC and MBC Determination
Following a positive qualitative screening, a quantitative assessment is crucial to determine the potency of the antimicrobial agent. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[12][13][14] The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[15] The MBC is the lowest concentration of an antimicrobial that results in a 99.9% reduction in the initial bacterial inoculum.[16] These values are essential for evaluating the efficacy of a novel compound and for guiding further development.
Experimental Protocol: Broth Microdilution
-
Preparation of Reagents and Compound:
-
Prepare a sterile 2X concentrated Mueller-Hinton Broth (or other suitable broth).
-
Prepare a stock solution of this compound in an appropriate solvent at a concentration that is at least 100-fold higher than the highest desired test concentration.
-
Prepare a standardized microbial inoculum as described in the agar well diffusion protocol and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Serial Dilution in a 96-Well Microtiter Plate:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.[11]
-
The final volume in each well should be 100 µL.
-
Include the following controls:
-
Growth Control: Wells containing broth and inoculum but no test compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a standard antibiotic with a known MIC for the test organism.
-
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial inoculum.
-
Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).[10]
-
-
Determination of MIC:
-
Determination of MBC:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plates overnight.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate, corresponding to a 99.9% kill rate.[16]
-
Figure 2: Workflow for MIC and MBC Determination.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison of the antimicrobial efficacy of this compound against different microorganisms.
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | MBC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | [Insert Data] | Amphotericin B | [Insert Data] |
Part 3: In Vitro Cytotoxicity Assessment
While antimicrobial efficacy is paramount, a preliminary assessment of the compound's safety profile is equally critical in the early stages of drug discovery. An in vitro cytotoxicity assay, such as the MTT assay, provides a rapid and reliable method to evaluate the effect of a novel compound on the viability of mammalian cells.[17][18][19] This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[17] A reduction in formazan production is indicative of cellular metabolic inhibition and, by extension, cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., Vero cells, HEK293 cells) in the appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botanyjournals.com [botanyjournals.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. protocols.io [protocols.io]
- 13. emerypharma.com [emerypharma.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 17. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
Applikationsschrift & Protokoll: Derivatisierung von 4-((3-Chlorbenzyl)oxy)benzoesäure für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Derivatisierung von 4-((3-Chlorbenzyl)oxy)benzoesäure, einer polaren aromatischen Carbonsäure, zur nachfolgenden quantitativen und qualitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund ihrer geringen Flüchtigkeit und hohen Polarität ist eine direkte GC-MS-Analyse dieser Verbindung nicht praktikabel. Die hier vorgestellten Methoden – Silylierung und Veresterung – überführen die Carbonsäure in ihre flüchtigeren und thermisch stabileren Analoga und ermöglichen so eine robuste und reproduzierbare Analyse.
Einleitung: Die Notwendigkeit der Derivatisierung
Die Gaschromatographie (GC) ist eine leistungsstarke analytische Technik, die eine hohe Trennleistung für komplexe Gemische bietet.[1] Eine grundlegende Voraussetzung für die GC-Analyse ist jedoch, dass die Analyten flüchtig und thermisch stabil genug sein müssen, um unzersetzt durch die GC-Säule zu gelangen.[2] 4-((3-Chlorbenzyl)oxy)benzoesäure (Molekulargewicht: 262,69 g/mol )[][4] besitzt eine polare Carboxylgruppe (-COOH), die starke intermolekulare Wasserstoffbrückenbindungen ausbildet. Diese Wechselwirkungen führen zu einem hohen Siedepunkt und einer geringen Flüchtigkeit, was eine direkte GC-Analyse verhindert.[5]
Die Derivatisierung umgeht diese Einschränkung, indem das aktive Wasserstoffatom der Carboxylgruppe durch eine unpolare Gruppe ersetzt wird.[6] Dieser chemische Schritt durchbricht das Netzwerk der Wasserstoffbrückenbindungen, was zu einer signifikanten Steigerung der Flüchtigkeit und thermischen Stabilität des Analyten führt.[7] Darüber hinaus verbessert die Derivatisierung oft die chromatographische Peakform und verringert die Adsorption des Analyten an aktiven Stellen im GC-System.[8] In dieser Schrift werden zwei bewährte Derivatisierungsmethoden vorgestellt: die Silylierung zur Bildung eines Trimethylsilylesters (TMS-Ester) und die Veresterung zur Bildung eines Methylesters.
Methodenübersicht und chemische Grundlagen
Die Auswahl des Derivatisierungsreagenzes hängt von der spezifischen Anwendung, der Probenmatrix und den verfügbaren Ressourcen ab. Hier stellen wir zwei robuste Methoden vor, die sich für aromatische Carbonsäuren wie 4-((3-Chlorbenzyl)oxy)benzoesäure eignen.
Silylierung mittels BSTFA
Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für Analyten mit aktiven Wasserstoffatomen.[6] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) sind hochreaktiv und ersetzen den sauren Proton der Carboxylgruppe durch eine Trimethylsilyl-(TMS)-Gruppe.[9] Die Reaktion ist typischerweise schnell und die Nebenprodukte sind flüchtig, was die Probenaufarbeitung vereinfacht.[9]
Der Mechanismus basiert auf einer nukleophilen Substitutionsreaktion (SN2), bei der der Sauerstoff der Carboxylgruppe das Siliziumatom des BSTFA angreift.[10]
Veresterung mittels Methanol und Säurekatalyse (Fischer-Veresterung)
Die Fischer-Veresterung ist eine klassische Methode zur Umwandlung von Carbonsäuren in Ester durch Reaktion mit einem Alkohol in Gegenwart eines Säurekatalysators.[11] Für die GC-Analyse wird häufig Methanol verwendet, um die flüchtigsten Ester (Methylester) zu erzeugen.[12] Die Reaktion ist ein Gleichgewichtsprozess, der durch den Einsatz eines großen Überschusses an Alkohol in Richtung der Produktbildung verschoben wird.[11]
Experimentelle Protokolle
Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Die Derivatisierungsreagenzien sind feuchtigkeitsempfindlich und oft korrosiv.
Protokoll 1: Silylierung mit BSTFA + 1% TMCS
Dieses Protokoll nutzt eine katalysierte Formulierung von BSTFA mit Trimethylchlorsilan (TMCS), die sich besonders für schwer silylierbare Verbindungen eignet.[13]
Materialien:
-
4-((3-Chlorbenzyl)oxy)benzoesäure Probe
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoracetamid mit 1% Trimethylchlorsilan)
-
Wasserfreies Pyridin oder Acetonitril (GC-Qualität)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Pipetten
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Überführen Sie ca. 0,1-1,0 mg der 4-((3-Chlorbenzyl)oxy)benzoesäure-Probe in ein Reaktionsgefäß. Falls die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses unter einem sanften Stickstoffstrom vollständig. Es ist entscheidend, dass die Probe wasserfrei ist.[14]
-
Reagenz-Zugabe: Geben Sie 100 µL wasserfreies Pyridin (oder Acetonitril) und anschließend 100 µL BSTFA + 1% TMCS in das Reaktionsgefäß.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 70 °C.[15] Die genaue Zeit und Temperatur kann je nach Konzentration des Analyten eine Optimierung erfordern.
-
Abkühlen: Lassen Sie das Reaktionsgefäß vor der GC-MS-Analyse auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die direkte Injektion in das GC-MS-System.
Protokoll 2: Veresterung mit Methanol / HCl
Dieses Protokoll beschreibt die Bildung des Methylesters durch eine säurekatalysierte Reaktion.
Materialien:
-
4-((3-Chlorbenzyl)oxy)benzoesäure Probe
-
Methanolische Salzsäure (z.B. 3 M HCl in Methanol, kommerziell erhältlich oder durch vorsichtiges Einleiten von HCl-Gas in gekühltes, wasserfreies Methanol hergestellt)
-
Wasserfreies Dichlormethan oder Diethylether
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Reaktionsgefäße, Heizblock, Pipetten
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Überführen Sie ca. 0,1-1,0 mg der 4-((3-Chlorbenzyl)oxy)benzoesäure-Probe in ein Reaktionsgefäß.
-
Reaktion: Geben Sie 500 µL der 3 M methanolischen HCl-Lösung hinzu. Verschließen Sie das Gefäß und erhitzen Sie es für 2 Stunden bei 60 °C.
-
Abkühlen & Neutralisation: Kühlen Sie die Probe auf Raumtemperatur ab. Geben Sie vorsichtig 1 mL gesättigte NaHCO₃-Lösung hinzu, um die restliche Säure zu neutralisieren (Achtung: CO₂-Entwicklung).
-
Extraktion: Extrahieren Sie den gebildeten Ester durch Zugabe von 1 mL Dichlormethan. Mischen Sie die Phasen kräftig (Vortex) und lassen Sie sie sich trennen.
-
Trocknung: Überführen Sie die untere organische Phase in ein sauberes Gefäß und trocknen Sie sie über einer kleinen Menge wasserfreiem Natriumsulfat.
-
Analyse: Zentrifugieren Sie kurz oder filtrieren Sie. Der klare Überstand kann nun in ein GC-Vial überführt und analysiert werden.
Visualisierung der Arbeitsabläufe
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 4. 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-[(4-Chlorobenzyl)oxy]benzoic acid | C14H11ClO3 | CID 961608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1stsci.com [1stsci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. 4-[(3-Chlorobenzyl)oxy]benzoic acid | CymitQuimica [cymitquimica.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Experimental setup for scaling up 4-((3-Chlorobenzyl)oxy)benzoic acid synthesis
Application Note & Protocol
Topic: A Robust and Scalable Experimental Setup for the Synthesis of 4-((3-Chlorobenzyl)oxy)benzoic Acid
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The protocol is based on the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2] We present a detailed, step-by-step methodology optimized for a laboratory scale of 100-500 grams, with critical insights for further scaling into kilo-lab or pilot plant environments. The narrative emphasizes the rationale behind procedural choices, robust safety protocols, and process control to ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals in the drug development and chemical manufacturing industries.
Introduction and Scientific Background
This compound and its structural analogs are valuable building blocks in medicinal chemistry. The ether linkage combined with the substituted benzoic acid moiety provides a versatile scaffold for developing novel therapeutic agents. The synthesis of this class of molecules predominantly relies on the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[3]
The core reaction mechanism is a bimolecular nucleophilic substitution (SN2) pathway.[1][4] In this specific synthesis, the nucleophile is the phenoxide of 4-hydroxybenzoic acid, which is generated in situ by deprotonation with a strong base. This activated nucleophile then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether bond.[4]
While straightforward in principle, scaling this reaction presents challenges related to managing exotherms, ensuring reagent stoichiometry, preventing side reactions, and achieving efficient product isolation and purification. This protocol addresses these challenges by providing a validated, safe, and efficient procedure.
Reaction Scheme and Mechanism
The synthesis proceeds in two main chemical steps following the initial deprotonation of the starting material.
Overall Reaction: Image of the chemical reaction from 4-hydroxybenzoic acid and 3-chlorobenzyl chloride to the final product.
Mechanism: The reaction follows an SN2 mechanism, which is favored by the use of a primary benzylic halide and a strong nucleophile.[1]
Caption: Key mechanistic stages of the synthesis.
Hazard Analysis and Safety Protocols
Scaling chemical synthesis requires a rigorous approach to safety. The primary hazards in this procedure are associated with the corrosive base and the lachrymatory, reactive benzyl chloride.[5][6] All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Substance | CAS No. | Primary Hazards | Recommended PPE & Handling Precautions |
| 4-Hydroxybenzoic Acid | 99-96-7 | Skin, eye, and respiratory irritant.[7][8] | Safety glasses, lab coat, nitrile gloves. Avoid dust inhalation.[9] |
| Potassium Hydroxide (KOH) | 1310-58-3 | Severe skin and eye burns. Corrosive. | Chemical splash goggles, face shield, lab coat, heavy-duty gloves (e.g., butyl rubber). Handle in a fume hood. An eyewash and safety shower must be readily accessible.[5] |
| 3-Chlorobenzyl chloride | 620-20-2 | Lachrymator. Causes severe skin burns and eye damage.[10] May cause respiratory irritation and allergic skin reaction.[5] | Chemical splash goggles, face shield, lab coat, compatible gloves. Dispense via syringe or cannula in a fume hood. Avoid inhalation of vapors.[6][11] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Skin and eye irritant. Readily absorbed through the skin. Suspected teratogen. | Chemical splash goggles, lab coat, appropriate gloves. Ensure adequate ventilation.[3] |
| Hydrochloric Acid (HCl) | 7647-01-0 | Severe skin burns and eye damage. Respiratory irritant. | Chemical splash goggles, face shield, lab coat, acid-resistant gloves. Add slowly to solutions to control exotherm. |
Materials and Equipment
Reagents & Solvents
-
4-Hydroxybenzoic Acid (≥99%)
-
3-Chlorobenzyl chloride (≥98%)
-
Potassium Hydroxide (KOH), pellets (≥85%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), technical grade
-
Hexanes, technical grade
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Deionized Water
Equipment
-
5 L three-neck round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Heating mantle with temperature controller (or circulating bath for jacketed reactor)
-
Thermocouple or thermometer
-
500 mL pressure-equalizing dropping funnel
-
Condenser with inert gas (N₂/Ar) inlet
-
Large Büchner funnel and filter flask (2 L)
-
Suitable vacuum pump and trap
-
Glassware for recrystallization and storage
Detailed Experimental Protocol (250 g Scale)
This protocol describes the synthesis of this compound on a 250-gram scale.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. fishersci.com [fishersci.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Cell-Based Assays Involving 4-((3-Chlorobenzyl)oxy)benzoic Acid
Introduction: Unveiling the Bioactive Potential of 4-((3-Chlorobenzyl)oxy)benzoic Acid
This compound is a synthetic organic compound characterized by a benzoic acid core linked to a 3-chlorobenzyl group via an ether linkage. While comprehensive biological data for this specific molecule is emerging, the therapeutic promise of structurally related benzoic acid derivatives warrants a thorough investigation into its bioactivities. Analogs have demonstrated a range of pharmacological effects, including modulation of inflammatory pathways, inhibition of cell proliferation, and antagonism of G-protein coupled receptors (GPCRs) like the lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4] These findings provide a strong rationale for exploring the potential of this compound in drug discovery, particularly in oncology, inflammation, and fibrotic diseases.
This guide provides a detailed framework for researchers to systematically evaluate the cellular effects of this compound. The protocols herein are designed to be robust and self-validating, enabling the elucidation of the compound's mechanism of action and its potential as a therapeutic agent. We will delve into key cell-based assays that probe critical cellular processes: proliferation, apoptosis, migration, and GPCR signaling.
I. Assessment of Antiproliferative Activity: Ki-67 Proliferation Assay
Rationale: The Ki-67 protein is a well-established nuclear marker for cellular proliferation, expressed during all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent cells (G0).[5] Quantifying the percentage of Ki-67 positive cells following treatment with this compound provides a direct measure of its cytostatic or cytotoxic effects. This assay is fundamental in oncology research to identify compounds that can halt the uncontrolled proliferation of cancer cells.
Experimental Workflow:
Caption: Workflow for Ki-67 Cell Proliferation Assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A549, MCF-7) in a 6-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
-
Cell Fixation:
-
Immunostaining:
-
Wash the fixed cells twice with staining buffer (PBS with 1% FBS and 0.09% NaN3).[6]
-
Resuspend the cell pellet in 100 µl of staining buffer containing a blocking agent (e.g., 5% goat serum) and incubate for 30 minutes.[8]
-
Add the anti-Ki-67 antibody (or isotype control) at the manufacturer's recommended dilution.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Wash the cells twice with staining buffer.
-
If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark, followed by two washes.[6]
-
-
DNA Staining and Flow Cytometry:
-
Resuspend the cell pellet in 0.5 ml of a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A.[5]
-
Analyze the samples on a flow cytometer. The Ki-67 positive population will be distinguished from the negative population based on fluorescence intensity.
-
Data Presentation:
| Treatment Group | Concentration (µM) | % Ki-67 Positive Cells |
| Vehicle Control | 0 | 85.2 ± 3.1 |
| Compound X | 0.1 | 78.5 ± 2.5 |
| Compound X | 1 | 62.1 ± 4.2 |
| Compound X | 10 | 35.8 ± 3.9 |
| Compound X | 100 | 12.3 ± 2.1 |
II. Evaluation of Apoptotic Induction: Annexin V/PI Apoptosis Assay
Rationale: A key mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore.[9][10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.[9][11] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Experimental Workflow:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Induce apoptosis by treating cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated negative control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS and carefully remove the supernatant.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][12]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Presentation:
| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Compound X | 1 | 88.7 ± 3.1 | 8.1 ± 1.5 | 3.2 ± 0.9 |
| Compound X | 10 | 65.4 ± 4.5 | 25.3 ± 3.2 | 9.3 ± 1.8 |
| Compound X | 100 | 20.1 ± 5.2 | 55.8 ± 6.1 | 24.1 ± 4.3 |
III. Assessment of Cell Migration: Transwell Migration Assay
Rationale: Cell migration is a critical process in development, immune response, and wound healing, and its dysregulation is a hallmark of cancer metastasis and fibrosis.[13][14] The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to study cell migration in vitro.[13] It utilizes a permeable membrane to separate two compartments, allowing for the assessment of cell movement towards a chemoattractant.[13][15] This assay can determine if this compound can inhibit the migratory capacity of cells.
Experimental Workflow:
Caption: Workflow for Transwell Cell Migration Assay.
Detailed Protocol:
-
Preparation:
-
Rehydrate the Transwell inserts (typically with 8 µm pores) with serum-free medium.
-
Add a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber of the 24-well plate.[15]
-
-
Cell Seeding and Treatment:
-
Incubation:
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[14]
-
Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a solution such as 0.2% crystal violet.[15]
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image several random fields of view for each membrane using a microscope and count the number of migrated cells.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Average Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control | 0 | 150 ± 12 | 0 |
| Compound X | 0.1 | 135 ± 10 | 10.0 |
| Compound X | 1 | 98 ± 8 | 34.7 |
| Compound X | 10 | 45 ± 6 | 70.0 |
| Compound X | 100 | 12 ± 3 | 92.0 |
IV. Characterization of GPCR Antagonism: [³⁵S]GTPγS Binding Assay
Rationale: The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs).[17][18] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation.[19] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated Gα-[³⁵S]GTPγS complex accumulates and can be quantified.[17] This assay can determine if this compound acts as an antagonist by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Experimental Workflow:
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the target GPCR (e.g., LPA1). This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (containing MgCl₂, NaCl, and GDP).
-
Varying concentrations of this compound (the potential antagonist).
-
A fixed concentration of the agonist (e.g., LPA).
-
Cell membranes.
-
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiation of Binding Reaction:
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[20]
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester, which separates the membrane-bound [³⁵S]GTPγS from the unbound.[18][20]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Presentation:
| Antagonist Concentration (nM) | Agonist (LPA) Concentration (nM) | [³⁵S]GTPγS Binding (CPM) | % Inhibition |
| 0 | 100 | 15,000 | 0 |
| 1 | 100 | 12,500 | 16.7 |
| 10 | 100 | 7,500 | 50.0 |
| 100 | 100 | 2,500 | 83.3 |
| 1000 | 100 | 1,000 | 93.3 |
Conclusion
The cell-based assays outlined in this application note provide a robust starting point for characterizing the biological activities of this compound. By systematically evaluating its effects on cell proliferation, apoptosis, migration, and GPCR signaling, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The detailed protocols and data presentation formats are intended to guide researchers in generating reproducible and high-quality data, ultimately accelerating the drug discovery and development process.
References
- Jadhav, M. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- Milligan, G. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 140(1), 3-12.
- O'Connor, K. L. (2018). Transwell In Vitro Cell Migration and Invasion Assays. In Metastasis (pp. 21-30). Humana Press, New York, NY.
- SnapCyte. (n.d.). Transwell Migration and Invasion Assay - the complete breakdown.
- Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide.
- CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay.
- Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Creative Bioarray. (n.d.). Ki-67 Cell Proliferation Assay.
- Milligan, G. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. In G Protein-Coupled Receptors (pp. 137-152). Humana Press.
- Luminex Corporation. (n.d.). Muse® Ki67 Proliferation Kit User's Guide.
- Leifert, W. R. (2008). [35S]GTPgammaS binding in G protein-coupled receptor assays. In Methods in molecular biology (Clifton, N.J.) (Vol. 448, pp. 143–152).
- Kim, H. J., & Lee, J. Y. (2017). Assaying cell cycle status using flow cytometry. In Methods in molecular biology (Clifton, N.J.) (Vol. 1640, pp. 29–38).
- Immunostep. (n.d.). Ki-67 Staining Protocol by flow cytometry.
- Ishida, F., et al. (1987). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. Journal of Pharmacobio-Dynamics, 10(12), 693-699.
- Oishi, S., et al. (2017). Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia. ACS Medicinal Chemistry Letters, 8(10), 1054-1059.
- Cheng, P. T. W., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry, 64(21), 15549-15581.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection Ki 67 [bdbiosciences.com]
- 7. immunostep.com [immunostep.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 14. corning.com [corning.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-((3-Chlorobenzyl)oxy)benzoic Acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
4-((3-Chlorobenzyl)oxy)benzoic acid is a synthetic organic compound characterized by a benzoic acid moiety linked to a 3-chlorobenzyl group through an ether bond. Its chemical structure, featuring distinct aromatic regions and a carboxylic acid group, makes it a valuable scaffold in medicinal chemistry. The presence of the chlorine atom on the benzyl ring and the specific substitution pattern (para-position on the benzoic acid and meta-position on the benzyl group) offer opportunities for nuanced molecular interactions with biological targets. While direct and extensive biological profiling of this specific isomer is not widely published, its utility as a key intermediate in the synthesis of bioactive molecules is documented. Furthermore, the known pharmacological activities of its structural isomers provide a strong rationale for its exploration in various therapeutic areas.
This document serves as a comprehensive guide for researchers, outlining the established applications of this compound as a synthetic building block and exploring its potential therapeutic applications based on structure-activity relationships (SAR) of closely related analogs. Detailed protocols for its use in synthesis and for preliminary biological screening are provided to facilitate its investigation in drug discovery programs.
I. Confirmed Application: A Key Intermediate in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors
Recent patent literature has identified this compound as a crucial starting material in the synthesis of novel piperazine derivatives that act as inhibitors of monoacylglycerol lipase (MAGL).
Background on MAGL Inhibition
Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an elevation of 2-AG levels in the brain, which can in turn modulate various physiological and pathological processes. This mechanism has emerged as a promising therapeutic strategy for a range of conditions, including:
-
Neuroinflammation and neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease)
-
Chronic and neuropathic pain
-
Certain types of cancer
-
Anxiety and other mood disorders
Synthetic Protocol: Synthesis of a Piperazine-based MAGL Inhibitor Precursor
The following is a representative protocol for the activation of this compound and its subsequent coupling with a piperazine moiety, a common step in the synthesis of MAGL inhibitors as described in the patent literature[1].
Objective: To synthesize a key amide intermediate for a potential MAGL inhibitor.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
A substituted piperazine (e.g., 1-(pyridin-2-yl)piperazine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DCM, THF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Sources
Enzyme inhibition kinetics with 4-((3-Chlorobenzyl)oxy)benzoic acid
Application Note & Protocol
Title: A Framework for Characterizing the Enzyme Inhibition Kinetics of 4-((3-Chlorobenzyl)oxy)benzoic Acid
Introduction: Unveiling the Potential of a Novel Inhibitor
This compound is a synthetic organic molecule belonging to a class of benzoic acid derivatives that are of significant interest in pharmaceutical research.[1][] Structural analogs have demonstrated a range of biological activities, including anti-inflammatory and analgesic properties, often through the modulation of key enzymatic pathways such as those involving cyclooxygenase (COX) enzymes.[1][3] Other related chlorobenzoic acids have been identified as inhibitors in metabolic pathways, for instance, in the biosynthesis of Coenzyme Q.[4]
The efficacy and specificity of a potential drug candidate are fundamentally defined by its interaction with its biological target. Therefore, a rigorous quantitative analysis of its enzyme inhibition kinetics is a cornerstone of early-stage drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the kinetic parameters and mechanism of action (MOA) for this compound against a putative enzyme target.
This document moves beyond a simple protocol, offering a self-validating system that emphasizes the causality behind experimental choices, ensuring the generation of robust and reliable kinetic data. The methodologies described herein are presented as a general template, adaptable to a variety of enzyme systems.
Theoretical Foundation: The Language of Enzyme Kinetics
Before embarking on experimental work, a firm grasp of the underlying principles of enzyme kinetics is essential. Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which provides a mathematical description of the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[5][6][7][8]
The Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
V₀: The initial rate of the reaction.
-
Vmax: The maximum rate achieved when the enzyme is saturated with the substrate.[6]
-
Km: The substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's apparent affinity for its substrate. A lower Km signifies a higher affinity.[6][9]
-
[S]: The concentration of the substrate.
To determine these parameters and to elucidate the mechanism of an inhibitor, raw data is often linearized using a double reciprocal plot, known as the Lineweaver-Burk plot .[9][10][11][12][13]
The Lineweaver-Burk Equation: 1/V₀ = (Km / Vmax) * (1/[S]) + 1/Vmax
This equation has the linear form y = mx + c, where 1/V₀ is plotted against 1/[S]. This plot is invaluable for visually diagnosing the mechanism of inhibition by observing how the lines intersect in the presence of an inhibitor.[11][12]
Modes of Reversible Enzyme Inhibition
Reversible inhibitors bind to an enzyme through non-covalent interactions and can be broadly classified into three primary types, which can be distinguished by their effects on Km and Vmax.[14]
-
Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. This increases the apparent Km (lowers affinity) but does not affect Vmax, as the inhibition can be overcome by sufficiently high substrate concentrations.[14]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site, distinct from the active site. It can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. This reduces the effective concentration of active enzyme, lowering Vmax, but does not affect the substrate's binding to the active site, leaving Km unchanged.[14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site. This mode of inhibition reduces both Vmax and Km, often by a similar factor, resulting in parallel lines on a Lineweaver-Burk plot.[11][14]
Caption: Mechanisms of reversible enzyme inhibition.
Protocol I: Preliminary Characterization & IC₅₀ Determination
This protocol establishes the foundational parameters for the main kinetic study. It is crucial to perform these steps to ensure the subsequent Mechanism of Action (MOA) study is conducted under valid conditions.[15]
Materials & Reagents
-
Enzyme: Purified target enzyme (e.g., Cyclooxygenase-2, Horseradish Peroxidase).
-
Substrate: Appropriate for the target enzyme (e.g., Arachidonic Acid for COX-2).
-
Buffer: Optimal for enzyme activity (e.g., Tris-HCl, Phosphate buffer).
-
Solvent: DMSO for dissolving the inhibitor.
-
Detection Reagent: As required by the assay (e.g., colorimetric or fluorometric probe).
-
Equipment: Microplate reader, 96-well plates, calibrated pipettes, incubator.
Preparation of Stock Solutions
-
Inhibitor Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO. Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay is low (<1%), as high concentrations can inhibit enzyme activity.
-
Enzyme Stock: Prepare in a suitable buffer containing a stabilizing agent (e.g., glycerol) if necessary. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Substrate Stock: Prepare in assay buffer. Some substrates may require specific solvents or pH adjustments for stability.
Step-by-Step Protocol: IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. It provides a measure of inhibitor potency.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock in assay buffer. A common approach is a 10-point, 3-fold dilution series.
-
Assay Plate Setup: To a 96-well plate, add the following components in order:
-
Assay Buffer
-
Inhibitor dilutions (or DMSO for control wells)
-
Enzyme solution
-
Self-Validation Note: Include two critical controls:
-
100% Activity Control (MAX): Contains enzyme and substrate, but only DMSO (no inhibitor).
-
Background Control (MIN): Contains substrate and buffer, but no enzyme.
-
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature. Causality Note: This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated.[18]
-
Initiate Reaction: Add the substrate to all wells simultaneously using a multichannel pipette to start the reaction. The substrate concentration should be set at or near the Km value for this assay.[15]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure product formation (e.g., absorbance or fluorescence) over time. Collect data points every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
Normalize the data by setting the MAX control as 100% activity and the MIN control as 0%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol II: Mechanism of Action (MOA) Study
This is the definitive experiment to determine the mode of inhibition. The core principle is to measure reaction velocities across a matrix of varying substrate and inhibitor concentrations.[14]
Sources
- 1. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Lineweaver-Burk_plot [bionity.com]
- 12. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]
- 13. medschoolcoach.com [medschoolcoach.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 84403-70-3|this compound|BLD Pharm [bldpharm.com]
- 17. arctomsci.com [arctomsci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Cultivating Crystalline Perfection: A Guide to Growing X-ray Quality Crystals of 4-((3-Chlorobenzyl)oxy)benzoic Acid
For researchers in structural biology, medicinal chemistry, and materials science, the elucidation of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (XRD) stands as the gold standard for this purpose, providing unparalleled insight into atomic arrangements, bond lengths, and intermolecular interactions.[1] However, the success of this powerful analytical technique is entirely contingent on the quality of the crystalline sample.[1] This guide provides a detailed exploration of the techniques and underlying principles for obtaining high-quality single crystals of 4-((3-Chlorobenzyl)oxy)benzoic acid, suitable for X-ray analysis.
The journey from a purified powder to a well-ordered single crystal is often considered both a science and an art. It requires a systematic approach grounded in the principles of solubility, supersaturation, and nucleation. This document will navigate the reader through the critical considerations and experimental protocols designed to foster the growth of diffraction-quality crystals of this specific benzoic acid derivative.
Understanding the Molecule: Physicochemical Properties of this compound
A successful crystallization strategy begins with an understanding of the target molecule's properties. This compound possesses key functional groups that dictate its behavior in solution and in the solid state:
-
Carboxylic Acid Moiety: This group is a strong hydrogen bond donor and acceptor, predisposing the molecules to form dimers in the solid state. This is a common feature in the crystal structures of benzoic acid and its derivatives.[2]
-
Ether Linkage: The flexible ether linkage introduces a degree of conformational freedom.
-
Aromatic Rings: The two phenyl rings can participate in π-π stacking interactions, which contribute to the stability of the crystal lattice.
-
Chlorine Substituent: The chloro group introduces polarity and can participate in halogen bonding, further influencing the crystal packing.
The interplay of these features suggests that solvents capable of engaging in hydrogen bonding and those with appropriate polarity will be key to controlling the solubility and crystallization process.
Strategic Approaches to Crystallization
The formation of a single crystal occurs from a supersaturated solution, a thermodynamically metastable state. The goal is to achieve supersaturation slowly and in a controlled manner to allow for the orderly arrangement of molecules into a single lattice rather than a rapid precipitation of an amorphous solid or a multitude of small crystals. The most common and effective methods for small organic molecules are slow evaporation, slow cooling, and vapor diffusion.[3]
Method 1: Slow Evaporation
This is often the simplest and most successful technique.[4] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.
Method 2: Slow Cooling
This method leverages the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystal growth.[5]
Method 3: Vapor Diffusion
In this technique, a solution of the compound is exposed to the vapor of a miscible "anti-solvent" in which the compound is insoluble.[6] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[6][7] This is a particularly gentle method, often yielding high-quality crystals.[8]
Experimental Protocols
It is crucial to start with the purest possible sample, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. [2]
Solvent Selection: The Critical First Step
The choice of solvent is the most critical parameter in crystallization.[9] The ideal solvent should exhibit moderate solubility for this compound, dissolving the compound completely when heated but showing limited solubility at room temperature.[10] Based on the structure of the target molecule and literature on similar compounds, a range of solvents should be screened.[2][7]
| Solvent System | Rationale | Applicable Techniques |
| Ethanol/Water | Ethanol is a good solvent for many carboxylic acids, and the addition of water as an anti-solvent can effectively induce crystallization.[1] | Slow Evaporation, Slow Cooling, Vapor Diffusion |
| Acetonitrile | A polar aprotic solvent that has been successfully used for the crystallization of a structurally related chloro-substituted aromatic acid by slow evaporation.[2] | Slow Evaporation |
| Ethyl Acetate/Hexane | Ethyl acetate is a moderately polar solvent, and hexane acts as a non-polar anti-solvent. This combination is effective for many organic compounds. | Vapor Diffusion, Layering |
| Toluene | A non-polar aromatic solvent that can promote π-stacking interactions. Benzoic acid derivatives have been successfully crystallized from toluene. | Slow Cooling |
| Acetone/Water | Similar to the ethanol/water system, acetone is a good solvent, and water acts as the anti-solvent.[11] | Slow Evaporation, Slow Cooling, Vapor Diffusion |
Protocol 1: Crystallization by Slow Evaporation from Acetonitrile
-
Dissolution: In a clean, small vial (e.g., a 2 mL glass vial), dissolve approximately 5-10 mg of this compound in the minimum amount of warm acetonitrile. Gently warm the vial in a sand bath or on a hot plate to facilitate dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the warm solution through a small cotton plug in a Pasteur pipette into a clean vial to remove any potential nucleation sites that could lead to the formation of multiple small crystals.
-
Evaporation: Cover the vial with a cap, and then pierce the cap with a needle. This will allow for slow, controlled evaporation of the solvent.[4]
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed at room temperature.
-
Observation: Monitor the vial daily for the formation of crystals. This process can take anywhere from a few days to a couple of weeks.
Protocol 2: Crystallization by Vapor Diffusion (Ethyl Acetate/Hexane)
-
Preparation of the Inner Vial: Dissolve 5-10 mg of the compound in a minimal amount of ethyl acetate (e.g., 0.5 mL) in a small, narrow vial.
-
Preparation of the Outer Chamber: In a larger vial or beaker, add a layer of hexane (e.g., 2-3 mL).
-
Assembly: Carefully place the inner vial containing the compound solution into the larger chamber with the anti-solvent, ensuring the solvent levels are such that there is no direct mixing.
-
Sealing and Incubation: Seal the outer chamber with a cap or parafilm and leave it in a location free from vibrations.
-
Diffusion and Crystallization: The more volatile hexane will slowly diffuse into the ethyl acetate solution, reducing the solubility of the compound and promoting the growth of single crystals.
Visualizing the Workflow
Caption: Experimental workflow for single crystal growth.
Troubleshooting Common Crystallization Challenges
The path to a perfect crystal is not always linear. Below are common issues and strategies to overcome them.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated. - Compound is too soluble in the chosen solvent. | - Allow more solvent to evaporate. - Cool the solution to a lower temperature. - Add a small amount of a suitable anti-solvent. - Try a different solvent system. |
| Oiling Out | - The melting point of the compound is lower than the temperature of the solution. - The solution is too concentrated. | - Re-dissolve the oil by warming and add more solvent. - Cool the solution more slowly. - Use a solvent with a lower boiling point. |
| Formation of a Fine Powder | - Supersaturation was achieved too rapidly. | - Reduce the rate of evaporation (e.g., use a smaller needle hole in the cap). - Slow down the cooling rate. - Use a less volatile anti-solvent in vapor diffusion. |
| Many Small Crystals | - Too many nucleation sites. - Impurities present. | - Filter the solution before setting up the crystallization. - Further purify the starting material. - Use a seed crystal to encourage the growth of a single large crystal. |
Logical Troubleshooting Pathway
Caption: Troubleshooting logic for common crystallization issues.
Concluding Remarks
The successful crystallization of this compound for X-ray analysis is an achievable goal through a systematic and patient approach. By carefully selecting solvents and controlling the rate of supersaturation using techniques such as slow evaporation and vapor diffusion, researchers can cultivate single crystals of the requisite size and quality. This guide provides a robust starting point, and meticulous observation and iterative optimization will ultimately lead to the desired crystalline perfection, unlocking the molecular secrets held within.
References
- Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide.
- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- JoVE. Crystallization of Small Molecules. Journal of Visualized Experiments, [Link].
- McCann, P. J., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023, [Link].
- Yap, G. P. A. How to grow crystals for X-ray crystallography. IUCr, 2024, [Link].
- University of Missouri-St. Louis. Slow Evaporation Method. University of Missouri-St. Louis Department of Chemistry, [Link].
- University of Rochester. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry, [Link].
- Manor, B. C., & Carroll, P. J. Crystal Growing Tips and Methods. University of Pennsylvania Department of Chemistry, [Link].
- MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI, [Link].
- Yap, G. P. A. How to grow crystals for X-ray crystallography. PubMed, 2024, [Link].
- How It Comes Together.
- Carleton College. Single-crystal X-ray Diffraction.
- Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. cdifx, [Link].
- Michigan State University. X-Ray Crystallography Laboratory. Michigan State University Department of Chemistry, [Link].
- Université de Rennes.
- ChemistryViews. Tips & Tricks for the Lab: Growing Crystals Part 3. ChemistryViews, 2012, [Link].
- Wiley Online Library. Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Wiley Online Library, [Link].
- ResearchGate. How to grow single crystals by slow evaporation method?
- Royal Society of Chemistry. Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, [Link].
- Chemistry LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts, 2022, [Link].
- ResearchGate. The Effect of Solvent on Crystal Growth and Morphology.
- ACS Publications. Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 2022, [Link].
- ResearchGate. Effect of solvent's polarity on crystal growth conformation of ester of maleate acid.
- Technology Networks. X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Technology Networks, 2023, [Link].
- Royal Society of Chemistry. Qualitative rationalization of the crystal growth morphology of benzoic acid controlled using solvents. CrystEngComm, [Link].
- Iowa State University. X-Ray Diffraction Basics.
- Quora. How to choose a solvent for crystallization of an organic compound. Quora, 2018, [Link].
- Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA, 2023, [Link].
- University of York. Problems with Recrystallisations. University of York Department of Chemistry, [Link].
- wikiHow. 9 Ways to Crystallize Organic Compounds. wikiHow, 2024, [Link].
- Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts, 2022, [Link].
- Quora. What should I do if crystallisation does not occur? Quora, 2017, [Link].
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-[(4-Chlorobenzyl)oxy]benzoic acid | C14H11ClO3 | CID 961608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
Formulating 4-((3-Chlorobenzyl)oxy)benzoic acid for in vivo studies
Topic: Formulating 4-((3-Chlorobenzyl)oxy)benzoic Acid for In Vivo Studies
Abstract
The translation of promising chemical entities from discovery to preclinical evaluation is critically dependent on the development of a robust, safe, and effective formulation that ensures adequate systemic exposure. This guide provides a comprehensive framework for researchers and drug development professionals to formulate this compound for in vivo studies. We will explore the physicochemical properties of this compound, which predict significant bioavailability challenges, and detail systematic strategies to overcome them. This document provides step-by-step protocols for creating formulations suitable for both parenteral and oral administration, emphasizing the rationale behind vehicle selection and the importance of in-process quality control to ensure reproducible and reliable experimental outcomes.
Introduction: Formulation as a Cornerstone of Preclinical Research
Physicochemical Profile: The Blueprint for Formulation Design
A successful formulation strategy begins with a thorough understanding of the drug candidate's physicochemical properties. These parameters dictate the nature of the solubility challenges and guide the selection of appropriate excipients and technologies.
| Property | Predicted/Estimated Value | Implication for Formulation Strategy |
| Molecular Weight | 262.69 g/mol [3] | Typical for a small molecule drug; does not inherently pose a formulation challenge. |
| pKa (Carboxylic Acid) | ~4.20[4] | The acidic nature of the molecule is a key feature. Solubility will be highly pH-dependent, increasing significantly at pH values above the pKa as a soluble salt is formed.[5] |
| Predicted LogP | ~3.8-4.5[6] | Indicates high lipophilicity ("grease-ball" character), predicting very low intrinsic aqueous solubility.[7] |
| Aqueous Solubility | Predicted to be very low | Will require advanced formulation techniques such as pH adjustment, co-solvents, or other solubilizing excipients to achieve desired concentrations for dosing.[8] |
| Chemical Class | Benzoic Acid Derivative | Stable under normal conditions, but potential for ester hydrolysis is a consideration for long-term stability in certain formulations.[9][10] |
The primary challenge is the duality of the molecule: a highly lipophilic structure combined with an ionizable acidic group. This allows for multiple formulation avenues, which will be explored in the following sections.
Strategic Formulation Approaches for Poorly Soluble Acids
Given the physicochemical profile, several established strategies can be employed to enhance the solubility of this compound for in vivo administration. The selection depends on the intended route, required dose volume, and study duration.
pH Adjustment: The Primary Approach
The most direct method to solubilize this compound is to leverage its acidic pKa. By preparing the formulation in a vehicle with a pH > 6, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
-
Causality: The conversion of the neutral, lipophilic acid to its charged, anionic salt dramatically increases its interaction with polar solvents like water, thereby increasing solubility.[5] This is often the simplest and preferred method for parenteral formulations, provided the final pH is physiologically tolerable.
Co-solvents and Surfactants
For oral formulations or when pH adjustment alone is insufficient, co-solvents and surfactants are powerful tools.
-
Co-solvents: Water-miscible organic solvents (e.g., PEG 400, Propylene Glycol, DMSO) can be used to disrupt the hydrogen bonding network of water, reducing the overall polarity of the vehicle and making it more favorable for lipophilic compounds.[11][12]
-
Surfactants: Amphiphilic molecules (e.g., Polysorbate 80, Poloxamers, Cremophor EL) form micelles above their critical micelle concentration. The hydrophobic core of these micelles can encapsulate lipophilic drug molecules, effectively creating a "pseudo-soluble" formulation.[1][13]
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs.
-
Causality: The lipophilic portion of this compound can partition into the cyclodextrin cavity, while the hydrophilic exterior of the complex imparts aqueous solubility.[2] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly improved solubility and safety profiles.[8]
Systematic Workflow for Formulation Development
A logical, stepwise approach is crucial to efficiently identify a stable and tolerable formulation. The following workflow outlines a typical screening and selection process.
Caption: A systematic workflow for selecting an in vivo formulation.
Detailed Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for preparing formulations of this compound.
Protocol 1: pH-Adjusted Aqueous Formulation for Parenteral Administration (e.g., IV, IP)
This protocol is designed to create a clear, sterile solution by forming the sodium salt of the compound.
Materials:
-
This compound powder
-
1.0 N Sodium Hydroxide (NaOH), certified
-
Sterile Saline (0.9% NaCl) for Injection
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Validated HPLC method for concentration and purity analysis[14][15]
Procedure:
-
Preparation of Stock Solution: a. Weigh the target amount of this compound into a sterile vessel. b. Add approximately 70% of the final target volume of sterile saline. c. While stirring, slowly add 1.0 N NaOH dropwise until the compound is fully dissolved. A clear solution should form.
-
pH Measurement and Adjustment (QC Step 1): a. Measure the pH of the solution. It will likely be >9.0. b. Do not adjust the pH downwards at this stage , as this may cause precipitation. The goal is complete dissolution first.
-
Final Volume Adjustment: a. Add sterile saline to reach 100% of the final target volume and mix thoroughly.
-
Final Quality Control (QC Step 2): a. Measure and record the final pH of the formulation. b. Visually inspect the solution against a black and white background to ensure it is clear and free of particulates. c. Aseptically withdraw a sample for immediate HPLC analysis to confirm the initial concentration (t=0) and purity.
-
Sterilization: a. Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into the final sterile dosing vials.
-
Stability Check: a. Store a vial of the final formulation under the intended study conditions (e.g., room temperature) for the maximum anticipated duration of use (e.g., 8 hours). Re-analyze by visual inspection and HPLC to confirm stability.
Protocol 2: Co-solvent/Surfactant Formulation for Oral Gavage
This protocol is suitable for achieving higher concentrations for oral dosing where local tolerability is less of a concern than with parenteral routes.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Purified Water
-
Validated HPLC method
Procedure:
-
Vehicle Preparation: a. Prepare the vehicle by mixing the components in the desired ratio. A common starting point is 10% PEG 400 / 5% Tween® 80 / 85% Water (v/v/v). b. Ensure the vehicle components are fully mixed.
-
Drug Solubilization: a. Weigh the target amount of this compound. b. Add the compound directly to the pre-mixed vehicle. c. Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming (37-40°C) may be used to facilitate dissolution.
-
Quality Control (QC): a. Visually inspect the final formulation to ensure it is a clear solution. b. Withdraw a sample for HPLC analysis to confirm the concentration and purity.
-
Stability Check: a. Maintain the formulation at room temperature and check for any signs of precipitation prior to each dosing session.
Validating Formulation Integrity
A robust protocol must include checkpoints to ensure the formulation is prepared correctly and remains stable for the duration of its use. This self-validating system is crucial for data integrity.
Sources
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. global.oup.com [global.oup.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. 4-Methoxybenzoic acid, 3-bromobenzyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Agrochemical Development of 4-((3-Chlorobenzyl)oxy)benzoic Acid
Abstract
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in the discovery and development of novel agrochemicals. We explore the potential of 4-((3-Chlorobenzyl)oxy)benzoic acid as a promising scaffold for creating new herbicides, fungicides, and plant growth regulators. This document provides a scientifically grounded rationale for investigating this molecule, detailed step-by-step protocols for its evaluation, and a framework for interpreting the resulting data. By leveraging established principles of structure-activity relationships (SAR) and providing robust experimental designs, these notes aim to accelerate the research and development process for this class of compounds.
Introduction: The Rationale for Investigating this compound
The relentless pursuit of novel agrochemicals is driven by the need to enhance crop yields, overcome pest resistance, and meet evolving regulatory standards. Benzoic acid derivatives have historically been a fertile ground for the discovery of bioactive molecules, including herbicides and fungicides.[1][2][3] The structure of this compound presents several features that suggest its potential as a valuable lead compound in agrochemical research.
The molecule is a diaryl ether analog, a class of compounds known for its herbicidal activity.[4] The phenoxybenzoic acid moiety, in particular, has been identified as a key pharmacophore in herbicides that target various plant processes.[4][5] Furthermore, the substitution pattern on both aromatic rings is critical for biological activity. The presence of a chlorine atom on the benzyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are crucial for its efficacy and selectivity as an agrochemical.
While direct and extensive studies on the agrochemical properties of this compound are not widely published, the known bioactivity of structurally related compounds provides a strong impetus for its investigation. For instance, p-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin that functions as a plant growth regulator and, at higher concentrations, as a herbicide.[6][7] This suggests that the chlorobenzyl moiety in our target molecule could confer similar plant growth-regulating or herbicidal properties. Moreover, studies on other benzoic acid derivatives have demonstrated significant antifungal activity, indicating another potential application for this scaffold.[1][2][8]
These application notes will, therefore, provide the necessary protocols to systematically evaluate this compound for a range of agrochemical activities, enabling researchers to unlock its full potential.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs is a critical first step in the drug discovery process. A common and effective method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of a substituted 4-hydroxybenzoic acid is reacted with a substituted benzyl chloride.
General Synthesis Protocol
A generalized protocol for the synthesis of this compound is provided below. This can be adapted for the synthesis of a library of analogs by varying the substituents on both the benzoic acid and the benzyl chloride starting materials.
Materials:
-
4-Hydroxybenzoic acid
-
3-Chlorobenzyl chloride
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Formation of the Sodium Phenoxide: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF. Add an equimolar amount of sodium hydroxide and stir the mixture at room temperature until the 4-hydroxybenzoic acid is fully deprotonated to form the sodium salt.
-
Etherification: To the solution of the sodium salt, add 3-chlorobenzyl chloride dropwise at room temperature. Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of 2-3.
-
Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.
Application Note I: Screening for Herbicidal Activity
The structural similarity of this compound to known herbicidal diaryl ethers warrants a thorough investigation of its phytotoxic properties.[4][5] The following protocols outline a tiered screening approach, from primary in vitro assays to more comprehensive whole-plant greenhouse trials.
Primary Screening: Seed Germination and Root Growth Inhibition Assay
This initial assay provides a rapid and cost-effective method to assess the potential herbicidal activity of the compound on a variety of monocot and dicot weed species.
Materials:
-
Seeds of representative weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail))
-
This compound
-
Acetone or DMSO (for stock solution)
-
Agar
-
Petri dishes (9 cm)
-
Filter paper
-
Growth chamber with controlled light and temperature
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone or DMSO.
-
Test Solution Preparation: Prepare a series of dilutions from the stock solution to achieve final concentrations ranging from 1 µM to 1000 µM in 0.5% agar. Include a solvent control.
-
Assay Setup: Place a sterile filter paper in each petri dish. Pipette 5 mL of each test solution or control onto the filter paper, ensuring it is evenly saturated.
-
Seed Plating: Place 10-15 seeds of a single weed species onto the filter paper in each dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle.
-
Data Collection: After 7-10 days, measure the germination percentage and the primary root length of the seedlings.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for both germination and root growth for each species.
Secondary Screening: Whole-Plant Greenhouse Assay
Promising results from the primary screen should be followed up with a more realistic whole-plant assay under greenhouse conditions. This allows for the assessment of both pre- and post-emergence herbicidal activity.
Materials:
-
Pots (10 cm diameter) filled with standard potting mix
-
Seeds of target weed species
-
This compound
-
Wetting agent (e.g., Tween 20)
-
Spray chamber
-
Greenhouse with controlled environment
Protocol:
-
Plant Preparation:
-
Pre-emergence: Sow seeds of the target weed species in pots at the appropriate depth.
-
Post-emergence: Sow seeds and allow them to grow to the 2-3 true leaf stage.
-
-
Herbicide Formulation: Prepare a stock solution of the test compound. For application, dilute the stock solution in water containing a wetting agent (e.g., 0.1% Tween 20) to achieve the desired application rates (e.g., 10, 50, 100, 500 g/ha).
-
Application:
-
Pre-emergence: Apply the herbicide formulation evenly to the soil surface of the seeded pots using a calibrated spray chamber.
-
Post-emergence: Apply the formulation to the foliage of the emerged seedlings.
-
-
Greenhouse Conditions: Place the treated pots in a greenhouse with a controlled temperature (e.g., 25°C day/18°C night) and photoperiod (e.g., 16 hours light). Water the plants as needed, avoiding washing the herbicide off the foliage in the post-emergence test.
-
Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (plant death).
-
Data Analysis: Determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each species.
Data Presentation: Herbicidal Activity
| Compound | Target Species | Assay Type | Endpoint | Value |
| This compound | A. retroflexus | Seed Germination | IC₅₀ (µM) | [Insert Data] |
| This compound | E. crus-galli | Root Growth | IC₅₀ (µM) | [Insert Data] |
| This compound | A. retroflexus | Post-emergence | GR₅₀ (g/ha) | [Insert Data] |
| This compound | E. crus-galli | Pre-emergence | GR₅₀ (g/ha) | [Insert Data] |
Visualization of Herbicidal Screening Workflow
Caption: Hypothetical antifungal mechanism of action.
Application Note III: Evaluation of Plant Growth Regulatory Effects
Given the structural similarities to auxin-type herbicides and plant growth regulators, it is plausible that this compound could exhibit plant growth regulatory (PGR) effects at sub-lethal concentrations. [6][7]
Rooting Assay in Mung Bean Cuttings
This assay is a classic method to screen for auxin-like activity.
Materials:
-
Mung bean (Vigna radiata) seeds
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Ethanol (for stock solutions)
-
Glass vials
-
Growth chamber
Protocol:
-
Seedling Preparation: Germinate mung bean seeds in the dark for 3-4 days until the hypocotyls are 5-7 cm long.
-
Cutting Preparation: Prepare cuttings by removing the cotyledons and the primary root system, leaving the epicotyl and the hypocotyl.
-
Treatment Solutions: Prepare a range of concentrations of the test compound and IAA (e.g., 0.1, 1, 10, 100 µM) in water. Include a water control.
-
Treatment: Place the cuttings in vials containing the treatment solutions.
-
Incubation: Keep the vials in a growth chamber at 25°C with high humidity and a 16-hour light photoperiod.
-
Data Collection: After 7 days, count the number of adventitious roots formed on each cutting.
Data Presentation: Plant Growth Regulation
| Treatment | Concentration (µM) | Average Number of Roots per Cutting |
| Control | 0 | [Insert Data] |
| This compound | 0.1 | [Insert Data] |
| This compound | 1 | [Insert Data] |
| This compound | 10 | [Insert Data] |
| This compound | 100 | [Insert Data] |
| IAA (Positive Control) | 10 | [Insert Data] |
Conclusion and Future Directions
The information and protocols provided in these application notes establish a solid foundation for the systematic investigation of this compound as a novel agrochemical scaffold. The proposed tiered screening approach allows for an efficient evaluation of its herbicidal, fungicidal, and plant growth regulatory potential. Positive results in these initial assays should be followed by more in-depth studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a focused library of analogs to optimize activity and selectivity.
-
Mode of Action Studies: Investigating the specific biochemical target of the compound in plants or fungi.
-
Crop Selectivity and Toxicology Studies: Evaluating the safety of the compound for non-target organisms and its selectivity for major crops.
By following the methodologies outlined herein, researchers can effectively explore the potential of this compound and its derivatives, contributing to the development of the next generation of sustainable and effective crop protection solutions.
References
- A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. Journal of Agricultural and Food Chemistry. [Link]
- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. [Link]
- Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). CliniSciences. [Link]
- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies.
- Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PubMed Central. [Link]
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. PubMed. [Link]
- Structure–activity relationships for a new family of sulfonylurea herbicides.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
- 4-[(4-Chlorobenzyl)oxy]benzoic acid. PubChem. [Link]
- AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES.
- Pesticides.
- Halophenoxy benzoic acid herbicides.
- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies.
- Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors.
- Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors. PubMed. [Link]
- LIQUID PESTICIDE COMPOSITIONS. EPO. [Link]
- Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-biological-activity-of-N-(-ortho-and-Bhat-Godavarthi/4231f82f2f704177726532d8804924c5e317454f]([Link]
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Process for the production of para-chloro-benzoic acid.
Sources
- 1. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iomcworld.com [iomcworld.com]
- 4. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3652645A - Halophenoxy benzoic acid herbicides - Google Patents [patents.google.com]
- 6. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]
- 7. Best Quality Hot Sell Plant Growth Regulator Pgr 4-CPA 98%Tc CAS122-88-3 - 4-CPA and 4-Chlorophenoxyacetic Acid [lemandou.en.made-in-china.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-((3-Chlorobenzyl)oxy)benzoic Acid in a Reaction Mixture by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated method for the quantitative analysis of 4-((3-Chlorobenzyl)oxy)benzoic acid in a typical organic synthesis reaction mixture. The protocol employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely recognized for its accuracy, precision, and specificity in the analysis of pharmaceutical intermediates and active pharmaceutical ingredients.[1] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific principles, detailed experimental protocols, method validation, and data interpretation. The causality behind experimental choices is explained to ensure adaptability and a deeper understanding of the analytical system.
Introduction and Scientific Principle
The accurate quantification of this compound is critical during its synthesis to monitor reaction progress, determine yield, and assess purity. As an intermediate in pharmaceutical synthesis, ensuring its quality is paramount for the safety and efficacy of the final drug product.[2]
This method is based on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. This compound, being a moderately non-polar molecule, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, a reproducible retention time and separation from starting materials and by-products can be achieved. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.
The choice of HPLC is predicated on its high resolution, sensitivity, and suitability for non-volatile compounds like the target analyte.[1] UV detection is selected due to the presence of a chromophore (the aromatic rings) in the this compound molecule, which allows for sensitive detection at a specific wavelength.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the quantitative analysis process, from sample preparation to final data reporting.
Caption: Workflow for the quantitative analysis of this compound.
Materials and Reagents
-
Reference Standard: this compound, certified purity ≥98%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Reagents: Formic acid (analytical grade)
-
Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Detailed Protocols
Preparation of Mobile Phase and Standard Solutions
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
-
Rationale: A buffered mobile phase is crucial to maintain a consistent ionization state of the carboxylic acid group on the analyte, ensuring a stable and reproducible retention time. Formic acid is a common volatile modifier compatible with mass spectrometry if further characterization is needed.[3]
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C.[4]
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.
-
A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Rationale: A multi-point calibration curve is essential for demonstrating linearity and ensuring accurate quantification over a range of expected sample concentrations.[5]
Sample Preparation
-
Carefully withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture.
-
If the reaction is ongoing, immediately quench it by diluting the aliquot in a known volume of a suitable solvent to prevent further conversion.
-
Dilute the sample with the initial mobile phase composition to an expected concentration within the calibration range. A dilution factor of 1000 or higher may be necessary.
-
Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]
HPLC Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Ensures reproducible retention and peak shape. |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B (equilibration) | A gradient elution is used to ensure separation from more polar starting materials and less polar by-products, followed by a column wash and re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection | UV at 254 nm | This wavelength is commonly used for aromatic compounds and is expected to provide good sensitivity for the analyte. |
Data Analysis and Interpretation
-
Calibration Curve: Plot the peak area of the reference standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good fit.
-
Quantification: Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Calculation: Use the calibration curve equation to calculate the concentration of the analyte in the injected sample.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Final Concentration: Account for the dilution factor used during sample preparation to determine the concentration in the original reaction mixture.
Concentration in Reaction Mixture = Calculated Concentration × Dilution Factor
Method Validation
A comprehensive method validation should be performed to ensure the analytical method is suitable for its intended purpose.[2][5][6] The key validation parameters are summarized below:
| Validation Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | The analyte peak is well-resolved from other components (starting materials, by-products, impurities). Peak purity should be confirmed using a diode array detector. | Analyze a blank (mobile phase), a placebo (reaction mixture without analyte), and the analyte standard. |
| Linearity | R² ≥ 0.999 over the specified range. | Analyze at least five concentrations across the range (e.g., 1-100 µg/mL). |
| Accuracy | 98.0% to 102.0% recovery. | Perform recovery studies by spiking a known amount of the analyte into a placebo reaction mixture at three concentration levels (low, medium, high). |
| Precision | Repeatability (RSD ≤ 2.0%)Intermediate Precision (RSD ≤ 2.0%) | Repeatability: Analyze six replicate preparations of a homogenous sample.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[7] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | Determined by injecting progressively more dilute solutions of the analyte. |
| Robustness | No significant change in results. | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in a reaction mixture using RP-HPLC. The described method is specific, linear, accurate, and precise, making it a reliable tool for in-process control and quality assessment in a research and drug development setting. Adherence to the principles of method validation is crucial for ensuring the integrity and reliability of the generated data.[6]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Vertex AI Search. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Vertex AI Search. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods.
- Vertex AI Search. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharmaceuticals - Pharmuni.
- Vertex AI Search. (n.d.). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices - Benchchem.
- Vertex AI Search. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. particle.dk [particle.dk]
- 7. sps.nhs.uk [sps.nhs.uk]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 4-((3-Chlorobenzyl)oxy)benzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
The target molecule is typically synthesized via a Williamson ether synthesis, a robust and versatile method involving the reaction of a phenoxide with an alkyl halide.[1][2] In this specific case, 4-hydroxybenzoic acid is reacted with 3-chlorobenzyl chloride. While straightforward in principle, this reaction presents unique challenges due to the bifunctional nature of the starting phenol (containing both a phenolic hydroxyl and a carboxylic acid group) and the potential for several side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter.
Core Reaction Pathway
The desired transformation follows an SN2 mechanism, where the phenoxide of 4-hydroxybenzoic acid acts as a nucleophile.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a significant impurity with the same mass as my product. What is it and how can I prevent its formation?
The most likely impurity with an identical mass is a C-alkylated isomer, such as 4-hydroxy-3-(3-chlorobenzyl)benzoic acid. As an ambident nucleophile, the phenoxide intermediate can be alkylated at the oxygen (O-alkylation, desired) or at the ring carbons ortho to the hydroxyl group (C-alkylation, undesired). [1][3] Causality & Prevention:
-
Solvent Effects: C-alkylation is more prevalent in protic solvents (like ethanol or water). These solvents form a hydrogen-bonding cage around the highly electronegative oxygen atom of the phenoxide, sterically hindering it and leaving the ring carbons as more accessible nucleophilic sites. [3] * Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. [4][5]These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and highly reactive, strongly favoring O-alkylation.
-
Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity. Tightly associated ions can also lead to more C-alkylation.
-
Solution: The use of phase-transfer catalysts can help by providing a large, soft counter-ion that minimally associates with the phenoxide, increasing its availability for O-alkylation. [1]
-
Q3: How should I choose the base for this reaction, considering both the phenolic and carboxylic acid protons?
This is a critical consideration. The pKa of the carboxylic acid proton is approximately 4.5, while the phenolic proton is around 9.4. A base will deprotonate the more acidic carboxylic proton first.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are often strong enough to deprotonate the phenol sufficiently to initiate the reaction, especially at elevated temperatures in a polar aprotic solvent. An advantage is potentially higher chemoselectivity and milder conditions. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. [4]* Strong Bases (e.g., NaOH, KOH, NaH): To ensure complete deprotonation of both acidic sites and maximize the concentration of the reactive phenoxide, at least two equivalents of a strong base are required. The first equivalent neutralizes the carboxylic acid, and the second deprotonates the phenol. Using only one equivalent will result in a mixture of carboxylate and unreacted phenol, leading to very low conversion. When using sodium hydride (NaH), strictly anhydrous conditions are essential. [2] Recommendation: For robust, high-yielding reactions, use 2.2-2.5 equivalents of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a polar aprotic solvent. This ensures the formation of the dianion, where the more nucleophilic phenoxide drives the desired reaction.
Q4: Can Phase-Transfer Catalysis (PTC) improve my synthesis, and how does it work?
Yes, PTC is an excellent strategy for this synthesis, often leading to higher yields, faster reaction times, and milder conditions. [6][7]It is particularly useful if you are dealing with solubility issues between the salt of 4-hydroxybenzoic acid and the organic-soluble 3-chlorobenzyl chloride.
Mechanism: The PTC (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.
Caption: The catalytic cycle in a solid-liquid Phase-Transfer Catalysis system.
This approach allows the reaction to proceed efficiently at the interface of the two phases, often avoiding the need for harsh, anhydrous conditions and expensive solvents. [6]
Comparative Data and Conditions
| Condition | Base | Solvent | Catalyst | Temp (°C) | Typical Yield | Key Considerations |
| A | KOH (>2 eq) | DMF | None | 70-90 | 75-90% | Standard, reliable method. Requires anhydrous solvent for best results. [4] |
| B | K₂CO₃ (3 eq) | Acetonitrile | NaI (0.1 eq) | Reflux | 70-85% | Iodide catalyst accelerates the reaction by in-situ formation of the more reactive benzyl iodide. [1] |
| C | K₂CO₃ (3 eq) | Toluene/H₂O | TBAB (0.1 eq) | 80-100 | 85-95% | High-yielding PTC method. Avoids expensive polar aprotic solvents. [1][7] |
| D | NaH (>2 eq) | THF | None | 50-65 | 80-90% | Very effective but requires strict anhydrous technique as NaH reacts violently with water. [2] |
Optimized Experimental Protocols
Protocol 1: Standard Synthesis in a Polar Aprotic Solvent
This protocol uses standard laboratory reagents and provides a reliable route to the desired product.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).
-
Base Addition: Cool the mixture in an ice bath (0-5 °C) and add potassium hydroxide (KOH) (2.2 eq) portion-wise, ensuring the temperature does not exceed 15 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dianion.
-
Alkylation: Add 3-chlorobenzyl chloride (1.05 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with concentrated HCl. A white precipitate of the crude product will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure product. [8][9]
Protocol 2: High-Yield Synthesis using Phase-Transfer Catalysis (PTC)
This protocol is highly efficient and avoids the need for strictly anhydrous solvents.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃) (3.0 eq), tetrabutylammonium bromide (TBAB) (0.1 eq), and toluene (5-10 mL per gram of starting material).
-
Alkylation: Add 3-chlorobenzyl chloride (1.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 3-5 hours. Monitor the reaction by TLC or HPLC.
-
Workup: Cool the reaction to room temperature and add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic (toluene) layer. Separate the layers and extract the aqueous layer twice more with toluene or ethyl acetate.
-
Washing: Combine the organic layers and wash with a 5% NaOH solution to remove any unreacted 4-hydroxybenzoic acid, followed by a water wash and a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent like isopropanol or ethanol.
References
- Wikipedia. Williamson ether synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Francis Academic Press.
- Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- Google Patents.
- Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
- Organic Syntheses.
- ResearchGate.
- Chem-Station. Williamson Ether Synthesis. [Link]
- CRDEEP Journals.
- Organic Syntheses. o-CHLOROBENZOIC ACID. [Link]
- Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
- Google Patents.
- Semantic Scholar.
- ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-((3-Chlorobenzyl)oxy)benzoic Acid
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of crude 4-((3-Chlorobenzyl)oxy)benzoic acid by recrystallization. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to overcome common challenges and achieve high purity for this compound.
Compound Physicochemical Properties
A thorough understanding of the material's properties is the foundation of a successful purification protocol. While extensive experimental data for the 3-chloro isomer is not widely published, we can reference its structural analogs and fundamental characteristics.
| Property | Value / Description | Source |
| Molecular Formula | C₁₄H₁₁ClO₃ | N/A |
| Molecular Weight | 262.69 g/mol | [1][2] |
| General Appearance | Expected to be a white or off-white solid/powder. | [3][4] |
| Expected Solubility | As an aromatic carboxylic acid, it is expected to be soluble in polar organic solvents like alcohols and acetone, and poorly soluble in non-polar solvents like hexanes. Solubility in any given solvent is expected to increase significantly with temperature.[4][5][6][7] | N/A |
| Melting Point (MP) | Not publicly documented. The related isomer, 4-chlorobenzoic acid, has a high melting point of 238-242 °C.[3] The melting point of the target compound is a critical parameter to consider, especially for avoiding "oiling out". | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallizing this compound?
A1: Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and impurities at varying temperatures.[8][9] The ideal process involves dissolving the crude this compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, causing it to form highly ordered, pure crystals. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").[10]
Q2: How do I select the best solvent system for this specific carboxylic acid?
A2: The choice of solvent is the most critical factor in a successful recrystallization.[10] The ideal solvent should:
-
Dissolve the compound completely when hot (near its boiling point).
-
Dissolve the compound poorly when cold (at room temperature or in an ice bath).
-
Either not dissolve impurities at all, or dissolve them so well that they remain in the cold mother liquor.
-
Be chemically inert with the compound.[9]
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[7]
-
Be volatile enough to be easily removed from the purified crystals.[7]
For aromatic carboxylic acids like this one, polar solvents are a good starting point.[6][7] Often, a mixed-solvent system (solvent pair) is required. This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is much less soluble.[11] Common pairs for acids include ethanol/water, methanol/water, or toluene/hexane.[5][11][12]
Recommended Solvents for Initial Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar | Good starting point for many carboxylic acids. Often used in a pair with water.[5][7] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point.[7] |
| Isopropanol | 82 | Polar | A good solvent for greasy or poorly soluble compounds.[12] |
| Water | 100 | Very Polar | Can be an excellent anti-solvent for compounds dissolved in alcohols. Recrystallization from water alone can yield very pure products but drying is slow.[5][13] |
| Toluene | 111 | Non-polar | Useful for compounds with aromatic rings. May require a non-polar anti-solvent like hexane.[7][14] |
| Ethyl Acetate | 77 | Polar | A versatile solvent, often paired with hexanes.[7] |
Q3: Can you provide a general starting protocol for the recrystallization?
A3: Certainly. This is a foundational procedure that should be optimized based on small-scale solubility tests.
-
Dissolution: Place your crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or boiling chips. In a separate flask, heat your chosen solvent to a gentle boil. Add the hot solvent to the crude solid portion-wise, with stirring and gentle heating, until the solid just dissolves. Crucially, use the minimum amount of hot solvent necessary.[6][13]
-
Hot Filtration (If Needed): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. Pre-heat your funnel (e.g., with steam or in an oven) and filter the hot solution quickly to prevent premature crystallization in the funnel.[11]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is vital for the formation of large, pure crystals.[11][15] Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal yield.[11]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[10][11]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight. This can be done by air drying or in a vacuum oven.[11][13]
Experimental Workflow: Recrystallization
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide
Problem: My compound will not dissolve, even in a large amount of boiling solvent.
-
Probable Cause: You have selected an inappropriate solvent. The polarity of the solvent may be too low for your polar carboxylic acid.
-
Solution:
-
Recover your compound by evaporating the current solvent.[16]
-
Conduct small-scale solubility tests with more polar solvents like ethanol or isopropanol.
-
Consider a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol), and then add a "poor" hot solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of the "good" solvent to clarify the solution before cooling.[11]
-
Problem: No crystals have formed after the solution has cooled to room temperature.
-
Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[16][17] The solution is not supersaturated, so the compound remains dissolved.
-
Solution 1: Reduce the solvent volume by heating the flask to gently boil off some of the solvent (do this in a fume hood). Allow the solution to cool again.[16][17] Alternatively, remove all solvent via rotary evaporation and restart the recrystallization with less solvent.[17]
-
Probable Cause 2: The solution is supersaturated. The crystals lack a surface for nucleation (the initial seed of crystal growth).[13][16]
-
Solution 2: Induce Crystallization.
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a nucleation site.[13][17]
-
Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[13][17]
-
Troubleshooting Decision Tree: No Crystal Formation
Caption: Decision-making process when crystallization fails to initiate.
Problem: An oil has formed instead of solid crystals.
-
Probable Cause: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[11] This can happen if the boiling point of the solvent is too high or if the compound is significantly impure, causing a large melting point depression.[16] Impurities tend to be more soluble in the oil than in the solvent, frustrating the purification process.[17]
-
Solution:
-
Re-heat the solution to re-dissolve the oil completely.
-
Add a small amount of additional solvent to lower the saturation temperature.
-
Ensure very slow cooling. You can insulate the flask by placing it in a beaker of warm water and allowing both to cool together.[11][16]
-
If the problem persists, you must re-attempt the recrystallization with a different solvent or solvent pair that has a lower boiling point.[7]
-
Problem: My final yield is very low.
-
Probable Cause 1: Too much solvent was used during dissolution. This keeps a significant portion of your product in the mother liquor even after cooling.[13][17]
-
Probable Cause 2: Premature crystallization occurred during a hot filtration step. Product was lost on the filter paper.[11]
-
Probable Cause 3: Excessive washing. Using too much wash solvent, or solvent that was not ice-cold, redissolved some of your product.[10][13]
-
Solution:
-
Before discarding the mother liquor, cool it further in an ice-salt bath to see if more crystals form. You can also evaporate some solvent to recover a "second crop" of crystals, though these may be less pure.
-
In future runs, ensure you use the absolute minimum of hot solvent for dissolution.[13]
-
Always pre-heat your filtration apparatus for hot filtrations.[11]
-
Always use a minimal amount of ice-cold solvent for washing the crystal cake.[10]
-
Problem: The purified product is still impure (checked by melting point or TLC).
-
Probable Cause: The crystallization occurred too rapidly. Fast crystal growth can trap impurities within the crystal lattice.[15][17]
-
Solution: Repeat the recrystallization. Ensure the cooling process is as slow as possible. Do not put the flask directly into an ice bath from a high temperature; allow it to cool to room temperature on the bench first.[15] An insulated container can help slow the cooling rate further.[11]
References
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Padias, A. B. (n.d.). Recrystallization1. Making the Connections.
- Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- University of Massachusetts. (n.d.). Recrystallization I.
- University of Northern Iowa. (n.d.). Recrystallization - Part 2.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- Wikipedia. (n.d.). 4-Chlorobenzoic acid.
- University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid.
- Florida A&M University. (2016, September 27). Lab Report Recrystallization.
- National Center for Biotechnology Information. (n.d.). 3-Chlorobenzoic Acid. PubChem.
- University of Toronto. (n.d.). Recrystallization and Crystallization.
- Gomaa, E. A. (n.d.). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K.
- National Center for Biotechnology Information. (n.d.). 4-[(4-Chlorobenzyl)oxy]benzoic acid. PubChem.
- ResearchGate. (n.d.). Solubility of crystalline nonelectrolyte solutes in organic solvents: Mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model.
- Kitamura, M. (n.d.). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. ResearchGate.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. reddit.com [reddit.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Hub: Optimizing Mobile Phase for HPLC Separation of Benzoic Acid Isomers
Welcome to the technical support hub for the High-Performance Liquid Chromatography (HPLC) separation of benzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating structurally similar analytes like aminobenzoic and hydroxybenzoic acid isomers. Here, we provide in-depth, experience-based answers to common challenges, focusing on the critical role of mobile phase optimization.
The Core Challenge: Why Are Benzoic Acid Isomers Difficult to Separate?
Benzoic acid isomers, such as ortho-, meta-, and para-hydroxybenzoic acids, are notoriously challenging to separate using reversed-phase HPLC. Their structural similarity results in nearly identical hydrophobicity. Consequently, achieving separation relies on exploiting subtle differences in their acidity (pKa values) and polarity, which can be manipulated by carefully controlling the mobile phase composition, particularly its pH.
Foundational Principles: The Role of Mobile Phase pH
In reversed-phase HPLC, analyte retention is primarily governed by hydrophobic interactions with the stationary phase.[1] For ionizable compounds like benzoic acid isomers, the mobile phase pH is the most powerful tool for controlling retention and selectivity.[2][3]
The ionization state of an analyte is dictated by the mobile phase pH relative to its pKa.[4]
-
When pH < pKa: The acidic functional group (carboxylic acid) is predominantly in its neutral, protonated form (-COOH). This form is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to longer retention times.[5]
-
When pH > pKa: The group is in its ionized, deprotonated form (-COO⁻). This form is more polar and has less affinity for the stationary phase, resulting in shorter retention times.[2]
By adjusting the mobile phase pH, you can selectively alter the ionization—and therefore the retention—of each isomer, enabling their separation.[6]
Troubleshooting & FAQ Hub
Question 1: Why am I seeing poor or no resolution between my benzoic acid isomers?
Answer:
Poor resolution is the most common issue and typically points to a mobile phase that does not adequately exploit the subtle pKa differences between the isomers.
-
Causality: If the mobile phase pH is too low (e.g., <2.5), all isomers will be fully protonated and behave very similarly, co-eluting as a single peak. Conversely, if the pH is too high (e.g., >6), all isomers will be fully deprotonated and may elute too quickly with little separation. The "sweet spot" for separation is often a pH that is close to the pKa values of the isomers, where small pH changes can cause significant shifts in retention and selectivity.[2]
-
Troubleshooting Steps:
-
Verify Analyte pKa Values: The first step is to know the pKa of your target analytes. These values dictate the pH range you should explore.
-
Adjust Mobile Phase pH: Prepare a series of mobile phases with buffered pH values around the analyte pKa values. A good starting point is to test pH values at ±0.5, ±1.0, and ±1.5 pH units around the average pKa.
-
Ensure Proper Buffering: Use a buffer system with a pKa close to the desired mobile phase pH to ensure stable and reproducible results. Unstable pH can lead to retention time drift and poor reproducibility.[7] Common choices include phosphate or acetate buffers, typically at a concentration of 10-25 mM.[8]
-
Question 2: My peaks are tailing. What are the likely mobile phase-related causes?
Answer:
Peak tailing for acidic compounds is often a sign of unwanted secondary interactions or issues with ionization.[9]
-
Causality & Solutions:
-
pH is Too Close to pKa: If the mobile phase pH is set very close to an analyte's pKa, the analyte will exist as a mixture of its ionized and neutral forms during its transit through the column.[6] This dual state can lead to broadened or tailing peaks.
-
Secondary Silanol Interactions: Residual silanol groups on the silica surface of the stationary phase can be deprotonated (SiO⁻) at mid-range pH values. These negatively charged sites can interact electrostatically with any positively charged species or through hydrogen bonding, causing peak tailing.[8] For benzoic acids, this is less common than for basic compounds but can still occur.
-
Insufficient Buffer Capacity: If the buffer concentration is too low, the sample itself can alter the local pH on the column, leading to peak distortion.[7]
-
Solution: Ensure your buffer concentration is adequate, typically between 10-25 mM.[8]
-
-
Question 3: How do I systematically optimize the mobile phase pH for separating hydroxybenzoic or aminobenzoic acid isomers?
Answer:
A systematic approach is crucial for efficient and robust method development.[10] This involves understanding the pKa values of your specific isomers and exploring the pH range where their ionization states differ the most.
-
Key Data - pKa Values: The separation of these isomers is critically dependent on their pKa values.
| Benzoic Acid Isomer | Approximate pKa (Carboxyl Group) | Approximate pKa (Amino Group) |
| Benzoic Acid | 4.20[11] | N/A |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | 2.97[11] | N/A |
| 3-Hydroxybenzoic Acid | 4.06[11] | N/A |
| 4-Hydroxybenzoic Acid | 4.48[11] | N/A |
| 2-Aminobenzoic Acid (Anthranilic Acid) | 4.78[11] | ~2.1 |
| 3-Aminobenzoic Acid | 4.55[11] | ~3.1 |
| 4-Aminobenzoic Acid (PABA) | 4.65-4.85[12][13] | 2.38[13] |
Data compiled from various sources.[11][12][13] Note that aminobenzoic acids are zwitterionic and have two pKa values.
-
Systematic Approach:
-
Initial Scouting: Start with a generic gradient (e.g., 5-95% acetonitrile in water over 15 minutes) at a low pH (e.g., pH 2.7 using a phosphate or formate buffer) and a mid-range pH (e.g., pH 4.5 using an acetate buffer).
-
Analyze Results: Observe the changes in elution order and resolution. For hydroxybenzoic acids, the greatest selectivity changes will likely occur between pH 3.0 and 5.0. For aminobenzoic acids, the zwitterionic nature adds complexity, and a wider pH range may need to be screened.
-
Fine-Tune pH: Based on the scouting runs, select the pH region that shows the most promise and perform smaller, incremental pH adjustments (e.g., in 0.2 pH unit steps) to optimize the selectivity.
-
Optimize Gradient: Once the optimal pH is determined, fine-tune the gradient slope and duration to achieve the desired resolution within an acceptable run time.
-
Question 4: What is the ideal starting organic modifier and gradient profile?
Answer:
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
-
Choosing an Organic Modifier:
-
Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and is often a good first choice.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor. If you are struggling to achieve separation with ACN, switching to or creating a ternary mixture with MeOH is a valuable strategy.
-
-
Initial Gradient Profile:
-
A good starting point for a complex mixture of isomers is a broad linear gradient, such as 5% to 95% organic modifier over 15-20 minutes .
-
This "scouting gradient" will help determine the approximate organic concentration required to elute the latest isomer and will reveal the overall complexity of the sample.
-
After the initial run, the gradient can be made shallower around the elution time of the target peaks to improve resolution.
-
Experimental Protocol: Systematic Mobile Phase Optimization Workflow
This protocol outlines a logical workflow for developing a robust separation method for benzoic acid isomers.
Objective: To achieve baseline resolution (Rs > 1.5) for all target isomers.
Materials:
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Buffers (e.g., potassium phosphate, ammonium acetate, ammonium formate)
-
Acids/Bases for pH adjustment (e.g., phosphoric acid, formic acid, sodium hydroxide)
-
Analytical standards of benzoic acid isomers
-
A calibrated C18 column
Methodology:
-
Step 1: Initial Column and System Setup
-
Install a reliable C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Equilibrate the system thoroughly with the initial mobile phase.
-
Prepare a standard mixture of all isomers at a known concentration (e.g., 10-20 µg/mL).
-
-
Step 2: Scouting Gradient at Low pH
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.7 with H₃PO₄.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Action: Inject the standard and evaluate the chromatogram for peak shape and any partial separation. At this pH, all isomers should be well-retained.
-
-
Step 3: Scouting Gradient at Mid-Range pH
-
Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 4.7 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Action: Equilibrate the column extensively with the new mobile phase. Inject the standard. Compare the elution order and resolution to the low pH run. This pH is near the pKa of several isomers and should induce significant changes in selectivity.
-
-
Step 4: Analysis and pH Fine-Tuning
-
Identify the pH condition from steps 2 & 3 that provided the best initial separation.
-
Prepare new buffered mobile phases in 0.3 pH unit increments around the most promising pH value.
-
Run the scouting gradient with each new mobile phase to find the optimal selectivity.
-
-
Step 5: Gradient Optimization
-
Using the optimal mobile phase pH identified in Step 4, adjust the gradient to improve resolution of the critical pair (the two closest-eluting peaks).
-
If the peaks elute between 5 and 10 minutes on the scouting gradient, try a shallower gradient, for example, 15% B to 45% B over 20 minutes.
-
The workflow below visualizes this systematic process.
Caption: Systematic workflow for mobile phase optimization.
References
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from a document available through a Google search for the specified table.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- R&D World. (2017, February 13). Automated Approach to HPLC Method Development.
- Scribd. (2018, February 14). The Theory of HPLC - Reverse Phase Chromatography - Reversed Phase HPLC of Ionizable Samples.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2014, March 11). [6]Troubleshooting HPLC- Tailing Peaks.
- Chromatography Online. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- LinkedIn. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?.
- Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from a PDF available through a Google search for the specified guide.
- Merck Index. (n.d.). p-Aminobenzoic Acid. Retrieved from a resource available through a Google search for the specified compound.
- NIH. (n.d.). Application of Ionic Liquids in High Performance Reversed-Phase Chromatography.
- Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Separation Science. (n.d.). Reversed-Phase HPLC of Ionizable Analytes.
- DePauw University. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from a PDF available through a Google search for the specified document.
- ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from a PDF available through a Google search for the specified document.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Acidity: 3-Hydroxybenzoic Acid vs. Isomers.
- PubChem. (n.d.). 4-Aminobenzoic Acid.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.
- mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid.
- IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
- Royal Society of Chemistry. (n.d.). PCCP. Retrieved from a document available through a Google search for the specified journal.
- ResearchGate. (n.d.). Chemical structures of hydroxybenzoic acid (HB) and pKa values computed....
- Interchim. (n.d.). Method Development HPLC. Retrieved from a PDF available through a Google search for the specified document.
- Chemistry LibreTexts. (2022, May 26). 2.5: High-Performance Liquid Chromatography.
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. scribd.com [scribd.com]
- 5. biotage.com [biotage.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. rdworldonline.com [rdworldonline.com]
- 11. global.oup.com [global.oup.com]
- 12. p-Aminobenzoic Acid [drugfuture.com]
- 13. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
Technical Support Center: Strategies for Solubilizing 4-((3-Chlorobenzyl)oxy)benzoic acid in Aqueous Buffers
Prepared by the Senior Application Science Team
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with 4-((3-Chlorobenzyl)oxy)benzoic acid. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to deliver both theoretical understanding and practical, step-by-step protocols to achieve stable and reproducible aqueous formulations.
Part 1: Understanding the Core Challenge
This section addresses the fundamental physicochemical properties of this compound that contribute to its poor aqueous solubility.
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
The poor aqueous solubility of this compound is rooted in its molecular structure, which features a combination of a hydrophobic backbone and a weakly acidic functional group.
-
Hydrophobicity : The molecule contains two aromatic rings (a benzyl group and a phenyl group) and a chloro-substituent. These nonpolar moieties create a large hydrophobic surface area that is energetically unfavorable to interact with polar water molecules, leading to low solubility.
-
Weakly Acidic Nature : The compound is a carboxylic acid. In its protonated form (at acidic or neutral pH), the molecule is uncharged and thus less soluble in water.[1] To achieve significant solubility, the carboxylic acid group must be deprotonated to form a negatively charged carboxylate salt, which is far more polar and readily interacts with water.[2][3]
Q2: What are the key physicochemical properties I should consider for this molecule?
Understanding these properties is the first step in designing a successful solubilization strategy. While experimental data for this specific compound is not widely published, we can rely on data from chemical suppliers and computational predictions.
| Property | Value / Prediction | Implication for Solubility | Source |
| Molecular Formula | C₁₄H₁₁ClO₃ | - | [4][5] |
| Molecular Weight | 262.69 g/mol | Higher molecular weight can correlate with lower solubility.[6] | [4][7] |
| Predicted pKa | ~4.0 - 4.5 | This is the pH at which the compound is 50% ionized. To solubilize it as a salt, the buffer pH must be significantly above this value. | [8] |
| Predicted XLogP3 | ~3.5 - 4.0 | A positive LogP value indicates lipophilicity (preference for an oily environment over an aqueous one), confirming the compound's hydrophobic nature. | [9] |
Part 2: A Step-by-Step Troubleshooting Workflow
We recommend a systematic approach to solubilization, starting with the simplest and most effective methods before proceeding to more complex formulations. This workflow is designed to conserve time and material while identifying the optimal conditions for your specific experimental needs.
Caption: Decision workflow for solubilizing the target compound.
Part 3: Detailed Protocols & FAQs
Strategy 1: pH Adjustment - The Primary Method
For any ionizable compound, especially a carboxylic acid, pH adjustment is the most powerful and straightforward initial approach.[10][11] The goal is to raise the pH of the solution well above the compound's pKa, converting the insoluble acid into its highly soluble conjugate base (carboxylate salt).[12][13]
Caption: Effect of pH on the ionization and solubility state.
FAQ: How far above the pKa should my buffer pH be? A good rule of thumb is to set the buffer pH at least 1.5 to 2 units above the pKa. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, approximately 99% of the compound will be in the ionized, soluble salt form.
Experimental Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh 2.63 mg of this compound (MW = 262.69 g/mol ) for a final volume of 1 mL of 10 mM solution.
-
Initial Suspension: Add a portion of the final buffer volume (e.g., 500 µL of deionized water or your desired buffer), but do not expect it to dissolve. The mixture will appear as a cloudy suspension.
-
Basification: Prepare a 1 M stock solution of NaOH. While vortexing the compound suspension, add the 1 M NaOH dropwise (e.g., 0.5-1.0 µL at a time). Continue adding base until the solution clarifies completely. This indicates the formation of the soluble sodium salt.
-
Final Volume and pH Check: Add your final buffer to bring the solution to the 1 mL mark. Verify the final pH of the stock solution. If it is too high for your experiment, it can be carefully back-titrated with a dilute acid (e.g., 0.1 M HCl), but avoid dropping the pH below 6.5 to prevent precipitation.
-
Sterilization: If required, filter the final solution through a 0.22 µm syringe filter compatible with your buffer system.
Strategy 2: Co-solvents - Enhancing Solvation Power
If pH adjustment alone is insufficient or if your experimental system has strict pH constraints, the use of water-miscible organic co-solvents is the next logical step.[] Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the energy penalty of solvating a hydrophobic molecule.[2]
FAQ: Which co-solvent should I start with, and what are the concerns? Dimethyl sulfoxide (DMSO) is a powerful and common starting point. However, it can be toxic to cells, typically above 0.5-1% v/v. Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are also excellent, often less toxic alternatives. The primary concern is always the tolerance of your specific assay (e.g., cell line, enzyme) to the chosen co-solvent.
| Co-Solvent | Typical Starting Conc. | Max Conc. (Cell-based Assays) | Notes |
| DMSO | 10% (in stock) | < 1% (final) | Potent solvent; can have biological effects. |
| Ethanol | 20% (in stock) | < 1% (final) | Good for many compounds; volatile. |
| PEG 400 | 30% (in stock) | < 2% (final) | Low toxicity; can be viscous. |
| Propylene Glycol | 30% (in stock) | < 2% (final) | Common in pharmaceutical formulations. |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock: Prepare a high-concentration stock solution (e.g., 50 mM) of the compound in 100% of the co-solvent you are testing (e.g., DMSO).
-
Serial Dilution: Create a dilution series by adding this stock solution to your aqueous buffer. For example, to test 5% DMSO, add 50 µL of the 100% DMSO stock to 950 µL of buffer.
-
Observe Solubility: Vortex each dilution and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours) at the relevant temperature.
-
Determine Minimum Requirement: Identify the lowest percentage of co-solvent that maintains the compound in solution at your target concentration. This minimizes potential artifacts in your experiment.
Strategy 3: Complexation Agents - Encapsulation for Solubility
When high concentrations are needed or when co-solvents and pH are not viable options, complexing agents like surfactants and cyclodextrins can be employed.
A. Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[15][16] The hydrophobic core of the micelle can encapsulate poorly soluble drugs, while the hydrophilic exterior keeps the entire complex dissolved in water.[17][18]
Caption: Micellar solubilization of a hydrophobic drug molecule.
-
Common Choices: Polysorbate 80 (Tween® 80) and Polysorbate 20 are non-ionic surfactants widely used in research and pharmaceutical formulations due to their effectiveness and relatively low toxicity.
B. Cyclodextrins Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[19][20] They can form inclusion complexes with poorly soluble molecules that fit within their cavity, effectively shielding the hydrophobic part of the drug from water.[21][][23]
Caption: Inclusion complex of a drug within a cyclodextrin.
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are highly soluble and effective solubilizers used in numerous approved drug products.[24]
Experimental Protocol: Screening Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10% w/v).
-
Add Compound: Add the solid this compound to the cyclodextrin solution up to your target concentration.
-
Facilitate Complexation: Vortex or sonicate the mixture for 30-60 minutes to ensure adequate time for the inclusion complex to form.
-
Assess Solubility: Centrifuge the solution to pellet any undissolved material. Analyze the supernatant (e.g., by HPLC-UV) to quantify the amount of dissolved compound.
Part 4: Advanced Considerations
Q3: Can I combine these methods? Absolutely. A combination approach is often highly effective. For instance, you might use a buffer with a pH of 7.4 (partially ionizing the compound) and include a small percentage of a co-solvent like PEG 400 or a complexing agent like HP-β-CD to achieve the desired solubility and stability.[]
Q4: How do I confirm the compound is truly dissolved and not a fine suspension? Visual clarity can be deceptive. A solution may appear clear but contain nano-sized particles.
-
Filtration Test: A truly dissolved compound will pass through a 0.1 or 0.22 µm syringe filter without a loss in concentration. Filter a sample and measure the concentration of the filtrate. A significant drop indicates a suspension.
-
Centrifugation: High-speed centrifugation can pellet fine precipitates.
-
Dynamic Light Scattering (DLS): This technique can detect the presence of particles and measure their size distribution, definitively distinguishing a true solution from a nanosuspension.
Q5: What are the toxicity concerns for in-vitro or in-vivo studies? The excipients used for solubilization are not inert and can have biological consequences. It is crucial to run a vehicle control (buffer + excipient, without the compound) in all experiments to account for these effects.
-
Co-solvents: DMSO can induce cell differentiation or stress. Ethanol can affect certain receptors.
-
Surfactants: Can lyse cell membranes at high concentrations.
-
Cyclodextrins: β-cyclodextrins can extract cholesterol from cell membranes, which can be a source of cytotoxicity. Modified versions like HP-β-CD and SBE-β-CD are generally considered safer.[25] Always consult the literature for the tolerance of your specific model system.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble.
- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
- PubChem. 4-[(4-Chlorobenzyl)oxy]benzoic acid.
- YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- European Medicines Agency. Formulation of poorly soluble compounds.
- R&D World. PH adjustment: Significance and symbolism.
- CymitQuimica. 4-[(3-Chlorobenzyl)oxy]benzoic acid.
- American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Wikipedia. 4-Chlorobenzoic acid.
- CompoundingToday.com. pH Adjusting Database.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
- Pharma Excipients. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- Khan Academy. pH and solubility.
- Benchchem. 2-((4-Chlorobenzyl)oxy)benzoic Acid|CAS 52803-69-7.
- 1st Scientific. This compound.
- University of Arizona. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
Sources
- 1. youtube.com [youtube.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 4-[(3-Chlorobenzyl)oxy]benzoic acid | CymitQuimica [cymitquimica.com]
- 5. 1stsci.com [1stsci.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. benchchem.com [benchchem.com]
- 8. global.oup.com [global.oup.com]
- 9. 4-[(4-Chlorobenzyl)oxy]benzoic acid | C14H11ClO3 | CID 961608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 13. Khan Academy [khanacademy.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. jocpr.com [jocpr.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. ema.europa.eu [ema.europa.eu]
Column chromatography conditions for purifying 4-((3-Chlorobenzyl)oxy)benzoic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the column chromatography purification of 4-((3-Chlorobenzyl)oxy)benzoic acid. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, emphasizing the scientific principles behind each procedural choice to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for purifying this compound?
Answer: The choice of stationary phase depends on the impurity profile and the scale of the purification. Both normal-phase and reversed-phase chromatography are viable options.
-
Normal-Phase (Silica Gel): This is the most common and cost-effective choice for preparative chromatography. This compound contains polar ether and carboxylic acid functional groups, which will interact with the polar silanol groups of the silica gel. This interaction is often strong and can lead to challenges, but it also provides a powerful handle for separation from less polar impurities.
-
Reversed-Phase (C18-functionalized Silica): This is an excellent alternative, particularly if the primary impurities are non-polar.[1] In this technique, the stationary phase is non-polar, and a polar mobile phase is used. It is often used for high-purity final polishing steps or for analytical HPLC method development.
Q2: My compound is severely tailing (streaking) on my silica gel column. What is causing this and how can I fix it?
Answer: Severe peak tailing is the most common issue when purifying carboxylic acids on silica gel.[2]
Causality: The acidic proton of your compound's carboxylic acid group interacts very strongly with the polar, slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-linear adsorption/desorption process causes a portion of the molecules to lag behind the main band, resulting in a "tail".
Solution: The most effective solution is to add a small amount of a volatile acid to your mobile phase.
-
Recommended Modifier: Add 0.5-2% acetic acid or formic acid to the eluent.
-
Mechanism of Action: The added acid serves two purposes:
-
It protonates the silanol groups on the silica surface, reducing their interaction with your compound.
-
By Le Châtelier's principle, it ensures your this compound remains fully protonated (-COOH), preventing its deprotonation to the highly polar carboxylate (-COO⁻), which binds almost irreversibly to silica.[3][4]
-
Q3: How do I select an optimal mobile phase (eluent) for my separation?
Answer: The ideal mobile phase should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate. This Rƒ value typically translates well to column chromatography, allowing for good separation without excessively long elution times.
Method Development Workflow:
-
Spot a TLC plate with your crude sample.
-
Develop the plate in a sealed chamber with a candidate solvent system.
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent polarity until the desired Rƒ is achieved.
-
If the spot is on the baseline (Rƒ ≈ 0), the eluent is too weak (not polar enough). Increase the proportion of the polar solvent (e.g., ethyl acetate).
-
If the spot is at the solvent front (Rƒ ≈ 1), the eluent is too strong (too polar). Decrease the proportion of the polar solvent.
-
Section 2: Recommended Purification Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This protocol is the recommended starting point for preparative scale purification.
Step 1: TLC Method Development
-
Develop a solvent system that provides an Rƒ of ~0.3 for the target compound. See the table below for starting points. Remember to add 1% acetic acid to the eluent for the TLC plate to accurately predict the column behavior.
| Non-Polar Solvent | Polar Solvent | Modifier | Typical Starting Ratio |
| Hexanes or Heptane | Ethyl Acetate | Acetic Acid | 80:20 (+1% Acetic Acid) |
| Dichloromethane | Methanol | Acetic Acid | 98:2 (+1% Acetic Acid) |
| Caption: Table of suggested starting solvent systems for TLC analysis. |
Step 2: Column Packing (Slurry Method)
-
Select a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 40:1 ratio of silica weight to crude sample weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[5]
Step 3: Sample Loading (Dry Loading Recommended) Due to the compound's polarity, it may not be very soluble in the starting eluent. Dry loading is highly recommended to ensure a narrow sample band and optimal separation.[6]
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add silica gel (approximately 2-3 times the mass of your crude sample) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column bed.
Step 4: Elution
-
Begin eluting with the solvent system determined by TLC.
-
If impurities are close to your product, a shallow gradient elution is recommended. Gradually increase the percentage of the polar solvent (e.g., from 20% to 40% ethyl acetate in hexanes) over several column volumes.
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved with positive air or nitrogen pressure.
Step 5: Fraction Collection and Analysis
-
Collect fractions of equal volume throughout the elution.
-
Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column. | 1. Mobile phase is not polar enough. 2. No acid modifier was used, and the compound is irreversibly adsorbed. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol). 2. If the compound is still stuck, attempt to flush the column with a strong solvent system like 90:10:1 Dichloromethane/Methanol/Acetic Acid. |
| Poor separation of product and impurities. | 1. Column was overloaded with sample. 2. Elution gradient was too steep. 3. Sample was loaded in a solvent that was too strong ("wet loading"). 4. Incorrect solvent system chosen. | 1. Reduce the amount of sample loaded onto the column. Use a larger column. 2. Use a shallower, more gradual elution gradient. 3. Use the dry loading technique described in Protocol 1.[6] 4. Re-optimize the mobile phase using TLC to maximize the separation factor (ΔRƒ) between your product and the impurity. |
| The silica bed has cracked or channeled. | 1. The column was allowed to run dry during the run. 2. Heat was generated during elution (common with high concentrations and polar solvents like methanol). | 1. Always keep the solvent level above the top of the silica bed. 2. Pack the column in the mobile phase and ensure thermal equilibrium before loading. Run the column with a lower flow rate. |
| Compound elutes in the first few fractions (in the solvent front). | 1. The starting mobile phase is too polar (too strong). 2. For reversed-phase, the mobile phase is not sufficiently acidified. | 1. Start with a much less polar mobile phase (e.g., a higher percentage of hexanes). Confirm with TLC.[2] 2. Ensure the pH of the aqueous component of the reversed-phase eluent is at least 2 pH units below the pKa of the carboxylic acid, typically by adding 0.1% TFA or formic acid.[1] |
Section 4: Visual Diagrams and Data
Physicochemical Data Summary
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₄H₁₁ClO₃ | N/A |
| Molecular Weight | ~262.69 g/mol | Based on structural analog 4-((4-Chlorobenzyl)oxy)benzoic acid.[7] |
| Appearance | Likely a white to off-white solid. | Common for aromatic carboxylic acids.[8] |
| Polarity | Moderately polar, pH-dependent. | Contains polar ether and carboxylic acid groups, and non-polar aromatic rings. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethyl Acetate) and aqueous base. Limited solubility in non-polar solvents (Hexanes). | Inferred from similar structures like 4-chlorobenzoic acid.[9] |
Caption: Summary of key properties for this compound.
Diagrams
Caption: Standard workflow for purification via normal-phase column chromatography.
Caption: A logical flowchart for troubleshooting common chromatography issues.
References
- Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. (n.d.). ResearchGate.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies.
- Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(8), 838-843.
- Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
- Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 882-884.
- Chromatography Troubleshooting. (2019, March 25). Teledyne ISCO [Video]. YouTube.
- The separation of analytes with carboxylic acid on the columns. (n.d.). ResearchGate.
- 4-Chlorobenzoic acid. (n.d.). Wikipedia.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 961608, 4-[(4-Chlorobenzyl)oxy]benzoic acid.
- 4-Chloro-3-nitrobenzoic acid. (n.d.). Solubility of Things.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. 4-[(4-Chlorobenzyl)oxy]benzoic acid | C14H11ClO3 | CID 961608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Managing Impurities in 3-Chlorobenzyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chlorobenzyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, manage, and remove impurities originating from this critical starting material. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered in the laboratory and during process development.
Introduction: The Challenge of Purity in 3-Chlorobenzyl Chloride
3-Chlorobenzyl chloride (α,3-dichlorotoluene) is a versatile reagent and a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals.[1] However, its utility is often complicated by the presence of process-related impurities that can arise during its synthesis. The primary industrial route to 3-chlorobenzyl chloride is the free-radical side-chain chlorination of 3-chlorotoluene.[2] This process, while effective, can generate a range of structurally similar byproducts that are often difficult to separate and can interfere with subsequent reactions, impact final product purity, and pose regulatory challenges.
This guide is structured to walk you through the logical progression of impurity management: understanding their origin, accurately detecting and quantifying them, and finally, implementing effective purification strategies.
Part 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Problems
Here we address some of the most common questions and issues that arise when working with 3-chlorobenzyl chloride.
Q1: What are the most common impurities I should expect in my 3-chlorobenzyl chloride starting material?
A1: The impurity profile can vary depending on the manufacturing process, but typically you should be aware of the following categories:
-
Over-chlorinated Species: The free-radical chlorination process can continue beyond the desired monochlorination of the methyl group. This leads to the formation of 3-chlorobenzal chloride (α,α,3-trichlorotoluene) and 3-chlorobenzotrichloride (α,α,α,3-tetrachlorotoluene).
-
Isomeric Impurities: While the starting material is 3-chlorotoluene, trace amounts of 2-chlorotoluene and 4-chlorotoluene may be present, leading to the formation of 2-chlorobenzyl chloride and 4-chlorobenzyl chloride as isomeric impurities.
-
Unreacted Starting Material: Incomplete reaction will result in residual 3-chlorotoluene in the final product.
-
Hydrolysis and Etherification Products: 3-Chlorobenzyl chloride is susceptible to hydrolysis, especially in the presence of moisture, which forms 3-chlorobenzyl alcohol and hydrochloric acid.[3] The newly formed alcohol can then react with another molecule of 3-chlorobenzyl chloride to produce bis(3-chlorobenzyl) ether.
-
Oxidation Products: Partial oxidation of the benzylic group can lead to the formation of 3-chlorobenzaldehyde.
Q2: My subsequent reaction is failing or producing unexpected side products. Could impurities in the 3-chlorobenzyl chloride be the cause?
A2: Absolutely. The impurities listed above can interfere in several ways:
-
3-Chlorobenzyl alcohol: The hydroxyl group can compete with your desired nucleophile, leading to the formation of unwanted byproducts.
-
3-Chlorobenzaldehyde: The aldehyde group can undergo its own set of reactions, such as aldol condensations or oxidation to a carboxylic acid, depending on your reaction conditions.
-
Over-chlorinated species: These can have different reactivities and may lead to the formation of complex mixtures in your downstream processes.
-
Isomeric impurities: These will lead to the formation of isomeric versions of your final product, which can be very challenging to separate.
Q3: I've noticed a white precipitate forming in my bottle of 3-chlorobenzyl chloride. What is it?
A3: 3-Chlorobenzyl chloride is a lachrymator and can react with moisture from the air to form hydrochloric acid and 3-chlorobenzyl alcohol.[3] The HCl gas can then react with other atmospheric components or impurities to form solid byproducts. It is crucial to handle and store 3-chlorobenzyl chloride under anhydrous conditions.
Part 2: Troubleshooting Guide - Impurity Identification and Analysis
Accurate identification and quantification of impurities are critical for effective troubleshooting. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Workflow for Impurity Profiling
Caption: A generalized workflow for the analytical profiling of impurities in 3-chlorobenzyl chloride.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities such as isomeric chlorobenzyl chlorides, over-chlorinated species, and unreacted starting material.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of your 3-chlorobenzyl chloride sample at approximately 1 mg/mL in a suitable solvent like acetonitrile or dichloromethane.
-
Prepare calibration standards of known impurities if available.
-
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally effective.[4][5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration of impurities.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Data Interpretation:
-
Identification: Impurities are identified by comparing their retention times and mass fragmentation patterns with those of reference standards or by interpreting the mass spectra.
-
Quantification: The concentration of each impurity can be determined by creating a calibration curve from the analysis of reference standards.
| Potential Impurity | Expected Elution Order | Key Mass Fragments (m/z) |
| 3-Chlorotoluene | First | 126, 91 |
| 3-Chlorobenzyl chloride | Main Peak | 160, 125, 89 |
| 3-Chlorobenzyl alcohol | Later | 142, 107, 77 |
| 3-Chlorobenzaldehyde | Later | 140, 139, 111, 75 |
| 3-Chlorobenzal chloride | Later | 194, 159, 124 |
| 3-Chlorobenzotrichloride | Last | 228, 193, 158 |
Note: The exact elution order and retention times will depend on the specific GC column and conditions used.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is well-suited for the analysis of less volatile or thermally labile impurities, such as hydrolysis and etherification products.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Prepare a stock solution of the 3-chlorobenzyl chloride sample at approximately 1 mg/mL in the mobile phase.
-
Prepare calibration standards of known impurities if available.
-
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[6][7][8]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Start with 50% acetonitrile / 50% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Data Interpretation:
-
Identification: Impurities are identified by comparing their retention times with those of reference standards.
-
Quantification: A calibration curve generated from reference standards allows for the accurate quantification of impurities.
| Potential Impurity | Expected Elution Order (Reverse Phase) |
| 3-Chlorobenzyl alcohol | Early |
| 3-Chlorobenzaldehyde | Intermediate |
| 3-Chlorobenzyl chloride | Main Peak |
| bis(3-chlorobenzyl) ether | Late |
Part 3: Troubleshooting Guide - Purification Strategies
Once impurities have been identified and quantified, the next step is to select an appropriate purification method. For 3-chlorobenzyl chloride, fractional distillation is the most common and effective technique.
Purification Workflow
Caption: A typical workflow for the purification of 3-chlorobenzyl chloride.
Method: Vacuum Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. Performing the distillation under vacuum is crucial for 3-chlorobenzyl chloride to prevent thermal decomposition at its atmospheric boiling point of 215-216 °C.
Experimental Protocol: Vacuum Fractional Distillation
-
Pre-distillation Workup:
-
If the crude material is acidic (due to HCl formation), wash it with a 5% sodium bicarbonate solution in a separatory funnel, followed by water and then brine.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. The length of the column will depend on the boiling point differences of the impurities.
-
Ensure all glassware is completely dry.
-
Use a vacuum-jacketed distillation head to minimize heat loss.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Add the dry, crude 3-chlorobenzyl chloride and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect a forerun fraction, which will contain lower-boiling impurities like residual 3-chlorotoluene.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of 3-chlorobenzyl chloride at the given pressure, collect the main fraction in a separate receiving flask.
-
Higher-boiling impurities, such as over-chlorinated species and bis(3-chlorobenzyl) ether, will remain in the distillation flask.
-
Table of Boiling Points for Separation:
| Compound | Boiling Point at 760 mmHg (°C) | Notes |
| 3-Chlorotoluene | 162 | Lower boiling, will distill first. |
| 3-Chlorobenzyl chloride | 215-216 | Product |
| 3-Chlorobenzyl alcohol | 237 | Higher boiling. |
| 3-Chlorobenzal chloride | ~240-250 (estimated) | Higher boiling. |
| bis(3-chlorobenzyl) ether | >300 (estimated) | Significantly higher boiling. |
Note: Boiling points under vacuum will be significantly lower.
Conclusion
Managing impurities in 3-chlorobenzyl chloride is a multi-step process that requires a thorough understanding of their origin, precise analytical characterization, and the implementation of appropriate purification strategies. By following the guidelines and protocols outlined in this technical support center, researchers, scientists, and drug development professionals can ensure the quality and consistency of their 3-chlorobenzyl chloride starting material, leading to more reliable and reproducible results in their synthetic endeavors.
References
- PubChem. 3-Chlorobenzyl alcohol. [Link]
- Royal Society of Chemistry. Contents. [Link]
- PubChem. Bis(p-chlorobenzyl) ether. [Link]
- CAU Scholar's Space. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]
- Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. [Link]
- MDPI. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]
- HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855). [Link]
- NIH. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. [Link]
- PubChemLite. 3-chlorobenzotrichloride (C7H4Cl4). [Link]
- HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). [Link]
- SciSpace.
- ResearchGate. (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]
- MDPI. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]
- NIST WebBook. 3-Chlorobenzyl alcohol. [Link]
- Chemistry Stack Exchange. Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. [Link]
- PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
- ResearchGate. (PDF) Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]
- ResearchGate. Synthesis and characterization of ether linkage containing bis-fluoran compounds. [Link]
- GSRS. BIS(P-CHLOROBENZYL) ETHER. [Link]
- YouTube. 10.
- Sdfine. 3-chlorobenzyl chloride. [Link]
- Journal of Chromatographic Science.
- MDPI. (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II)
- JOCPR. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
- ResearchGate. Synthesis, characterization, and crystal structure of bis[4-(3′-benzoyl)thiocarbamidophenyl]ether. [Link]
- PubChem. 4-Chlorobenzotrichloride. [Link]
- YouTube.
- International Journal of Pharmaceutical Sciences Review and Research. A Synthesis, Characterization and Antibacterial Studies of Bis-(3-amino-2-chloro- phenyl). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAU Scholar's Space: Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [scholarworks.bwise.kr]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm the structure of 4-((3-Chlorobenzyl)oxy)benzoic acid when NMR is ambiguous
Troubleshooting Guide: Confirming the Structure of 4-((3-Chlorobenzyl)oxy)benzoic acid when NMR is Ambiguous
Nuclear Magnetic Resonance (NMR) spectroscopy is undeniably a cornerstone in the elucidation of molecular structures.[1][2] However, researchers occasionally encounter situations where NMR data is ambiguous or insufficient for unequivocal structure confirmation. This guide addresses such a scenario, using this compound as a case study, and provides a systematic approach to employing complementary analytical techniques for definitive structural assignment.
The primary challenge with this compound lies in definitively confirming the substitution pattern on the benzyl ring and ensuring the correct connectivity of the ether linkage, especially if proton or carbon signals in the NMR spectrum overlap or are otherwise unclear.[3]
Frequently Asked Questions (FAQs)
Q1: My ¹H and ¹³C NMR spectra for a compound I've synthesized, believed to be this compound, are not providing a clear-cut answer. What should be my next steps?
When NMR data is inconclusive, a multi-technique approach is the most robust strategy. The goal is to gather orthogonal data points that, when combined, leave no room for structural ambiguity. The primary techniques to consider are:
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups.
-
X-ray Crystallography: To obtain an unambiguous three-dimensional structure, if a suitable crystal can be grown.
-
Elemental Analysis (EA): To independently determine the empirical formula.
Below is a logical workflow to follow when faced with ambiguous NMR data.
Caption: Workflow for structure elucidation when NMR is ambiguous.
Troubleshooting with Complementary Techniques
Issue 1: Confirming the Molecular Weight and Elemental Formula
Why NMR Might Be Ambiguous: While NMR provides information about the chemical environment of atoms, it does not directly yield the molecular weight or elemental composition. Isomeric structures can produce very similar NMR spectra, leading to uncertainty.
Solution: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the elemental composition and partial structural details of molecules.[4] For the target compound, this compound (C₁₄H₁₁ClO₃), HRMS is invaluable.
Expertise & Experience: Soft ionization techniques like Electrospray Ionization (ESI) are preferred for this type of molecule as they typically produce an abundant molecular ion, which is crucial for calculating the elemental composition.[4] Hard ionization methods like Electron Ionization (EI) can cause extensive fragmentation, sometimes leading to a weak or absent molecular ion peak.[4]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
Data Analysis: Look for the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ions. The high mass accuracy of the instrument allows for the determination of the elemental formula.[4][5]
Data Presentation:
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [C₁₄H₁₁³⁵ClO₃ + H]⁺ | 263.0418 | User to input |
| [C₁₄H₁₁³⁷ClO₃ + H]⁺ | 265.0389 | User to input |
| [C₁₄H₁₁³⁵ClO₃ - H]⁻ | 261.0273 | User to input |
The presence of the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides strong evidence for the presence of a chlorine atom in the molecule.
Issue 2: Verifying the Presence of Key Functional Groups
Why NMR Might Be Ambiguous: While NMR can suggest the presence of functional groups (e.g., a carboxylic acid proton), these signals can sometimes be broad or exchangeable, making definitive assignment difficult.
Solution: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying functional groups within a molecule because it measures the absorption of infrared radiation by specific molecular vibrations.[6]
Expertise & Experience: For this compound, the most characteristic IR absorption bands will be from the carboxylic acid (O-H and C=O stretching) and the ether linkage (C-O stretching).[6][7] The presence of these bands provides a molecular "fingerprint" that can be compared against known spectra or predicted values.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument's software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and compare them to expected values.
Data Presentation:
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H (Carboxylic Acid) | ~3300 - 2500 (broad) | Confirms the presence of the carboxylic acid group, often showing hydrogen bonding.[7] |
| C-H (Aromatic) | ~3100 - 3000 | Indicates the presence of the aromatic rings. |
| C=O (Carboxylic Acid) | ~1700 - 1680 | Confirms the carbonyl of the carboxylic acid.[7] |
| C=C (Aromatic) | ~1600 - 1450 | Further evidence of the aromatic rings. |
| C-O (Ether & Acid) | ~1320 - 1210 | Stretching vibrations confirming the ether linkage and the C-O of the acid.[7] |
| C-Cl | ~800 - 600 | Indicates the presence of the chloro-substituent. |
Issue 3: Unambiguous Determination of Isomeric Structure
Why NMR and other techniques might still be ambiguous: Even with matching molecular formula and functional groups, it can be challenging to definitively distinguish between isomers (e.g., 2-chloro, 3-chloro, or 4-chloro substitution on the benzyl ring).
Solution: Single-Crystal X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule.[8][9] It provides precise information about bond lengths, bond angles, and the absolute configuration of atoms in a crystalline solid.[8][10]
Expertise & Experience: The primary challenge with this technique is growing a single crystal of sufficient size and quality.[8] This can often be the rate-limiting step. Slow evaporation of a solution of the compound is a common method for growing crystals of small organic molecules.[8]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane). Allow the solvent to evaporate slowly and undisturbed over several days.
-
Crystal Selection: Identify a well-formed, single crystal (typically >0.1 mm in all dimensions) under a microscope.[9]
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[9]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions can be determined and the structure refined.[9]
Data Presentation: The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, which will unequivocally show the connectivity of the atoms and the position of the chlorine substituent on the benzyl ring.
Issue 4: Independent Verification of the Empirical Formula
Why it's necessary: While HRMS provides a likely elemental formula, an independent confirmation adds another layer of certainty to the structural assignment.
Solution: Elemental Analysis (EA)
Elemental analysis determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound.[11][12] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[13][14]
Expertise & Experience: The experimentally determined mass percentages should be in close agreement with the theoretical values calculated from the proposed molecular formula.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A precisely weighed amount of the pure, dry sample is required.
-
Instrumentation: The sample is combusted in a furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by detectors.
-
Data Analysis: The instrument software calculates the mass percentages of C and H. The percentage of oxygen is typically determined by difference. These percentages are then used to calculate the empirical formula.[15]
Data Presentation:
| Element | Theoretical % | Experimental % |
| Carbon | 64.01 | User to input |
| Hydrogen | 4.22 | User to input |
| Chlorine | 13.50 | User to input |
| Oxygen | 18.27 | User to input |
A close match between the theoretical and experimental percentages provides strong support for the proposed molecular formula of C₁₄H₁₁ClO₃.
Conclusion
When faced with ambiguous NMR data for this compound, a systematic and multi-faceted analytical approach is essential for unequivocal structure confirmation. By combining the molecular weight and formula information from mass spectrometry, functional group verification from FTIR, the empirical formula from elemental analysis, and, if necessary, the definitive 3D structure from X-ray crystallography, researchers can confidently assign the correct structure to their synthesized compound. This self-validating system of cross-referencing data from multiple, independent techniques embodies the principles of rigorous scientific investigation.
References
- Stoichiometry: Elemental Analysis. (n.d.).
- Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Institutes of Health.
- What is elemental analysis? (n.d.). CK-12 Foundation.
- Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective.
- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon. Retrieved from a relevant Pittcon course description page.
- Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (n.d.). ResearchGate.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
- How to Determine the Structure of Organic Molecules by NMR Spectroscopy. (n.d.). ResearchGate.
- Calculating Empirical Formulas for Compounds. (2022). Chemistry LibreTexts.
- Determining Empirical and Molecular Formulas. (n.d.).
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
- X-Ray Crystallography of Chemical Compounds. (n.d.). National Institutes of Health.
- Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare.
- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
- Infrared spectra of benzoic acid monomers and dimers in argon matrix. (1996). Semantic Scholar.
- X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences.
- FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate.
- Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data. (n.d.). ResearchGate.
- Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube.
- X-ray crystallography. (n.d.). Wikipedia.
- X-ray Determination Of Molecular Structure. (n.d.). EBSCO.
- Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate.
- Identification of organic molecules from a structure database using proton and carbon NMR analysis results. (2007). PubMed.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Identification of organic molecules from a structure database using proton and carbon NMR analysis results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 11. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 12. ck12.org [ck12.org]
- 13. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determining Empirical and Molecular Formulas [saylordotorg.github.io]
Increasing the reaction rate of 4-hydroxybenzoic acid etherification
Welcome to the technical support guide for the etherification of 4-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize reaction rates, improve yields, and troubleshoot common issues encountered during this crucial synthetic transformation. The following content, structured in a question-and-answer format, blends fundamental principles with practical, field-proven advice to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the etherification of 4-hydroxybenzoic acid?
The etherification of 4-hydroxybenzoic acid is typically achieved via the Williamson ether synthesis . This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The process involves two key steps:
-
Deprotonation: The acidic phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks an alkylating agent (commonly a primary alkyl halide or sulfonate), displacing the leaving group and forming the ether linkage.[2]
Understanding the Sₙ2 nature of this reaction is critical for troubleshooting, as it is sensitive to steric hindrance and the quality of the leaving group.[1]
Q2: My reaction is very slow and the yield is low. What are the first things I should investigate?
Low yields and slow reaction rates are common challenges that typically stem from a few core issues. The most critical factors to assess are:
-
Incomplete Deprotonation: The phenolic proton must be fully removed to generate the active nucleophile. If your base is too weak or used in insufficient quantity, a significant portion of your starting material will remain unreacted.[3]
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing reactants and intermediates. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[2]
-
Suboptimal Temperature: Like most Sₙ2 reactions, the rate is temperature-dependent. Insufficient heat can lead to a sluggish or stalled reaction. However, excessive heat can promote undesirable side reactions.[4]
-
Nature of the Alkylating Agent: The Sₙ2 mechanism works best with methyl or primary alkyl halides. Secondary and especially tertiary alkyl halides are prone to undergoing a competing elimination (E2) reaction, which will significantly reduce your ether product yield.[1]
Q3: Does the carboxylic acid group on 4-hydroxybenzoic acid interfere with the etherification? Do I need a protecting group?
This is an excellent question regarding selectivity. The 4-hydroxybenzoic acid molecule has two acidic protons: one on the phenolic hydroxyl group (pKa ≈ 9.3) and one on the carboxylic acid group (pKa ≈ 4.5).
In the presence of a suitable base (like K₂CO₃ or NaOH), the more acidic carboxylic acid proton will be deprotonated first, forming a carboxylate salt. The phenolic proton is then deprotonated to form the phenoxide. While the carboxylate is also a nucleophile, it is significantly weaker than the phenoxide. Therefore, under standard Williamson ether synthesis conditions, O-alkylation at the phenolic position is highly favored over esterification of the carboxylate .
For most applications, a protecting group for the carboxylic acid is not necessary .[5] However, if you are using extremely harsh conditions or highly reactive electrophiles, or if you observe competitive ester formation, protecting the carboxylic acid as a methyl or benzyl ester is a valid strategy.[5][6]
Q4: I'm seeing multiple spots on my TLC plate besides my starting material and product. What are the likely side reactions?
The most common side reactions in the Williamson ether synthesis of phenols are:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to alkylated phenol byproducts.[2][7] This is often more prevalent in protic solvents.
-
Elimination (E2 Reaction): If you are using a secondary or tertiary alkyl halide as your alkylating agent, the basic phenoxide can act as a base rather than a nucleophile, abstracting a proton and leading to the formation of an alkene instead of your desired ether.[4]
-
Dialkylation: In some specific cases, further alkylation of the C-alkylated product can occur, leading to a dialkylated species.[7]
Troubleshooting & Optimization Guide
Issue: Low Yield / Slow Reaction Rate
This is the most frequent challenge. The following workflow can help you systematically identify and resolve the bottleneck.
Caption: A systematic workflow for troubleshooting low-yield etherification reactions.
1. Optimizing Your Base
-
Problem: Incomplete deprotonation of the phenol.
-
Cause: The base is too weak or hydrous. For instance, sodium bicarbonate (NaHCO₃) is often insufficient.[3]
-
Solutions:
-
Switch to a Stronger Base: If potassium carbonate (K₂CO₃) is ineffective, consider stronger bases like sodium hydroxide (NaOH) or, for very difficult substrates, sodium hydride (NaH). Use NaH with extreme caution and under strictly anhydrous conditions.[3][4]
-
Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent is anhydrous and glassware is flame-dried. Water will quench the base, rendering it ineffective.
-
Stoichiometry: Use at least 2.0 equivalents of base to ensure deprotonation of both the carboxylic acid and the phenolic hydroxyl group. An excess (e.g., 2.2-2.5 eq) can help drive the reaction.
-
2. Selecting the Right Solvent
-
Problem: Reduced nucleophilicity of the phenoxide.
-
Cause: Using protic solvents (e.g., ethanol, methanol) or apolar solvents that slow the reaction rate.[2]
-
Solutions:
3. Advanced Rate Enhancement Strategies
If optimizing the base, solvent, and temperature is insufficient, consider these powerful techniques.
-
Phase-Transfer Catalysis (PTC):
-
What it is: PTC is a technique used for reactions where reactants are in different, immiscible phases (e.g., a solid phenoxide salt and an alkyl halide in an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the solid/aqueous phase into the organic phase, where it can react with the alkyl halide.[8][9]
-
Why it works: It dramatically increases the concentration of the nucleophile in the organic phase, leading to a significant increase in the reaction rate even at lower temperatures. This can also help suppress side reactions.[8][10]
-
-
Microwave-Assisted Synthesis:
-
What it is: Using a dedicated microwave reactor to heat the reaction mixture.
-
Why it works: Microwave irradiation can lead to rapid, uniform heating, often resulting in dramatic reductions in reaction time—from hours to minutes.[11]
-
Data & Protocols
Table 1: Comparison of Reaction Conditions for Etherification
| Alkyl Halide | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Benzyl Chloride | K₂CO₃ | Acetone | None | Reflux (~56) | 3-16 | Moderate-Good | [4] |
| Benzyl Chloride | K₂CO₃ | DMF | None | 100 | 3-16 | Good-Excellent | [4] |
| Benzyl Bromide | NaOH | Water/Toluene | TBAB (PTC) | 80 | 2 | ~95 | [12] (Adapted) |
| Ethyl Iodide | NaH | THF | None | Reflux (~66) | 1-8 | Excellent | [1][2] |
| Benzyl Bromide | NaOH | Water | Surfactant | 100 | 4 | 92 | [12] |
Yields are representative and can vary based on specific substrate and scale.
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of 4-(Benzyloxy)benzoic acid
This protocol is a standard laboratory procedure using potassium carbonate in DMF.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).
-
Solvent & Base Addition: Add anhydrous DMF (approx. 5-10 mL per gram of acid) to the flask, followed by potassium carbonate (K₂CO₃, 2.5 eq).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate salt formation.
-
Alkylating Agent: Add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heating: Heat the reaction mixture to 80-100°C. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water. This will precipitate the crude product and dissolve inorganic salts.
-
Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold hexane or petroleum ether.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[13]
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis of 4-(Benzyloxy)benzoic acid
This protocol offers a faster, often higher-yielding alternative.
-
Setup: To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq), benzyl chloride (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).
-
Solvent & Base Addition: Add toluene as the organic solvent. Add a 50% aqueous solution of sodium hydroxide (NaOH, 3.0 eq).
-
Heating & Stirring: Heat the biphasic mixture to 80-90°C with very vigorous stirring. The efficiency of PTC depends heavily on maximizing the interfacial surface area between the two phases.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete in 1-3 hours.
-
Work-up:
-
Cool the mixture and transfer it to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify by recrystallization as described in Protocol 1.
Visualizing Reaction Pathways
Caption: The desired O-alkylation pathway versus common C-alkylation and elimination side reactions.
References
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-aminopyridin, ein sehr wirksamer Acylierungskatalysator. Angewandte Chemie, 81(24), 1001-1001.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Yeh, M. Y., et al. (2007). Esterification of sodium 4-hydroxybenzoate by ultrasound-assisted solid-liquid phase-transfer catalysis using dual-site phase-transfer catalyst. Ultrasonics Sonochemistry, 14(3), 339-345.
- Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate.
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Note: This is a general textbook reference for protecting groups).
- Google Patents. (1984). US4487975A - Etherification of phenols.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- YouTube. (2020). Protecting Groups for Carboxylic acid.
- Khan Academy. (2025). Alcohols, phenols and acids.
- PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
- MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. mdpi.com [mdpi.com]
- 10. Esterification of sodium 4-hydroxybenzoate by ultrasound-assisted solid-liquid phase-transfer catalysis using dual-site phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Phase Transfer Catalyst Optimization for Benzoic Acid Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzoic acid and its derivatives via the oxidation of alkylaromatics like toluene. Here, we move beyond basic protocols to address the nuanced challenges and optimization parameters you're likely to encounter. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the application of PTC in benzoic acid synthesis.
Q1: What is the fundamental role of a phase transfer catalyst in the synthesis of benzoic acid?
A1: In a typical synthesis, an aqueous solution of an oxidizing agent, like potassium permanganate (KMnO₄), is reacted with an organic, water-immiscible substrate, such as toluene.[1] Without a catalyst, the reaction is exceedingly slow or fails entirely because the oxidant (permanganate anion, MnO₄⁻) and the substrate (toluene) reside in separate, immiscible phases and cannot interact.[2][3] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), acts as a molecular "ferry."[4][5] It transports the MnO₄⁻ anion from the aqueous phase into the organic phase, allowing it to react with toluene and initiate the oxidation process.[6] This dramatically accelerates the reaction rate under mild conditions.[3]
Q2: How do I choose between a quaternary ammonium and a phosphonium salt catalyst?
A2: The choice is primarily dictated by thermal stability and cost.
-
Quaternary Ammonium Salts (e.g., Tetrabutylammonium Bromide - TBAB, Aliquat 336): These are the most common and cost-effective PTCs.[3] They are highly effective for reactions at moderate temperatures (typically up to 100°C). However, at higher temperatures, they can degrade via a process known as Hofmann elimination, which forms a tertiary amine and an alkene, effectively destroying the catalyst.[3][7]
-
Quaternary Phosphonium Salts (e.g., Tetrabutylphosphonium Bromide - TBPB): These are significantly more thermally stable than their ammonium counterparts and can be used at higher temperatures.[7] This stability comes at a higher cost.[3] If your reaction requires elevated temperatures to proceed at a reasonable rate, a phosphonium salt is the more reliable choice.[7]
Q3: What is the "Starks' Extraction Mechanism" and why is it relevant here?
A3: The Starks' Extraction Mechanism is the foundational model for how most PTC reactions work.[3] The catalyst cation (Q⁺), initially paired with its counter-ion (X⁻) in the organic phase, migrates to the aqueous/organic interface. Here, it exchanges its original anion (X⁻) for the reactant anion from the aqueous phase (e.g., MnO₄⁻). This new, lipophilic ion pair (Q⁺MnO₄⁻) is soluble in the organic phase and diffuses away from the interface to react with the substrate (toluene).[2] After the reaction, the catalyst cation, now paired with a new anion, returns to the interface to repeat the cycle. Understanding this mechanism is crucial for troubleshooting, as any factor that disrupts this cycle (e.g., poor catalyst solubility, slow interfacial transfer) will hinder the reaction.
The PTC Catalytic Cycle for Toluene Oxidation
The diagram below illustrates the Starks' extraction mechanism for the permanganate oxidation of toluene.
Caption: The catalytic cycle of a phase transfer catalyst (Q⁺X⁻).
Troubleshooting Guide
This section is structured to address specific experimental failures. For each issue, we explore the likely causes and provide actionable, scientifically-grounded solutions.
Problem 1: Low or No Conversion of Toluene
You've run the reaction for the expected duration, but analysis (TLC, GC, HPLC) shows a large amount of unreacted toluene.
Possible Causes & Recommended Solutions
-
Cause A: Inefficient Catalyst Partitioning
-
The "Why": The catalyst must be sufficiently lipophilic (organic-loving) to effectively carry the permanganate anion into the organic phase. If the catalyst has short alkyl chains (e.g., tetramethylammonium chloride), it will remain predominantly in the aqueous phase and be ineffective.[8][9] The "C#" (total number of carbons in the cation's alkyl chains) is a useful metric; for many reactions, a C# between 16 and 32 is optimal.[10]
-
Solution: Switch to a catalyst with longer alkyl chains. Tetrabutylammonium (C#=16) or methyltrioctylammonium (C#=25) salts are excellent starting points.[7]
-
-
Cause B: Insufficient Interfacial Area
-
The "Why": The transfer of anions occurs at the interface between the two liquid phases. A low interfacial area means a low rate of catalyst-anion exchange, creating a mass-transfer bottleneck.[11]
-
Solution: Increase the agitation (stirring) speed. For lab-scale reactions, a vigorous stir rate (e.g., 500-700 rpm) is often necessary to create a fine dispersion and maximize the interfacial area.[12] Be aware that excessive stirring can lead to stable emulsions (see Problem 2).
-
-
Cause C: Catalyst Poisoning
-
The "Why": Certain anions, particularly large, soft, and lipophilic ones like iodide (I⁻) or tosylate (TsO⁻), can form an extremely stable ion pair with the catalyst cation (Q⁺).[10] This Q⁺-Poison pair is so stable that the catalyst is reluctant to exchange the "poison" anion for the desired reactant anion (MnO₄⁻), effectively taking the catalyst out of circulation.
-
Solution: Ensure your reagents are free from potential catalyst poisons. If you are using a catalyst like tetrabutylammonium iodide (TBAI), consider switching to the bromide (TBAB) or chloride salt. While the initial anion is eventually exchanged, a more easily displaced one like Br⁻ or Cl⁻ can lead to a faster initiation.[10]
-
-
Cause D: Low Reaction Temperature
-
The "Why": Like most chemical reactions, the oxidation of toluene has an activation energy barrier. Insufficient thermal energy will result in a slow intrinsic reaction rate, even if the catalyst is efficiently transporting the oxidant.[13]
-
Solution: Gradually increase the reaction temperature. A typical range for this oxidation is 70-100°C.[14] If using a quaternary ammonium salt, be careful not to exceed its thermal stability limit (around 100-120°C) to avoid degradation.[3]
-
Troubleshooting Workflow: Low Conversion
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Problem 2: Persistent Emulsion Formation During Reaction or Workup
The organic and aqueous layers fail to separate, forming a stable, milky emulsion that makes product isolation impossible.
Possible Causes & Recommended Solutions
-
Cause A: High Catalyst Concentration
-
The "Why": Phase transfer catalysts are amphiphilic (surfactant-like) molecules.[12] At high concentrations, they act like soap, stabilizing the microscopic droplets of one phase within the other, leading to a very stable emulsion.
-
Solution: Reduce the catalyst loading. Typical PTC loadings are in the range of 1-5 mol% relative to the limiting reagent.[12] Start at the low end of this range and incrementally increase only if the reaction rate is insufficient.
-
-
Cause B: Intense Agitation / High Shear
-
The "Why": While stirring is necessary, excessively high shear forces (often from overhead mechanical stirrers at very high speeds) can physically break down the dispersed phase into droplets so small that they are easily stabilized by the catalyst, promoting emulsification.[12]
-
Solution: Use moderate agitation. The goal is to create a good dispersion, not to homogenize the mixture. A speed of 300-500 rpm is often a good starting point.[12]
-
-
Cause C: Unfavorable Phase Volume Ratio
-
The "Why": A phase volume ratio close to 1:1 can sometimes stabilize emulsions. Having one phase in significant excess can help prevent this.
-
Solution: Adjust the volume of either the aqueous or organic phase. Often, diluting the organic phase with more toluene can help destabilize the emulsion.
-
-
Post-Reaction Emulsion Breaking:
-
Solution 1: Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, forcing the organic components and the catalyst out of solution and helping to coalesce the dispersed droplets.[12]
-
Solution 2: Filtration: Gently filter the entire emulsion through a pad of a filter aid like Celite® 545.[12] The porous structure of the Celite provides a large surface area that helps to break the droplets and coalesce the phases.
-
Solution 3: Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases.[15]
-
Problem 3: Reaction Stalls After Initial Conversion
The reaction proceeds well initially but then stops, leaving a significant amount of starting material even after extended time.
Possible Causes & Recommended Solutions
-
Cause A: Catalyst Deactivation
-
The "Why": If the reaction is run at a high temperature for a prolonged period, quaternary ammonium catalysts can undergo Hofmann degradation.[7] Another possibility is the formation of coke or other insoluble byproducts that foul the catalyst.[16][17]
-
Solution: First, confirm the temperature is appropriate for your chosen catalyst. If high temperatures are necessary, switch to a more robust phosphonium salt.[3] If fouling is suspected, stopping the reaction, filtering the mixture, and adding a fresh charge of catalyst may help, although this is not ideal for process efficiency.
-
-
Cause B: Change in Aqueous Phase pH
-
The "Why": The oxidation of toluene with KMnO₄ produces hydroxide ions, which increases the pH of the aqueous phase. The stability and oxidizing potential of the permanganate ion can be pH-dependent. While this reaction is often run under alkaline conditions, a drastic change could potentially affect the reaction rate.
-
Solution: Monitor the pH of the aqueous phase throughout the reaction. While buffering is not always necessary for this specific reaction, being aware of pH shifts can provide diagnostic information.
-
Quantitative Data Summary
The selection of a phase transfer catalyst is a critical optimization step. The following table provides a comparison of commonly used catalysts for reactions like toluene oxidation.
| Catalyst Name | Common Abbreviation | Structure | Typical Loading (mol%) | Max. Temp (°C) | Key Considerations |
| Tetrabutylammonium Bromide | TBAB | (C₄H₉)₄N⁺Br⁻ | 1 - 5 | ~120 | Good general-purpose, cost-effective, moderate lipophilicity.[7][15] |
| Methyltrioctylammonium Chloride | Aliquat® 336 | CH₃(C₈H₁₇)₃N⁺Cl⁻ | 1 - 5 | ~120 | Higher lipophilicity than TBAB, good for non-polar organics.[18] |
| Benzyltriethylammonium Chloride | TEBAC / BTEAC | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | 2 - 10 | ~100 | Lower lipophilicity, sometimes used in more polar systems.[7] |
| Tetrabutylphosphonium Bromide | TBPB | (C₄H₉)₄P⁺Br⁻ | 1 - 5 | >150 | High thermal stability, but more expensive than ammonium salts.[3][7] |
| Hexadecyltributylphosphonium Bromide | (C₁₆H₃₃)(C₄H₉)₃P⁺Br⁻ | 1 - 5 | >150 | Very high lipophilicity and thermal stability; for challenging systems.[7] |
Experimental Protocol: Standard PTC Oxidation of Toluene
This protocol provides a validated starting point for your experiments.
Materials:
-
Toluene (Substrate/Organic Phase)
-
Potassium Permanganate (KMnO₄, Oxidant)
-
Tetrabutylammonium Bromide (TBAB, Catalyst)
-
Deionized Water (Aqueous Phase)
-
5% Hydrochloric Acid (HCl, for workup)
-
Sodium Sulfite (Na₂SO₃, for workup)
-
Diethyl Ether or Ethyl Acetate (Extraction Solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄, Drying Agent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and heating mantle, add toluene (1.0 eq.), deionized water, and Tetrabutylammonium Bromide (TBAB, 0.05 eq.).
-
Initiation: Begin vigorous stirring (e.g., 600 rpm) and heat the mixture to 80-90°C.
-
Oxidant Addition: Slowly add potassium permanganate (KMnO₄, ~2.0 eq.) to the heated, stirring mixture in portions over 30-60 minutes. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Reaction Monitoring: Allow the reaction to stir at temperature for 3-4 hours, or until TLC/GC analysis shows consumption of the toluene.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the brown MnO₂ precipitate dissolves and the mixture becomes colorless. This reduces any excess permanganate and the MnO₂ to soluble Mn²⁺ salts.
-
Workup - Acidification: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 5% HCl until the pH is ~1-2. Benzoic acid will precipitate as a white solid.
-
Workup - Extraction: Extract the entire mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude benzoic acid.
-
Final Product: The crude product can be further purified by recrystallization from hot water to yield pure benzoic acid.
References
- Scribd. (n.d.). Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry).
- OperaChem. (2023). Phase transfer catalysis (PTC).
- Wikipedia. (2023). Phase-transfer catalyst.
- Slideshare. (n.d.). Phase transfer catalysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phase Transfer Catalysis: Enhancing Organic Synthesis with Quaternary Ammonium Salts.
- Macsen Lab. (2024). Phase transfer catalyst in organic synthesis.
- Google Patents. (1990). US4965406A - Process for the manufacture of benzoic acid and salts thereof.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- IAS Fellows' Publications. (1998). Phase Transfer Catalysis: Chemistry and Engineering.
- CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
- Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- MDPI. (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
- Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References.
- Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- ResearchGate. (2008). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- International Journal of ChemTech Research. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.
- Royal Society of Chemistry. (n.d.). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone.
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- Wiley-VCH. (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
- Royal Society of Chemistry. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies.
- Save My Exams. (2024). Producing Benzoic Acid.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. Phase transfer catalysis | PPTX [slideshare.net]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 18. scribd.com [scribd.com]
Removing unreacted starting materials from 4-((3-Chlorobenzyl)oxy)benzoic acid product
Technical Support Center: Purification of 4-((3-Chlorobenzyl)oxy)benzoic Acid
Guide Objective: This technical guide provides researchers, chemists, and drug development professionals with robust troubleshooting advice and detailed protocols for the removal of unreacted starting materials from the crude product of this compound, typically synthesized via a Williamson ether synthesis.
Understanding the Purification Challenge
The synthesis of this compound involves the reaction of 4-hydroxybenzoic acid with 3-chlorobenzyl chloride. The primary purification challenge lies in the efficient removal of two key starting materials with distinct chemical properties: the acidic and polar 4-hydroxybenzoic acid and the neutral, less polar 3-chlorobenzyl chloride. The success of downstream applications hinges on the purity of the final product, making this a critical process step.
Common Impurities:
-
4-Hydroxybenzoic Acid: A polar, acidic solid.
-
3-Chlorobenzyl Chloride: A reactive, non-polar liquid (lachrymator).[1]
Initial Assessment: Diagnosing Your Crude Product
Before selecting a purification strategy, it is crucial to diagnose the impurities present in your crude reaction mixture. Thin-Layer Chromatography (TLC) is the most effective initial step.
Recommended TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase (Eluent): A mixture of 70:30:1 Hexane:Ethyl Acetate:Acetic Acid is a good starting point. The small amount of acetic acid helps to produce sharper spots for carboxylic acids.
-
Spotting:
-
Lane 1: 4-Hydroxybenzoic acid (starting material).
-
Lane 2: 3-Chlorobenzyl chloride (starting material).
-
Lane 3: Co-spot (mixture of both starting materials).
-
Lane 4: Crude reaction mixture.
-
-
Visualization:
-
First, view under UV light (254 nm).
-
Then, stain the plate, for example, with a potassium permanganate (KMnO₄) dip, which will visualize compounds that can be oxidized, including the benzylic ether product and any remaining benzyl chloride.
-
Interpreting the TLC Plate:
-
Unreacted 4-Hydroxybenzoic Acid: Will appear as a polar spot (low Rf) that corresponds to the standard in Lane 1.
-
Unreacted 3-Chlorobenzyl Chloride: Will appear as a non-polar spot (high Rf) corresponding to the standard in Lane 2.
-
Product: The desired this compound will have an intermediate Rf value.
Troubleshooting Guide & Purification Strategies
This section addresses common issues encountered during purification in a practical question-and-answer format.
Q1: My TLC shows a significant amount of unreacted 4-hydroxybenzoic acid (polar spot). How can I remove it?
Answer: An aqueous base extraction is the most effective method. This technique exploits the acidity of the phenolic hydroxyl group on the starting material. However, since the product is also a carboxylic acid, a weak base must be used to selectively deprotonate and extract the more acidic starting material. A dilute aqueous solution of sodium bicarbonate (NaHCO₃) is ideal for this purpose.[2][3]
The pKa of the phenolic proton of 4-hydroxybenzoic acid is approximately 4.54, while the pKa of its carboxylic acid proton is also in a similar range.[4][5][6] The product, this compound, is a carboxylic acid with a pKa expected to be around 4.2. Phenols are generally less acidic than carboxylic acids. The reaction between a phenol (pKa ~10) and bicarbonate is typically unfavorable.[7] However, 4-hydroxybenzoic acid is a special case where the carboxylic acid group significantly increases the acidity of the phenolic proton. For practical separation, exploiting the difference in acidity between the phenol starting material and the carboxylic acid product is key. A carefully controlled wash with a weak base like sodium bicarbonate will preferentially react with the more acidic carboxylic acid.
Q2: I see a high-Rf spot on my TLC that corresponds to 3-chlorobenzyl chloride. My crude product is also oily or slow to crystallize. What is the cause and solution?
Answer: The oily nature of your product is likely due to residual 3-chlorobenzyl chloride. This starting material is a dense, oily liquid that can inhibit crystallization. The most effective way to remove this non-polar impurity is through recrystallization.
A carefully chosen solvent system will dissolve the product and the impurity when hot but will cause only the desired product to crystallize upon cooling, leaving the impurity behind in the mother liquor. A common and effective solvent system for aromatic carboxylic acids is an ethanol/water mixture.[8][9]
Q3: My NMR spectrum is clean, but my yield is low after recrystallization. How can I improve recovery?
Answer: Low recovery after recrystallization often points to two main issues:
-
Using too much solvent: This keeps more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Detailed Purification Protocols
Protocol 1: Aqueous Base Wash for Removal of 4-Hydroxybenzoic Acid
This protocol is designed to be performed after the initial reaction workup (e.g., quenching and initial extraction into an organic solvent like ethyl acetate).
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Perform Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately 1/3 of the organic layer volume).
-
Extract: Stopper the funnel and invert it gently several times, venting frequently to release the CO₂ gas that evolves from the acid-base reaction.[10] Shake more vigorously for 1-2 minutes.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of unreacted 4-hydroxybenzoic acid.
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal.
-
Validate Removal (Optional but Recommended): Collect the combined aqueous layers in a separate beaker. Acidify with concentrated HCl until the pH is ~1. The formation of a white precipitate (4-hydroxybenzoic acid) confirms its successful removal from the organic layer.
-
Final Wash & Dry: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
Protocol 2: Recrystallization for Removal of 3-Chlorobenzyl Chloride and Other Impurities
-
Select Solvent System: An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid (from Protocol 1 or the initial workup) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to dissolve the solid completely.
-
Induce Crystallization: While stirring the hot ethanol solution, slowly add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio) to remove any remaining mother liquor. Dry the crystals under vacuum to obtain the pure this compound.
-
Purity Check: Determine the melting point of the dried crystals and run a final TLC or NMR to confirm purity.
Purification Workflow Diagram
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
-
Q: Why can't I use a strong base like sodium hydroxide (NaOH) to remove the 4-hydroxybenzoic acid?
-
A: A strong base like NaOH will deprotonate both the phenolic starting material and the carboxylic acid product, causing both to partition into the aqueous layer. This would result in the loss of your desired product, not its purification.[7]
-
-
Q: What if my product doesn't crystallize even after following the protocol?
-
A: If crystallization fails, it may be due to a large amount of oily impurity (like 3-chlorobenzyl chloride) or the presence of other byproducts. In this case, column chromatography on silica gel is an alternative purification method. A gradient elution from hexane to ethyl acetate should effectively separate the non-polar impurities, the product, and the polar impurities.
-
-
Q: How do I safely handle 3-chlorobenzyl chloride?
Reference Data Table
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Solubility |
| This compound | C₁₄H₁₁ClO₃ | 262.69 | N/A | ~4.2 (estimated) | Soluble in polar organic solvents |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 213-217[12] | 4.54[4][5][6] | Slightly soluble in water; soluble in alcohols, acetone[4][6][12] |
| 3-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | N/A (Liquid) | N/A | Insoluble in water; soluble in organic solvents[1] |
References
- Vertex AI Search Result 1. (Source: vertexaisearch.cloud.google.com)
- Vertex AI Search Result 2. (Source: vertexaisearch.cloud.google.com)
- Williamson Ether Synthesis - Utah Tech University. (Source: Utah Tech University Website)
- Williamson Ether Synthesis Final - YouTube. (Source: YouTube)
- Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB. (Source: foodb.ca)
- Liquid-Liquid Extraction and Separation Schemes | Organic Chemistry Lab Techniques. (Source: authortomharper.com)
- 4-Hydroxybenzoic acid - Wikipedia. (Source: en.wikipedia.org)
- 4-Hydroxybenzoic acid | 99-96-7 - ChemicalBook. (Source: chemicalbook.com)
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (Source: University of Rochester Website)
- Solved Experiment 2: Williamson Ether Synthesis TLC Analysis | Chegg.com. (Source: chegg.com)
- 3-Chlorobenzyl chloride 98 620-20-2 - Sigma-Aldrich. (Source: sigmaaldrich.com)
- CHLOROBENZYL CHLORIDES - CAMEO Chemicals - NOAA. (Source: cameo.noaa.gov)
- 3-Chlorobenzyl chloride - LookChem. (Source: lookchem.com)
- Separating Acids and Neutral Compounds - Solvent Extraction - Odinity. (Source: odinity.com)
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
- A mixture of a carboxylic acid and a phenol can often be separated by extracting with aqueous sodium bicarbonate and a suitable organic solvate. What difference in the chemical properties of the carbo. (Source: numerade.com)
- 2.1: Separation of an Unknown Mixture by Acid/Base Extraction - Chemistry LibreTexts. (Source: chem.libretexts.org)
- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (Source: orgsyn.org)
- Unexpected course of a Williamson ether synthesis - arkat usa.
- Crystallization Solvents.pdf. (Source: Not specified)
- 3-Chlorobenzyl chloride | 620-20-2 - Benchchem. (Source: benchchem.com)
- 2-((4-Chlorobenzyl)oxy)benzoic Acid|CAS 52803-69-7 - Benchchem. (Source: benchchem.com)
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (Source: chem.libretexts.org)
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents.
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
- Organic Chemistry Williamson Ether Synthesis - University of Richmond. (Source: University of Richmond Website)
- CAS 84403-70-3 4-[(3-Chlorobenzyl)oxy]benzoic acid - BOC Sciences. (Source: bocsci.com)
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
- Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov)
- Benzyl chloride - Wikipedia. (Source: en.wikipedia.org)
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (Source: Not specified)
- 84403-70-3|this compound - BLDpharm. (Source: bldpharm.com)
- 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. (Source: pubchem.ncbi.nlm.nih.gov)
- 4-chlorobenzoic acid, 74-11-3 - The Good Scents Company. (Source: thegoodscentscompany.com)
Sources
- 1. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [wap.guidechem.com]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. odinity.com [odinity.com]
- 11. file1.lookchem.com [file1.lookchem.com]
- 12. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
Technical Support Center: Analytical Method Validation for Quantitative Assays
Welcome to the Technical Support Center for Analytical Method Validation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of validating quantitative assays. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The guidance provided is grounded in extensive field experience and aligns with international regulatory standards, ensuring the integrity and reliability of your analytical data.
Introduction: The "Why" Behind Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] It is not merely a regulatory checkbox but the very foundation of data quality in pharmaceutical development and quality control.[1][2] A properly validated method provides assurance that the measurements you make are accurate, reliable, and reproducible, which is critical for ensuring patient safety and product efficacy.[1]
The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for analytical procedure validation.[3][4][5] The recently updated ICH Q2(R2) and the new Q14 guidelines emphasize a lifecycle approach, viewing validation as a continuous process from development through routine use.[2][6]
This guide is structured to help you troubleshoot common validation failures for key analytical parameters.
Accuracy & Precision Failures
Accuracy refers to the closeness of test results to the true value, while precision measures the degree of scatter between a series of measurements of the same homogeneous sample.[7][8] They are the cornerstones of a reliable quantitative method.
FAQ 1: My accuracy (% recovery) is consistently low/high across all concentration levels. What's the cause?
Possible Causes & Troubleshooting Steps:
-
Systematic Error in Standard/Sample Preparation: This is the most common culprit.
-
Incorrect Reference Standard Purity/Potency: Verify the certificate of analysis (CoA) for your reference standard. Ensure calculations account for purity, water content, and residual solvents.
-
Inaccurate Pipetting or Weighing: Calibrate your balances and pipettes. Review your technique. For micropipettes, ensure you are using the correct tip and pre-wetting the tip.
-
Incomplete Analyte Extraction from Matrix: The sample preparation procedure may not be efficient.
-
Troubleshooting Protocol: Systematically vary extraction parameters such as solvent type, pH, mixing time, and temperature to optimize recovery. A design of experiments (DoE) approach can be highly efficient here.
-
-
Analyte Instability: The analyte may be degrading during sample preparation or analysis.
-
Troubleshooting Protocol: Conduct short-term stability studies of your sample and standard solutions at room temperature and under refrigerated conditions. Analyze samples immediately after preparation if instability is suspected.[9]
-
-
-
Instrumental Bias:
-
Incorrect Calibration: Ensure the instrument is calibrated correctly.
-
Detector Non-linearity: This is less common but possible. If the issue persists after addressing preparation errors, investigate the detector's linear range.
-
FAQ 2: My precision is poor, with high Relative Standard Deviation (%RSD). How do I fix this?
Possible Causes & Troubleshooting Steps:
-
Random Error in Sample/Standard Preparation:
-
Inhomogeneous Sample: Ensure the sample is thoroughly mixed before taking an aliquot. For solid samples, this may involve grinding and blending.
-
Inconsistent Technique: This is especially critical in multi-step procedures. Ensure all analysts are following the SOP precisely. Intermediate precision studies (varying analysts, days, and instruments) are designed to detect this.[10]
-
-
Instrumental Instability:
-
Fluctuating Detector Response: Check the lamp, detector, or other relevant instrument components for signs of aging or failure.
-
Unstable Chromatographic Conditions (for HPLC/GC):
-
Poorly Mixed Mobile Phase: Premix mobile phases and degas them thoroughly.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow rate.
-
-
-
System Suitability Failures: Always run system suitability tests before your validation runs.[3] This ensures the analytical system is performing as expected.
Data Presentation: Acceptance Criteria for Accuracy and Precision
| Parameter | Typical Acceptance Criteria (Assay of API) | Reference |
| Accuracy | Mean recovery of 98.0% to 102.0% of the theoretical value. | [11][12] |
| Precision (Repeatability) | RSD ≤ 2% for replicate injections. | [3][12] |
| Precision (Intermediate) | RSD ≤ 2% across different days, analysts, or instruments. | [3][12] |
Note: Acceptance criteria should be appropriate for the intended purpose of the method.[3]
Specificity & Selectivity Issues
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[3][7] Selectivity is a more general term referring to the method's ability to differentiate the analyte from other substances.[13][14]
FAQ 3: I am seeing interfering peaks co-eluting with my analyte of interest. How do I demonstrate specificity?
Possible Causes & Troubleshooting Steps:
-
Inadequate Chromatographic Resolution (for HPLC/GC):
-
Troubleshooting Protocol:
-
Optimize Mobile Phase/Gradient: Adjust the organic solvent ratio, pH, or gradient slope.
-
Change Column Chemistry: Screen different stationary phases (e.g., C18, C8, Phenyl, Cyano).
-
Adjust Temperature: Lowering or raising the temperature can alter selectivity.
-
Modify Flow Rate: A lower flow rate can sometimes improve resolution.
-
-
-
Matrix Effects: Components of the sample matrix can interfere with the measurement of the analyte.[9][15]
-
Troubleshooting Protocol:
-
Spike Experiments: Spike the blank matrix with the analyte and any known impurities. Analyze this against a standard in solvent to see if the response is suppressed or enhanced.
-
Improved Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.
-
Use of a More Specific Detector: A mass spectrometer (MS) detector can often provide specificity where a UV detector cannot.[8]
-
-
-
Forced Degradation Studies: To demonstrate specificity in a stability-indicating method, you must show that the analyte peak is resolved from all potential degradation products.
-
Experimental Workflow: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[16] Analyze the stressed samples to ensure peak purity of the analyte.
-
Visualization: Specificity Troubleshooting Workflow
Caption: Decision tree for troubleshooting specificity issues.
Linearity & Range Problems
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[17] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[18]
FAQ 4: My calibration curve is not linear (low correlation coefficient, r² < 0.995). What should I do?
Possible Causes & Troubleshooting Steps:
-
Inappropriate Range: You may be working outside the linear range of the detector.
-
Troubleshooting Protocol: Prepare a wider range of concentrations to identify the linear portion of the curve. The recommended range for an assay is typically 80-120% of the test concentration.[18][19] For impurity analysis, the range must cover from the reporting level to 120% of the specification limit.[18]
-
-
Standard Preparation Errors: Errors in preparing the highest or lowest concentration standards can significantly impact linearity.
-
Troubleshooting Protocol: Prepare fresh standards, paying close attention to weighing and dilutions. Prepare standards independently rather than from a single stock solution to avoid propagating errors.[17]
-
-
Detector Saturation: At high concentrations, the detector response may plateau.
-
Troubleshooting Protocol: Dilute the higher concentration samples to fall within the linear range.
-
-
Inappropriate Regression Model: A simple linear regression may not be appropriate.
-
Troubleshooting Protocol: Visually inspect a plot of residuals versus concentration.[17] A random scatter around zero indicates a good fit. If a pattern is observed, a weighted linear regression or a quadratic fit may be more appropriate, but this requires justification.
-
FAQ 5: How do I establish the appropriate range for my assay?
The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[19][20]
Experimental Protocol for Range Verification:
-
Define the Range: Based on the intended application (e.g., 80-120% for assay), select at least five concentration levels.[17]
-
Prepare Samples: Prepare a minimum of three replicate samples at the lowest and highest concentration levels.
-
Analyze and Evaluate: Analyze the samples and evaluate the accuracy and precision at each extreme. The results must meet the pre-defined acceptance criteria for both parameters.
Robustness & Ruggedness Failures
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][21] Ruggedness (or intermediate precision) is the reproducibility of results under a variety of normal test conditions, such as different labs, analysts, or instruments.[22][23]
FAQ 6: My method failed the robustness study. What does this mean and what are the next steps?
A robustness failure indicates that the method is highly sensitive to small changes in its operating parameters.
Common Varied Parameters in a Robustness Study (for HPLC):
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Wavelength (e.g., ± 2 nm)
Troubleshooting Steps:
-
Identify the Critical Parameter: The results of the robustness study (often designed using a Design of Experiments approach) will point to the parameter(s) that have a significant effect on the results.[22]
-
Tighten Method Controls: For the identified critical parameter, tighten the allowable range in the standard operating procedure (SOP). For example, if the method is sensitive to pH, the SOP should specify a very narrow acceptable pH range.
-
Re-optimize the Method: If tightening the controls is not feasible, you may need to re-develop the method to be more inherently robust. For example, finding a different column or mobile phase condition where small variations have less impact.
Visualization: Relationship of Validation Parameters
Caption: Interconnectedness of core analytical validation parameters.
This technical support guide provides a starting point for troubleshooting common issues in analytical method validation. Always remember that a thorough understanding of your molecule's physicochemical properties and the principles of your analytical technique is paramount to successful validation.[24] All validation activities should be governed by a pre-approved protocol that clearly defines the procedures and acceptance criteria.[1][25]
References
- AMSbiopharma. (2025, July 22).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- ProPharma Group. (2024, June 25).
- gmp-compliance.org. (n.d.).
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. [Link]
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Lab Manager. (2025, October 22).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
- Slideshare. (n.d.).
- Thomas A. Little Consulting. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. [Link]
- ResearchGate. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- European Medicines Agency. (2023, December 15).
- European Bioanalysis Forum. (n.d.).
- Waters Corporation. (n.d.).
- Pharma Specialists. (2024, May 16).
- Association of Public Health Laboratories. (2024, March).
- Lab Manager. (2025, October 7). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
- Altabrisa Group. (2025, July 5).
- Pharma Validation. (n.d.). Robustness & Ruggedness. [Link]
- PharmaGuru. (2025, May 2).
- YouTube. (2024, December 25). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. [Link]
- CATO Research. (2018, May 25).
- Element Lab Solutions. (n.d.).
- LCGC International. (n.d.).
- Agilent. (2015, November 20).
- Lösungsfabrik. (2018, May 4). What is the range of an analytical method?. [Link]
- YouTube. (2019, May 1).
- Lösungsfabrik. (2018, June 5).
- ResearchGate. (2023, February 9).
- Quora. (2020, July 1).
- NATA. (n.d.).
- accredit-assist.co.uk. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- LCGC International. (n.d.).
- ResearchGate. (2025, August 7). Selectivity and specificity in analytical chemistry.
- IUPAC. (n.d.). SELECTIVITY IN ANALYTICAL CHEMISTRY. [Link]
- Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. researchgate.net [researchgate.net]
- 14. publications.iupac.org [publications.iupac.org]
- 15. Challenges in selectivity, specificity and quantitation range of ligand-binding assays: case studies using a microfluidics platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. What is the range of an analytical method? [mpl.loesungsfabrik.de]
- 19. waters.com [waters.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. What is robustness? [mpl.loesungsfabrik.de]
- 22. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pharmoutsourcing.com [pharmoutsourcing.com]
- 25. propharmagroup.com [propharmagroup.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-((3-Chlorobenzyl)oxy)benzoic Acid and 4-((4-Chlorobenzyl)oxy)benzoic Acid: A Proposed Investigational Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the potential biological activities of two positional isomers: 4-((3-Chlorobenzyl)oxy)benzoic acid and 4-((4-Chlorobenzyl)oxy)benzoic acid. In drug discovery, the precise placement of a substituent on a molecular scaffold can dramatically alter its pharmacological profile. This document outlines a comprehensive experimental roadmap to elucidate these differences, grounded in established scientific principles and state-of-the-art methodologies. We will explore how the seemingly minor shift of a chlorine atom from the meta (3-position) to the para (4-position) of the benzyl ring can influence target engagement, cellular function, and ultimately, therapeutic potential.
Introduction: The Critical Role of Isomerism in Drug Design
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific activity of these derivatives is profoundly influenced by the nature and placement of substituents on the aromatic rings.[1][2] This guide focuses on two such derivatives, this compound and 4-((4-Chlorobenzyl)oxy)benzoic acid, which differ only in the location of a single chlorine atom.
This structural nuance, known as positional isomerism, can significantly impact a molecule's electronic distribution, lipophilicity, and steric profile. These physicochemical properties, in turn, dictate how the molecule interacts with its biological target, affecting binding affinity, potency, and selectivity. While direct comparative data for these two specific molecules is not extensively published, the activities of structurally related compounds suggest a strong likelihood of interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[3][4] PPARs are crucial regulators of lipid and glucose metabolism, making them prime targets for diseases like type 2 diabetes and dyslipidemia.[5][6][7]
This guide will, therefore, use the PPARs, particularly PPARγ, as a primary hypothetical target to construct a rigorous, side-by-side investigational plan. The following sections will provide not just the "how" but the "why" behind each experimental choice, empowering researchers to systematically dissect the structure-activity relationship (SAR) of these two isomers.
Part 1: A Proposed Experimental Roadmap for Comparative Activity Profiling
The central objective is to determine how the chlorine atom's position impacts the biological activity of the parent molecule. We will outline a tiered approach, starting from direct target interaction and moving to downstream cellular effects.
Section 1.1: In Vitro Assessment of Target Engagement and Potency
The first step is to quantify the direct interaction of each isomer with the target protein and their ability to elicit a functional response.
Causality: A ligand binding assay is essential to measure the affinity, or strength of interaction, between a compound and its target receptor.[8][9][10] A higher affinity (typically represented by a lower dissociation constant, Kd, or inhibition constant, Ki) often correlates with higher potency at the cellular level. The position of the chlorine atom can influence how the ligand fits into the hydrophobic pocket of the PPARγ ligand-binding domain (LBD), thereby affecting binding affinity.
Recommended Protocol: TR-FRET Competitive Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring binding affinity in a homogenous format.[11]
Experimental Protocol:
-
Reagents:
-
Recombinant human PPARγ-LBD, tagged with Terbium (Tb) as the FRET donor.
-
A known fluorescently-labeled PPARγ agonist (e.g., a BODIPY-labeled rosiglitazone) as the tracer (FRET acceptor).
-
Assay Buffer.
-
Test compounds: this compound and 4-((4-Chlorobenzyl)oxy)benzoic acid, serially diluted.
-
-
Procedure:
-
Add a fixed concentration of Tb-PPARγ-LBD and the fluorescent tracer to the wells of a microplate.
-
Add varying concentrations of the unlabeled test compounds (the "competitors") to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Excite the Terbium donor using a suitable microplate reader.
-
Measure the emission at two wavelengths: the Terbium donor's emission and the tracer's FRET-sensitized emission.
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals. As the test compound displaces the fluorescent tracer from the PPARγ-LBD, the FRET signal will decrease.
-
Plot the emission ratio against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the tracer).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Expected Outcome: This assay will yield quantitative Ki values for each isomer, providing the first critical data point for comparison. A significant difference in Ki would strongly suggest that the chlorine's position impacts the direct binding to PPARγ.
Causality: While binding is necessary, it does not guarantee a functional effect. A cell-based reporter assay measures the ability of a compound to activate the receptor and initiate the transcription of target genes.[12][13][14] This assay differentiates between agonists (activators), antagonists (inhibitors), and inactive binders.
Recommended Protocol: PPARγ GAL4-Luciferase Reporter Assay
This "two-hybrid" system is highly specific and measures the ligand-dependent interaction between the PPARγ-LBD and coactivators.[13]
Experimental Workflow:
Caption: Workflow for a GAL4-Luciferase Reporter Assay.
Experimental Protocol:
-
Cell Culture & Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector for a fusion protein of the GAL4 DNA-binding domain (DBD) and the human PPARγ-LBD.
-
A reporter plasmid containing a luciferase gene downstream of an Upstream Activation Sequence (UAS), which is the binding site for GAL4.
-
-
-
Compound Treatment:
-
After transfection, plate the cells into a multi-well plate.
-
For Agonist Mode: Treat the cells with serial dilutions of the test compounds.
-
For Antagonist Mode: Treat the cells with a known PPARγ agonist (e.g., rosiglitazone) at its EC80 concentration, in combination with serial dilutions of the test compounds.
-
-
Lysis and Luminescence Reading:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Add a luciferase substrate to the lysate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
Plot the normalized luminescence against the compound concentration.
-
For agonist mode, determine the EC50 (concentration for 50% maximal activation) and Emax (maximum effect).[8]
-
For antagonist mode, determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Expected Outcome: This will reveal the functional activity of each isomer. For instance, one isomer might be a potent full agonist (low EC50, high Emax), while the other could be a partial agonist or even an antagonist.
Section 1.2: Investigating Downstream Cellular Effects
Connecting receptor activation to a physiological outcome is crucial. Since PPARγ is the master regulator of adipogenesis, evaluating the compounds' ability to induce adipocyte differentiation provides a powerful physiological readout of their activity.[5][6]
Recommended Protocol: 3T3-L1 Adipocyte Differentiation Assay
Causality: Potent PPARγ agonists induce the differentiation of 3T3-L1 pre-adipocyte cells into mature, lipid-filled adipocytes. This is achieved by activating a cascade of gene transcription that drives the adipogenic program.
Experimental Protocol:
-
Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence.
-
Induction of Differentiation:
-
Two days post-confluence, replace the medium with a differentiation cocktail containing insulin, dexamethasone, IBMX, and the test compounds (or a positive control like rosiglitazone) at various concentrations.
-
After 2-3 days, replace the medium with a maintenance medium containing insulin and the test compounds.
-
Continue to culture for another 4-7 days, replenishing the medium every 2 days.
-
-
Quantification of Lipid Accumulation:
-
Wash the cells with PBS and fix with formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash away the excess stain.
-
Visually inspect and photograph the cells under a microscope.
-
For quantification, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis:
-
Plot the absorbance values against the compound concentrations to generate a dose-response curve.
-
Expected Outcome: The level of Oil Red O staining will provide a quantitative measure of each isomer's ability to induce adipogenesis, directly reflecting its functional PPARγ agonism in a relevant physiological process.
Part 2: Data Interpretation and Comparative Analysis
The data gathered from the proposed experiments will allow for a robust, multi-faceted comparison of the two isomers.
Table 1: Hypothetical Comparative Activity Data
| Parameter | This compound | 4-((4-Chlorobenzyl)oxy)benzoic acid | Rationale for Comparison |
| Binding Affinity (Ki, nM) | 150 | 35 | Lower Ki indicates higher binding affinity to PPARγ. |
| Agonist Potency (EC50, nM) | 300 | 75 | Lower EC50 indicates greater potency in activating the receptor. |
| Maximal Efficacy (Emax, %) | 60% | 95% | Compares the maximal activation relative to a full agonist. |
| Antagonist Potency (IC50, nM) | >10,000 | >10,000 | High IC50 suggests a lack of antagonistic activity. |
| Adipocyte Differentiation | Moderate | Strong | Qualitative and quantitative measure of physiological effect. |
Narrative Interpretation:
Based on the hypothetical data in Table 1, a clear structure-activity relationship emerges. The 4-((4-Chlorobenzyl)oxy)benzoic acid (para-chloro isomer) displays a significantly lower Ki value, indicating a much stronger binding affinity for the PPARγ LBD. This enhanced binding translates directly into superior functional activity, as shown by its lower EC50 value (higher potency) and higher Emax (greater efficacy) in the reporter assay. The strong induction of adipocyte differentiation further validates its role as a potent PPARγ agonist.
Conversely, the This compound (meta-chloro isomer) is a weaker, partial agonist. Its higher Ki and EC50 values suggest that the placement of the chlorine in the meta position creates a suboptimal interaction within the receptor's binding pocket, leading to both weaker binding and less efficient receptor activation.
Part 3: Visualizing the Underlying Mechanism
Understanding the signaling pathway provides context for the experimental results.
PPARγ Signaling Pathway:
Caption: Simplified PPARγ transcriptional activation pathway.
Conclusion
While this guide presents a hypothetical comparison, it provides a robust and scientifically rigorous framework for any researcher aiming to compare the biological activities of this compound and 4-((4-Chlorobenzyl)oxy)benzoic acid. By systematically evaluating binding affinity, functional potency, and downstream cellular effects, one can build a comprehensive understanding of the structure-activity relationship. The experimental choices detailed herein are grounded in established methodologies and are designed to yield clear, interpretable, and conclusive data. This approach underscores a fundamental principle in drug discovery: even the smallest structural modification can be the key to unlocking a compound's full therapeutic potential.
References
- National Institutes of Health (NIH). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. [Link]
- Reaction Biology. Nuclear Receptor Assay Services. [Link]
- MDPI.
- FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
- Gifford Bioscience. About Ligand Binding Assays. [Link]
- PubMed. Experimental Approaches to Study PPAR Gamma Agonists as Antidiabetic Drugs. [Link]
- PubChem. 4-[(4-Chlorobenzyl)oxy]benzoic acid. [Link]
- BMG LABTECH. Binding Assays. [Link]
- ResearchGate. (PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs. [Link]
- Wikipedia. Ligand binding assay. [Link]
- PubMed. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. [Link]
- National Institutes of Health (NIH). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]
- Molecular Biology of the Cell (MBoC).
- ScienceDirect. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. [Link]
- MDPI.
- Preprints.org.
- PubMed. Effects of benzoic acid and its analogues on insulin and glucagon secretion in sheep. [Link]
- PubMed Central. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. [Link]
- PubMed. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]
- The Journal of Phytopharmacology. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Nuclear Receptor Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 12. Cell-Based Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Efficacy of Chloro- vs. Bromo-Substituted Benzoic Acid Ethers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of modern drug design. The choice between seemingly similar substituents, such as chlorine and bromine, can profoundly influence a compound's biological efficacy. This guide provides an in-depth, objective comparison of chloro- versus bromo-substituted benzoic acid ethers, offering field-proven insights and experimental data to inform rational drug design and lead optimization efforts.
The Halogen Effect: More Than Just Size and Electronegativity
The decision to introduce a chlorine or bromine atom onto a benzoic acid ether scaffold is not arbitrary. It is a calculated choice that leverages the distinct physicochemical properties of each halogen to modulate a molecule's interaction with its biological target and its overall pharmacokinetic profile. While both are electron-withdrawing through induction and electron-donating through resonance, the interplay of these effects, along with differences in size and lipophilicity, dictates their ultimate impact on biological activity.[1]
Key Physicochemical Differences:
| Property | Chlorine (Cl) | Bromine (Br) | Implication in Drug Design |
| Van der Waals Radius (Å) | 1.75 | 1.85 | Bromine's larger size can lead to more significant steric interactions with the target protein, potentially enhancing or diminishing binding affinity. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Chlorine's higher electronegativity results in a stronger inductive electron-withdrawing effect, which can influence the acidity of the benzoic acid moiety and the polarity of the C-X bond. |
| Polarizability (ų) | 2.18 | 3.05 | Bromine is more polarizable, allowing for stronger van der Waals and dispersion forces, which can be crucial for binding to hydrophobic pockets in a protein. |
| Lipophilicity (Hansch-Leo π parameter) | +0.71 | +0.86 | Bromo-substituted compounds are generally more lipophilic, which can affect cell membrane permeability, plasma protein binding, and metabolic stability. |
Structure-Activity Relationship (SAR) Insights: A Case Study in Anticancer Diaryl Ethers
To illustrate the practical implications of halogen substitution, we will examine a series of diaryl ether derivatives designed as potential anticancer agents. A study by Li et al. (2015) provides valuable data on the growth inhibitory activity of these compounds in various cancer cell lines.[2][3] While a direct bromo-analog to their most potent chloro-substituted compound was not reported, the study highlights the significant impact of a para-chloro substituent on antitumor activity.
Table 1: Growth Inhibitory Activity (IC₅₀, µM) of a Chloro-Substituted Diaryl Ether Derivative [2][3]
| Compound | Substitution | HepG2 | A549 | HT-29 |
| 5h | 4-Chloro | 2.57 | 5.48 | 30.04 |
| 5k | 4-Hydroxy | >50 | >50 | >50 |
The data clearly demonstrates that the presence of a chlorine atom at the para-position of the phenyl ring (compound 5h ) leads to a significant enhancement in antitumor activity compared to a hydroxyl group (compound 5k ).[2][3] This underscores the importance of the electronic and steric properties conferred by the halogen.
Causality Behind the Observed Efficacy:
The enhanced efficacy of the chloro-substituted derivative can be attributed to a combination of factors:
-
Favorable Binding Interactions: The chlorine atom, with its specific size and electronic properties, likely engages in favorable interactions within the binding pocket of the biological target. This could involve halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic region of the protein.
-
Increased Lipophilicity: The chloro group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: Halogenation can block sites of metabolism, increasing the compound's half-life and allowing for sustained target engagement.
While a direct comparison with a bromo-analog is not available in this specific study, based on general principles, a bromo-substituted diaryl ether might be expected to exhibit even greater lipophilicity. This could potentially lead to enhanced cell permeability and binding to hydrophobic pockets, but might also increase non-specific toxicity or alter metabolic pathways. The larger size of bromine could also lead to steric clashes within the binding site that are not present with the smaller chlorine atom. This highlights the nuanced and often unpredictable nature of halogen substitution in drug design, necessitating empirical testing.
Experimental Protocols for Comparative Efficacy Assessment
To empirically determine the superior halogen substituent for a given benzoic acid ether scaffold, a series of standardized in vitro assays are essential. The following protocols provide a framework for a robust comparative evaluation.
Receptor Binding Assay (Competition Assay)
This assay determines the affinity of the test compounds for their molecular target by measuring their ability to displace a radiolabeled or fluorescently labeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of the chloro- and bromo-substituted benzoic acid ethers for their target receptor.
Materials:
-
Target receptor (e.g., purified protein or cell membrane preparation)
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Chloro- and bromo-substituted test compounds
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
Filtration apparatus or scintillation counter/fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the chloro- and bromo-substituted test compounds. Prepare a solution of the labeled ligand at a concentration close to its Kd. Prepare the receptor preparation at a concentration that provides a sufficient signal-to-noise ratio.
-
Assay Setup: In a microplate, combine the receptor preparation, the labeled ligand, and varying concentrations of the test compounds (or vehicle control for total binding). Include wells with excess unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration Assay: Rapidly filter the reaction mixture through a filter mat that retains the receptor-ligand complex. Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
Scintillation Proximity Assay (SPA): If using a radiolabeled ligand and SPA beads, the signal is only generated when the ligand is bound to the receptor on the bead, eliminating the need for a separation step.
-
-
Detection:
-
Filtration Assay: Measure the radioactivity or fluorescence of the filters.
-
SPA: Measure the scintillation counts in a microplate scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Diagram of Receptor Binding Assay Workflow:
Caption: Workflow for a comparative receptor binding assay.
Cell-Based Functional Assay (e.g., Cell Viability Assay)
This assay measures the biological effect of the compounds on whole cells, providing a more physiologically relevant measure of efficacy.
Objective: To determine the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) of the chloro- and bromo-substituted benzoic acid ethers in a cellular context.
Materials:
-
Cancer cell line (e.g., HepG2, A549)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Chloro- and bromo-substituted test compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the chloro- and bromo-substituted compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Luminescent Assay (e.g., CellTiter-Glo®): Add the luminescent reagent directly to the wells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for luminescent assays) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Diagram of Cell-Based Functional Assay Workflow:
Sources
The Critical Influence of Isomerism: A Comparative Guide to the Activity of Ortho-, Meta-, and Para-Chlorobenzyl Ethers
For researchers, scientists, and professionals in drug development and agrochemical design, the precise spatial arrangement of atoms within a molecule is a cornerstone of its biological efficacy. The seemingly subtle shift of a functional group on an aromatic ring can dramatically alter a compound's activity, a phenomenon powerfully illustrated by positional isomerism. This guide provides an in-depth technical comparison of the ortho-, meta-, and para-isomers of chlorobenzyl ethers, exploring how the location of the chlorine atom dictates their biological and chemical behavior. While direct comparative studies on a single, simple chlorobenzyl ether scaffold are not abundant in publicly accessible literature, this guide synthesizes findings from related structures and established chemical principles to provide a robust framework for understanding their structure-activity relationships (SAR).
The Principle of Positional Isomerism: More Than Just Location
Positional isomers, such as the ortho-, meta-, and para-substituted chlorobenzyl ethers, share the same molecular formula but differ in the position of the chlorine atom on the benzene ring. This variation in substitution patterns directly impacts the molecule's electronic distribution, steric profile, and overall shape. These physicochemical properties are critical determinants of how a molecule interacts with its biological target, be it an enzyme, receptor, or other protein.[1][2]
The chlorine atom is an electronegative, electron-withdrawing group through induction, yet it can also be a weak pi-donating group through resonance.[2] The interplay of these electronic effects, combined with the steric hindrance it imposes, varies significantly with its position:
-
Ortho-Isomer: The close proximity of the chlorine atom to the benzyl ether side chain can lead to significant steric hindrance, potentially influencing the conformation of the side chain and its ability to bind to a target site. Electronically, the inductive effect is most pronounced at this position.
-
Meta-Isomer: This position is generally considered to be electronically neutral in terms of resonance effects from the substituent to the side chain's point of attachment. The steric hindrance is less than that of the ortho-isomer.
-
Para-Isomer: The substituent is positioned directly opposite the side chain, minimizing steric hindrance. Electronic effects, particularly resonance, can be transmitted effectively across the ring.
These differences form the basis for the observed variations in biological activity among the isomers.
Caption: Chemical structures of ortho-, meta-, and para-chlorobenzyl ether.
Comparative Biological Activity: A Case Study in Herbicides
Direct, comprehensive studies comparing the herbicidal, fungicidal, or insecticidal activity of the three simple chlorobenzyl ether isomers are scarce. However, research on more complex molecules incorporating a substituted chlorophenyl group provides compelling evidence for the importance of isomerism. A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids as potential herbicides demonstrated a clear dependence of activity on the substituent's position on the phenyl ring.[3]
Herbicidal Activity Data
The following table summarizes the inhibitory effects of compounds with chloro-substituents at different positions on the phenyl ring against the root growth of Brassica napus.
| Compound ID | Substitution Pattern | Inhibition of Brassica napus Root Growth (%) at 250 µM |
| S059 | ortho-Chloro | > 80% |
| S061 | meta-Chloro | < 80% |
| S060 | para-Chloro | > 80% |
Data synthesized from a study on related herbicidal compounds.[3]
These findings suggest that for this particular class of herbicides, the ortho and para positions for the chlorine substituent on the phenyl ring lead to superior herbicidal activity compared to the meta position.[3] This highlights the critical role of substituent placement in optimizing the biological effect.
Experimental Protocol: Root Growth Inhibition Assay
The following is a generalized protocol for assessing the herbicidal activity of compounds on weed root growth, based on methodologies described in the literature.[3]
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then diluted with a culture solution containing agar to achieve the desired final concentrations.
-
Seed Germination and Seedling Preparation: Seeds of the target weed species (e.g., Brassica napus, Amaranthus retroflexus) are surface-sterilized and germinated in a controlled environment.
-
Treatment Application: The prepared test solutions are added to petri dishes or multi-well plates. The germinated seedlings are then transferred into these plates.
-
Incubation: The plates are incubated in a growth chamber under controlled conditions of light, temperature, and humidity for a specified period (e.g., 72 hours).
-
Data Collection and Analysis: After the incubation period, the root length of each seedling is measured. The percentage of root growth inhibition is calculated relative to a solvent-treated control group.
Caption: Experimental workflow for a root growth inhibition assay.
A Closer Look at the Para-Isomer: Antifungal Activity of a 4-Chlorobenzyl Derivative
Antifungal Activity of 4-Chlorobenzyl p-Coumarate
| Parameter | Value | Interpretation |
| Minimum Inhibitory Concentration (MIC) for C. albicans | 200 µM | Concentration required to inhibit fungal growth |
| Minimum Fungicidal Concentration (MFC) for C. albicans | 200 µM | Concentration required to kill the fungus |
| MFC/MIC Ratio | ≤ 4 | Suggests a fungicidal (killing) mode of action |
Data from a study on 4-chlorobenzyl p-coumarate.[4]
The study indicated that the compound likely acts on the plasma membrane and alters the micromorphology of the fungus.[4]
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
The following protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium.
-
Serial Dilution of the Test Compound: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Structure-Activity Relationship (SAR) and Mechanistic Implications
The observed differences in activity between ortho-, meta-, and para-isomers can be rationalized through their Structure-Activity Relationships (SAR). The electronic and steric properties of the chlorine atom at different positions influence how the molecule fits into the active site of a target enzyme or receptor.
Caption: Relationship between isomer position, properties, and activity.
For instance, a bulky ortho-substituent might prevent the molecule from adopting the optimal conformation for binding. Conversely, the electronic properties of a para-substituent could enhance a crucial hydrogen bond or hydrophobic interaction within the active site. The less favorable activity of the meta-isomer in the cited herbicide study could be due to a suboptimal electronic and steric profile for interaction with the target protein.[3]
Conclusion
The positional isomerism of the chlorine atom on the benzyl ring of chlorobenzyl ethers is a critical factor governing their biological activity. While a comprehensive head-to-head comparison is an area ripe for future research, the available data from related compounds strongly indicates that ortho- and para-isomers are likely to exhibit different and potentially more potent activities than their meta-counterparts in various biological contexts. This guide underscores the necessity for researchers in drug and agrochemical development to synthesize and evaluate all three positional isomers of a lead compound to fully explore its therapeutic or commercial potential. The choice of isomer can be the deciding factor between a highly effective agent and an inactive molecule.
References
- (Reference to a general organic chemistry or medicinal chemistry textbook discussing isomerism)
- Liu, Q., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5393. [Link]
- de Farias, S. A. S., et al. (2021). Antifungal Activity, Mode of Action, and Cytotoxicity of 4‐Chlorobenzyl p‐Coumarate: A Promising New Molecule. Chemistry & Biodiversity, 18(10), e2100373. [Link]
- (Reference to a relevant review on structure-activity rel
- Sikorski, A., & Zjawiony, J. K. (2005). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Pestycydy, (1-2), 41-48. [Link]
- (Reference to a methodology paper on biological assays)
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- (Reference to a paper on the synthesis of chlorobenzyl ethers)
- (Reference to a review on antifungal drug discovery)
- (Reference to a review on herbicide design)
- (Reference to a general review on isomerism in drug design)
- (Reference to a paper detailing experimental protocols for activity testing)
- (Reference to a paper on insecticidal activity of isomers)
- (Reference to a paper on the importance of stereoisomers in pesticides)
- (Reference to a paper on biphenyl ether herbicides)
- (Reference to a paper on positional isomers and insect repellent activity)
- (Reference to a paper on fungicidal activity of chiral compounds)
- Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- Chem LibreTexts. (2023).
- The Organic Chemistry Tutor. (2017).
- (Reference to a paper on fungicidal activity of bibenzyl deriv
- (Reference to a compar
- (Reference to a comparative study on antifungal efficacy of plant extracts)
Sources
- 1. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 4-((3-Chlorobenzyl)oxy)benzoic acid
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of drug development and materials science, the absolute certainty of a molecule's structure is the bedrock of all subsequent research. For a molecule like 4-((3-Chlorobenzyl)oxy)benzoic acid, which serves as a critical building block or a potential therapeutic agent itself, any structural ambiguity can lead to misinterpreted biological data, failed syntheses, and wasted resources. Its structure, comprising a benzoic acid moiety linked to a 3-chlorobenzyl group via an ether bond, presents distinct features that are amenable to spectroscopic analysis.
This guide provides an in-depth, comparative framework for the structural validation of this compound, with a primary focus on the power of Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. As a Senior Application Scientist, my objective is not merely to present a protocol but to illuminate the rationale behind the analytical choices, creating a self-validating workflow that ensures the highest degree of confidence in your molecular structure. We will explore ¹³C-NMR as the principal tool and supplement it with orthogonal techniques to build a comprehensive and irrefutable structural dossier.
Part 1: The Definitive Analysis by ¹³C-NMR Spectroscopy
¹³C-NMR spectroscopy is an unparalleled technique for providing a direct census of the carbon environments within a molecule. Each unique carbon atom produces a distinct signal, or "peak," whose position (chemical shift, δ) is exquisitely sensitive to its local electronic environment. This sensitivity allows us to map the carbon skeleton and confirm the connectivity of the entire structure.
Anticipating the ¹³C-NMR Spectrum: A Predictive Approach
Before entering the lab, a seasoned scientist predicts the expected spectrum. This predictive step is crucial as it transforms the experiment from a simple data acquisition exercise into a hypothesis-driven validation. The structure of this compound has 14 carbon atoms, but due to the plane of symmetry in the p-disubstituted benzoic acid ring, we anticipate fewer than 14 signals. However, the 3-chlorobenzyl ring has no such symmetry, leading to distinct signals for each of its six aromatic carbons.
We can estimate the chemical shifts based on known values for benzoic acid, benzyl ethers, and the substituent effects of the chloro- group.[1][2]
-
Carboxyl Carbon (-COOH): This carbon is highly deshielded due to the two electronegative oxygen atoms and is expected to appear significantly downfield, typically in the 165-185 ppm range.[3][4]
-
Benzoic Acid Ring Carbons:
-
C-O (C4): The carbon directly attached to the ether oxygen will be significantly deshielded, appearing around 160-164 ppm.
-
C-COOH (C1): The ipso-carbon attached to the carboxyl group will be shifted downfield but less so than C4, likely around 122-125 ppm.
-
Aromatic CH (C2, C6 & C3, C5): The protons on C2/C6 are ortho to the -COOH group, while C3/C5 are ortho to the -O-CH₂- group. We expect two distinct signals for these pairs, typically in the 114-132 ppm range.
-
-
Methylene Carbon (-O-CH₂-): The benzylic ether carbon is a key indicator, expected around 69-71 ppm.
-
3-Chlorobenzyl Ring Carbons:
-
C-Cl (C3'): The carbon bearing the chlorine atom will be deshielded by the inductive effect of the halogen, appearing around 134-136 ppm.
-
C-CH₂ (C1'): The ipso-carbon attached to the methylene group will be shifted downfield, expected around 138-140 ppm.
-
Aromatic CH (C2', C4', C5', C6'): The remaining four aromatic carbons will have distinct signals in the 126-131 ppm range.
-
The diagram below illustrates the proposed carbon numbering for clear assignment.
Caption: Numbering scheme for this compound.
Experimental Protocol: Acquiring a High-Fidelity ¹³C-NMR Spectrum
This protocol is designed to be self-validating by ensuring high signal-to-noise and accurate chemical shift referencing.
-
Sample Preparation (The "Why"):
-
Accurately weigh 50-100 mg of the synthesized this compound. A higher concentration is used for ¹³C-NMR compared to ¹H-NMR because the ¹³C isotope has a low natural abundance (~1.1%).
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often an excellent choice for carboxylic acids as it can solubilize the compound well and its residual solvent peak does not typically overlap with signals of interest. The deuterium (²H) in the solvent is used by the spectrometer for field-frequency locking, ensuring the stability of the magnetic field during the experiment.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.00 ppm, providing a universal reference point.[2]
-
-
Spectrometer Setup (The "Why"):
-
Use a high-field NMR spectrometer (e.g., 100 MHz or higher for carbon) to achieve better signal dispersion and resolution, which is crucial for resolving the closely spaced aromatic signals.
-
Tune and match the probe for the ¹³C frequency to ensure maximum energy transfer and sensitivity.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. Poor shimming is a common source of broad lines and poor resolution.
-
-
Acquisition Parameters (The "Why"):
-
Experiment Type: A standard proton-decoupled ¹³C experiment (zgpg30 or similar). Proton decoupling collapses all C-H couplings into single lines for each carbon, simplifying the spectrum and increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a wide spectral width (e.g., 0 to 200 ppm) to ensure all carbon signals, from the shielded methylene carbon to the highly deshielded carboxyl carbon, are captured.
-
Acquisition Time (AQ): Set to at least 1-2 seconds. A longer acquisition time allows for better digital resolution, helping to distinguish between closely spaced peaks.
-
Relaxation Delay (D1): Set to 2-5 seconds. This delay allows the carbon nuclei to return to their equilibrium state before the next pulse. Quaternary carbons (like C1, C4, C1', C3') have longer relaxation times, and a sufficient delay is essential for their accurate quantification, although this is less critical for a simple identification experiment.
-
Number of Scans (NS): Set to 1024 or higher. Due to the low natural abundance of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.
-
Part 2: Data Interpretation and Cross-Validation
Once the spectrum is acquired, the crucial step is to match the observed signals to the predicted carbon environments.
¹³C-NMR Data Summary
The table below presents the predicted chemical shifts alongside hypothetical, yet realistic, experimental data for this compound.
| Carbon Atom(s) | Predicted δ (ppm) | Experimental δ (ppm) | Rationale for Assignment |
| C7 (-C OOH) | 165-185 | 167.5 | Highly deshielded carboxyl carbon.[3][4] |
| C4 (-C -O) | 160-164 | 162.8 | Aromatic carbon attached to electronegative ether oxygen. |
| C1' (C -CH₂) | 138-140 | 139.1 | Quaternary aromatic carbon in the chlorobenzyl ring. |
| C3' (-C -Cl) | 134-136 | 134.9 | Aromatic carbon directly bonded to chlorine. |
| C5' | 126-131 | 130.4 | Aromatic CH in the chlorobenzyl ring. |
| C2, C6 | 114-132 | 131.9 | Aromatic CHs ortho to the carboxyl group. |
| C1 (C -COOH) | 122-125 | 123.5 | Quaternary aromatic carbon attached to the carboxyl group. |
| C2' | 126-131 | 128.9 | Aromatic CH in the chlorobenzyl ring. |
| C6' | 126-131 | 127.8 | Aromatic CH in the chlorobenzyl ring. |
| C4' | 126-131 | 126.7 | Aromatic CH in the chlorobenzyl ring. |
| C3, C5 | 114-132 | 114.8 | Aromatic CHs ortho to the ether linkage. |
| C8 (-O-C H₂-) | 69-71 | 70.1 | Key benzylic ether methylene carbon. |
The excellent correlation between the predicted and experimental shifts provides strong evidence for the proposed structure. The presence of 12 distinct signals (as C2/C6 and C3/C5 are equivalent pairs) matches the expected number for the molecule's symmetry.
A Multi-Technique Approach: The Cross-Validation Framework
Relying on a single analytical technique, even one as powerful as ¹³C-NMR, is not best practice. True confidence comes from a consensus of data from orthogonal methods. Each technique interrogates a different aspect of the molecular structure, and together they form a self-validating system.
| Analytical Technique | Information Provided | Strengths for This Molecule | Limitations |
| ¹³C-NMR | Carbon skeleton map; number of unique carbon environments. | Unambiguously confirms the carbon count and key functional group environments (carboxyl, ether, aromatic rings). | Low sensitivity; requires more sample and longer acquisition times. Does not directly show C-H connectivity. |
| ¹H-NMR | Proton environments, integration (proton count), and splitting patterns (J-coupling) revealing adjacent protons. | Confirms the presence of the -CH₂- group (a singlet around 5.1 ppm), the distinct aromatic proton patterns for both rings, and the acidic -COOH proton (a broad singlet >10 ppm).[5][6] | Can have overlapping signals in the aromatic region, potentially complicating interpretation without 2D NMR. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the molecular formula (C₁₄H₁₁ClO₃) via high-resolution MS.[][8] The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) provides a definitive marker. | Does not provide information on the connectivity of atoms (isomerism). |
| FTIR Spectroscopy | Presence of specific functional groups based on vibrational frequencies. | Clearly identifies the very broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the sharp C=O stretch (~1680-1710 cm⁻¹), and the C-O ether stretch (~1250 cm⁻¹).[9][10][11] | Provides no information on the overall carbon skeleton or connectivity. |
Part 3: Integrated Workflow for Structural Validation
A logical workflow ensures that data is collected and interpreted efficiently, with each step building upon the last. The following diagram outlines an ideal process for validating the structure of this compound.
Caption: A logical workflow for comprehensive structural validation.
This workflow begins with rapid, low-sample-consumption techniques (FTIR, MS) to confirm the presence of key features before committing to the more time-intensive NMR experiments. The final, integrated analysis, where ¹³C-NMR data is correlated with all other findings, provides the definitive structural proof.
Conclusion
The structural validation of a molecule like this compound is a multi-faceted process that relies on the synergistic power of modern analytical techniques. While ¹³C-NMR provides the most detailed and unambiguous map of the carbon framework, its true value is realized when its data is corroborated by orthogonal methods such as ¹H-NMR, Mass Spectrometry, and FTIR. By following a predictive, hypothesis-driven approach and an integrated analytical workflow, researchers can achieve an unparalleled level of confidence in their molecular structures, ensuring the integrity and reproducibility of their scientific endeavors.
References
- CASPRE - ¹³C NMR Predictor. (n.d.).
- Taylor & Francis Online. (n.d.). ¹³C NMR chemical shift prediction of diverse chemical compounds.
- ACS Publications. (2017). Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry.
- The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
- Mestrelab Research. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
- Fiveable. (n.d.).
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- University of Calgary. (n.d.). IR: carboxylic acids.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ScienceDaily. (2011). New method for unraveling molecular structures.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- ChemicalBook. (n.d.). 4-Chlorobenzoic acid(74-11-3) ¹H NMR spectrum.
- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
- RSC Publishing. (2024). Comparing software tools for optical chemical structure recognition.
- ResearchGate. (2014). What is the best structure-based method for finding compounds with similar structures to other specific small molecules?.
- ResearchGate. (n.d.). ¹H-NMR spectrum of 4-[(4-chlorobenzyl)oxy]-3,4 0-dichloroazobenzene in CDCl₃.
- ChemicalBook. (n.d.). 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) ¹H NMR spectrum.
- NIST WebBook. (n.d.).
- SpectraBase. (n.d.). 4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid - FTIR Spectrum.
- PubChem. (n.d.). 4-[(4-Chlorobenzyl)oxy]benzoic acid.
- NIST WebBook. (n.d.).
- PMC. (n.d.).
- ResearchGate. (n.d.). ¹³C NMR spectra (in CDCl₃) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top).
- ChemicalBook. (n.d.). 4-Chlorobenzoic acid(74-11-3) ¹³C NMR spectrum.
- Sunway Pharm Ltd. (n.d.). 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3.
- CymitQuimica. (n.d.). 4-[(3-Chlorobenzyl)oxy]benzoic acid.
- PubMed. (n.d.). Application of ¹³C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research.
- SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy- - ¹H NMR Spectrum.
- NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Benchchem. (n.d.).
- NIST WebBook. (n.d.). 4-Chlorobenzoic acid, octyl ester.
- NIST WebBook. (n.d.). Benzoic acid, 4-chloro-.
Sources
- 1. rsc.org [rsc.org]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4-((3-Chlorobenzyl)oxy)benzoic Acid, a Novel FAAH Inhibitor
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the pursuit of novel therapeutics, potency is but one facet of a successful drug candidate. Of equal, if not greater, importance is selectivity—the ability of a compound to interact with its intended target while avoiding unintended interactions, or "off-targets," that can lead to adverse effects. The tragic outcome of the clinical trial for BIA 10-2474, a fatty acid amide hydrolase (FAAH) inhibitor, serves as a stark reminder of this principle.[1][2][3] While designed to inhibit FAAH for therapeutic benefit, its lack of selectivity and engagement with other lipases are thought to have contributed to the severe neurotoxicity observed in participants.[1][4][5]
This guide presents a comprehensive framework for evaluating the cross-reactivity of a novel compound, 4-((3-Chlorobenzyl)oxy)benzoic acid, a molecule hypothesized to be a potent FAAH inhibitor based on its structural class. Fatty acid amide hydrolase is a key serine hydrolase that degrades the endocannabinoid anandamide and other bioactive lipids, making it a promising therapeutic target for pain, inflammation, and anxiety disorders.[6][7][8][9] Through a series of robust, self-validating biological assays, we will objectively compare the selectivity profile of our compound against established benchmarks, providing the critical data necessary for informed drug development decisions.
Pharmacological Rationale for Cross-Reactivity Profiling
FAAH is a central node in the endocannabinoid system, a complex lipid signaling network. By inhibiting FAAH, the levels of endogenous cannabinoids like anandamide are increased, prolonging their analgesic and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists.[6][7] However, the human proteome contains over 200 other serine hydrolases, many of which play critical roles in metabolism and signaling.[10][11] Promiscuous inhibition of these other hydrolases can disrupt cellular lipid networks, leading to unforeseen toxicity.[1]
Therefore, the primary goal of this study is to determine the selectivity index of this compound. This involves not only confirming its potency against FAAH but also quantifying its activity against a panel of relevant off-targets, particularly other serine hydrolases involved in lipid metabolism. A highly selective compound will exhibit a large window between its inhibitory concentration for FAAH and that for any other enzyme.
Comparator Compound Selection
To contextualize the performance of this compound, we have selected two well-characterized FAAH inhibitors as comparators:
-
PF-04457845 : An irreversible FAAH inhibitor known for its exceptional potency and selectivity.[12][13][14][15] It has progressed to Phase 2 clinical trials without serious adverse events, making it the "gold standard" for a selective FAAH inhibitor.[1][16]
-
URB597 : A potent, irreversible carbamate inhibitor of FAAH.[17][18] While highly effective, studies have shown it can inhibit other serine hydrolases, including carboxylesterases, in peripheral tissues, providing an example of a less selective compound.[19]
Experimental Design: A Tiered Approach to Selectivity Profiling
We employ a multi-tiered strategy to build a comprehensive selectivity profile. This approach begins with high-throughput biochemical assays to establish potency on the primary target and key off-targets. It then progresses to more physiologically relevant cell-based assays and culminates in a global, unbiased assessment of selectivity across the entire enzyme family using advanced proteomics.
Methodologies and Experimental Protocols
Scientific integrity is paramount. Each protocol is designed as a self-validating system, incorporating appropriate controls to ensure the data is robust and reproducible.
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
-
Principle of the Assay: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified FAAH. The enzyme hydrolyzes a non-fluorescent substrate to produce a fluorescent product, 7-amino-4-methylcoumarin (AMC).[20][21] The rate of fluorescence increase is directly proportional to FAAH activity.
-
Rationale for Selection: This assay is a rapid, sensitive, and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound directly against the isolated enzyme, providing a clean measure of potency without the complexities of a cellular environment.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.
-
Enzyme Stock: Recombinant human FAAH diluted to 2X final concentration in cold Assay Buffer.
-
Substrate Stock: FAAH substrate (e.g., AMC-arachidonoyl amide) at 10X final concentration in DMSO.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, PF-04457845, and URB597 in DMSO. Create a 100X stock for each concentration.
-
-
Assay Procedure:
-
Dispense 2 µL of serially diluted compounds or DMSO (vehicle control) into a 96-well black, flat-bottom plate.
-
Add 98 µL of Assay Buffer to each well.
-
Add 50 µL of 2X FAAH enzyme solution to all wells except the "No Enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of 1X substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure fluorescence intensity kinetically for 30 minutes (Ex/Em = 360/465 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Slope_Compound - Slope_NoEnzyme) / (Slope_Vehicle - Slope_NoEnzyme)).
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell FAAH Activity Assay
-
Principle of the Assay: This assay measures the activity of FAAH within intact cells. Cells overexpressing FAAH are treated with the test compound, then lysed. The remaining FAAH activity in the lysate is measured using the same fluorometric principle described in Protocol 1.[22][23]
-
Rationale for Selection: This assay provides crucial information on a compound's ability to cross the cell membrane and engage its target in a physiological context. It accounts for compound permeability and stability, which are not assessed in a biochemical assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate HEK293 cells stably overexpressing human FAAH in a 96-well plate and grow to ~90% confluency.
-
Remove culture medium and replace with serum-free medium containing serial dilutions of the test compounds or vehicle control (DMSO).
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer (e.g., Tris-HCl with 0.1% Triton X-100) to each well.
-
Incubate on ice for 15 minutes with gentle shaking.
-
-
Activity Measurement:
-
Transfer the cell lysate to a new 96-well black plate.
-
Determine the protein concentration of each lysate sample using a BCA assay for normalization.
-
Initiate the enzymatic reaction by adding 50 µL of 2X FAAH substrate solution.
-
Measure fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction rate and normalize to the total protein concentration in each lysate.
-
Determine the IC50 value by plotting the normalized activity against the inhibitor concentration.
-
Protocol 3: Proteome-Wide Selectivity Screening via Competitive ABPP
-
Principle of the Assay: Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.[10][24] The cell proteome is first treated with the inhibitor. Then, a broad-spectrum, tagged activity-based probe (ABP) that covalently labels the active site of all accessible serine hydrolases is added. If the inhibitor has bound to a specific hydrolase, it will block labeling by the ABP. The extent of labeling is then quantified by mass spectrometry to reveal the full spectrum of the inhibitor's targets.[11][25]
-
Rationale for Selection: ABPP provides an unbiased, global view of inhibitor selectivity. It can identify off-targets that might be missed by a limited panel of individual assays and is the most rigorous method for validating the selectivity of a covalent or irreversible inhibitor.[1][7]
Methodology Outline:
-
Proteome Preparation: Prepare lysates from a relevant human cell line (e.g., SW620) or tissue.
-
Inhibitor Treatment: Incubate proteome samples with the test compound at a high concentration (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.
-
Probe Labeling: Add a serine hydrolase-directed ABP (e.g., fluorophosphonate-rhodamine for gel-based analysis or a biotinylated version for mass spectrometry) and incubate.
-
Analysis:
-
Gel-Based ABPP: Separate proteins by SDS-PAGE and visualize labeled hydrolases by in-gel fluorescence scanning. A loss of a band in the inhibitor-treated lane indicates a target.
-
MS-Based ABPP: Enrich probe-labeled proteins (e.g., with streptavidin beads), digest them into peptides, and analyze by quantitative liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were blocked by the inhibitor.[1]
-
Data Presentation and Interpretation
Quantitative data from these assays are best summarized in a tabular format for direct comparison.
Table 1: Comparative Inhibitory Potency (IC50, nM) of Test Compounds
| Target Enzyme | This compound | PF-04457845 (Selective Control)[13][15] | URB597 (Less Selective Control)[18][19] |
| FAAH (human, biochemical) | 15.2 | 7.2 | 4.6 |
| FAAH (human, whole-cell) | 45.8 | 21.5 | 15.1 |
| NAAA (human, biochemical) | >10,000 | >10,000 | >10,000 |
| ABHD6 (from ABPP) | 8,500 | >50,000 | 950 |
| CES2 (from ABPP) | >50,000 | >50,000 | 780 |
Note: Data are hypothetical and for illustrative purposes.
Visualizing Biological Context and Decision Making
Understanding the biological pathways and establishing clear decision criteria are crucial for interpreting cross-reactivity data.
Based on the selectivity profile, a clear decision-making framework can be established to guide further development.
Sources
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioCentury - Team describes off-target effects of Bial's FAAH inhibitor [biocentury.com]
- 3. Expert opinion: What is wrong with BIA 10-2474? - 2016 - News - University of Bradford [bradford.ac.uk]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase: a potential target for next generation therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. PF 04457845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RePORT ⟩ RePORTER [reporter.nih.gov]
- 17. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. caymanchem.com [caymanchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Catalyst Efficiency in Etherification: A Comparative Guide for Researchers
In the landscape of synthetic organic chemistry, the ether linkage is a ubiquitous and vital functional group, central to the structure of numerous pharmaceuticals, agrochemicals, solvents, and advanced materials. The synthetic efficiency of forming this bond is therefore a critical consideration for researchers in both academic and industrial settings. The choice of catalyst, in particular, dictates the reaction's speed, selectivity, and overall sustainability. This guide provides an in-depth, objective comparison of the performance of various catalyst classes for etherification, supported by experimental data and field-proven insights to empower researchers in making informed decisions for their synthetic challenges.
The Strategic Importance of Catalyst Selection in Etherification
Etherification, at its core, involves the formation of a C-O-C bond. While seemingly straightforward, the choice of catalyst is a pivotal decision that influences not only the yield and purity of the desired ether but also the economic and environmental viability of the process. An ideal catalyst should exhibit high activity and selectivity under mild conditions, be easily separable from the reaction mixture, and demonstrate robustness for reuse over multiple cycles. This guide will navigate the diverse catalytic landscape for etherification, focusing on three major classes: homogeneous acids, solid acids (zeolites and ion-exchange resins), and phase-transfer catalysts.
A Head-to-Head Comparison of Leading Catalyst Systems
The selection of an optimal catalyst is intrinsically linked to the specific substrates and desired reaction conditions. Below, we dissect the performance of key catalyst types, offering a comparative analysis of their strengths and limitations.
Homogeneous Acid Catalysts: The Traditional Workhorse
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), have historically been the go-to choice for many etherification reactions due to their low cost and high activity.[1][2] They operate by protonating the alcohol, making it a better leaving group in a subsequent nucleophilic attack by another alcohol molecule.
However, their utility is often hampered by significant drawbacks. These catalysts are highly corrosive, leading to equipment degradation.[2] Furthermore, their homogeneous nature necessitates challenging and often wasteful aqueous workups to separate the catalyst from the product, generating significant waste streams.[2] Despite these limitations, their high efficiency in certain applications ensures their continued, albeit diminishing, role in ether synthesis.
Solid Acid Catalysts: The Rise of Heterogeneous Solutions
To overcome the challenges associated with homogeneous catalysts, the field has increasingly embraced solid acid catalysts. These materials offer the intrinsic advantages of easy separation, reduced corrosion, and the potential for continuous flow processes.[3][4]
Among the most widely used solid acid catalysts are sulfonic acid-functionalized polystyrene-divinylbenzene resins, with Amberlyst-15 being a prominent example. These macroporous resins possess a high concentration of readily accessible Brønsted acid sites, making them highly effective for a variety of etherification reactions.[5]
Key Performance Characteristics of Amberlyst-15:
-
High Activity: Amberlyst-15 often exhibits catalytic activity comparable to homogeneous acids like sulfuric acid for certain reactions.[5]
-
Mild Reaction Conditions: It can effectively catalyze etherification at relatively low temperatures.[5]
-
Reusability: The resin can be easily recovered by filtration and reused for multiple reaction cycles, although a gradual decrease in activity may be observed.[6][7][8]
-
Thermal Stability: Amberlyst-15 has a maximum operating temperature of around 120-140 °C, beyond which desulfonation and degradation can occur.[5]
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted and Lewis acid sites.[9] Their uniform pore sizes can impart shape selectivity, favoring the formation of specific ether isomers. Beta (BEA) and ZSM-5 are among the zeolites frequently employed for etherification.
Key Performance Characteristics of Zeolites:
-
High Thermal Stability: Zeolites can withstand significantly higher temperatures than ion-exchange resins, making them suitable for gas-phase and high-temperature liquid-phase reactions.[1][10]
-
Shape Selectivity: The constrained environment within the zeolite pores can influence product distribution, favoring less bulky ethers.
-
Robustness and Reusability: Zeolites are generally robust and can be regenerated by calcination to remove coke and adsorbed species, demonstrating good long-term stability.[10][11]
-
Potential for Leaching: While generally stable, the potential for leaching of aluminum from the zeolite framework under certain reaction conditions exists, which can lead to a loss of acidity and activity.[12][13]
Phase-Transfer Catalysts: Bridging the Immiscibility Gap
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[14] In the context of etherification, particularly for phenols (a variation of the Williamson ether synthesis), PTC facilitates the transfer of the anionic phenoxide from the aqueous phase to the organic phase where it can react with an alkyl halide. Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and phosphonium salts.[14]
Key Performance Characteristics of Phase-Transfer Catalysts:
-
Mild Reaction Conditions: PTC reactions often proceed at or near room temperature.
-
High Yields: Excellent yields can be achieved for the etherification of phenols and alcohols.[15]
-
Avoidance of Anhydrous Conditions: The use of an aqueous phase eliminates the need for strictly anhydrous solvents.
-
Catalyst Separation: While effective, the separation of the homogeneous PTC from the reaction mixture can sometimes be challenging.
Quantitative Performance Benchmarking: A Data-Driven Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics for different catalyst types in the etherification of various substrates. It is crucial to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Catalyst | Substrate 1 | Substrate 2 | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Space-Time Yield (STY) ( kg/L/h ) | Reference(s) |
| Amberlyst-15 | Glycerol | tert-Butanol | 90-100 | - | High | - | - | - | [5] |
| Amberlyst-39 | Glycerol | Isobutene | 60 | 8 | 100 | 93 (to Sh-GTBE) | - | - | [2] |
| Beta Zeolite | 2-Naphthol | Ethanol | - | - | High | High | - | - | [10] |
| H-ZSM-5 | Ethylene Glycol | Benzyl Alcohol | - | - | - | 100 (to monobenzyl ether) | - | - | [10] |
| TBAB (PTC) | Oleyl Alcohol | Epichlorohydrin | 60 | - | - | - | - | - | [14] |
| PEG400 (PTC) | Phenols | Alkyl Halides | - | - | >86 | High | - | - | [15] |
| FeCl₃·6H₂O | Benzyl Alcohol | Benzyl Alcohol | 100 | 14 | - | 53-91 | - | - | [16] |
Note: "-" indicates that the data was not available in the cited sources. TOF and STY are highly dependent on specific reaction conditions and reactor setup and are often not reported in literature, highlighting a gap in standardized reporting.[17][18]
Mechanistic Insights: Understanding "Why" a Catalyst Works
The efficiency of a catalyst is deeply rooted in its mechanism of action. Understanding these mechanisms allows for the rational selection and optimization of catalytic systems.
Solid Acid Catalysis: A Tale of Two Sites
Both ion-exchange resins and zeolites primarily function as Brønsted acids. The catalytic cycle, as illustrated below for the etherification of two alcohol molecules (R-OH and R'-OH), involves the protonation of one alcohol molecule to form an oxonium ion, which is then susceptible to nucleophilic attack by a second alcohol molecule.
Caption: Generalized mechanism for acid-catalyzed etherification.
The key difference between resins and zeolites lies in the nature and accessibility of these acid sites. The flexible polymer matrix of resins like Amberlyst-15 allows for swelling in appropriate solvents, enhancing substrate access to the sulfonic acid groups.[5] In contrast, the rigid, crystalline structure of zeolites can impose diffusional limitations, but also offers the potential for shape-selective catalysis.
Phase-Transfer Catalysis: An Interfacial Dance
Phase-transfer catalysis operates on a different principle, shuttling a reactant across the phase boundary. In the Williamson-type synthesis of an aryl ether, a quaternary ammonium salt (Q⁺X⁻) exchanges its counter-ion with the phenoxide (ArO⁻) in the aqueous phase. The resulting lipophilic ion pair (Q⁺ArO⁻) migrates into the organic phase to react with the alkyl halide (R-X).
Caption: Mechanism of phase-transfer catalyzed etherification.
This mechanism elegantly circumvents the insolubility of the phenoxide in the organic solvent, allowing the reaction to proceed under mild, biphasic conditions.
Experimental Protocols: From Benchtop to Analysis
To facilitate the practical application of the information presented, detailed experimental protocols for representative etherification reactions using leading catalyst types are provided below.
Protocol for Etherification of Isoamyl Alcohol using Amberlyst-15
This protocol is adapted from a study on the etherification of isoamyl alcohol.[19]
Materials:
-
Isoamyl alcohol
-
Amberlyst-15 (dried)
-
Batch glass reactor (25 mL) with magnetic stirrer
-
Heating mantle
-
Gas chromatograph with FID detector
Procedure:
-
Dry the Amberlyst-15 catalyst in a vacuum oven at 105 °C overnight.
-
To a 25 mL batch glass reactor, add 12.0 g of isoamyl alcohol.
-
Add the desired amount of dried Amberlyst-15 catalyst (e.g., 3 wt% relative to the alcohol).
-
Set the stirring speed to 1200 rpm.
-
Heat the reaction mixture to the desired temperature (e.g., 115 °C).
-
Take samples at specified time intervals (e.g., 30 min, 6 h, 12 h, 24 h) for analysis.
-
Analyze the reaction products by gas chromatography to determine conversion and selectivity.
Protocol for Etherification of Glycerol with tert-Butanol using Beta Zeolite
This protocol is based on a study investigating the etherification of glycerol over beta zeolite.
Materials:
-
Glycerol
-
tert-Butanol
-
Beta zeolite catalyst
-
Glass batch reactor (100 cm³) with a water bath for temperature control
-
Magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Activate the beta zeolite catalyst by calcination in air at a specified temperature and duration.
-
In a 100 cm³ glass batch reactor, add glycerol (0.45 g), the desired amount of beta zeolite catalyst (e.g., catalyst to glycerol weight ratio of 1:3), and tert-butanol at the desired molar ratio (e.g., 12:1 TBA to glycerol).
-
Place the reactor in a water bath to maintain a constant temperature (e.g., 80 °C).
-
Stir the reaction mixture at 600 rpm for the desired reaction time (e.g., 6 hours).
-
After the reaction, cool the mixture and separate the catalyst by filtration or centrifugation.
-
Analyze the liquid products using GC-MS to identify and quantify the glycerol ethers formed, allowing for the calculation of glycerol conversion and product selectivity.
Catalyst Stability and Reusability: A Critical Consideration for Sustainable Synthesis
A key advantage of heterogeneous catalysts is their potential for reuse, which is crucial for developing sustainable and cost-effective processes.
-
Amberlyst-15: This resin can typically be reused for several cycles with minimal loss of activity.[7][8] However, physical degradation and leaching of sulfonic acid groups can occur over extended use, particularly at elevated temperatures.[13] Regeneration can sometimes be achieved by washing with solvent and acid.
-
Zeolites: Zeolites generally exhibit high stability and can be regenerated by calcination to burn off carbonaceous deposits.[10][11] However, long-term stability can be affected by the presence of water and certain organic molecules, which may cause structural changes or delamination from supports in membrane applications.[12]
-
Phase-Transfer Catalysts: The reusability of homogeneous PTCs can be challenging. However, immobilizing the catalytic moiety on a solid support can facilitate recovery and reuse.
Future Outlook: Innovations in Etherification Catalysis
The field of etherification catalysis is continually evolving, driven by the principles of green chemistry and the demand for more efficient synthetic routes. Future research will likely focus on:
-
Novel Catalyst Design: The development of highly active and stable catalysts with precisely tuned acid-base properties and hierarchical pore structures.
-
Continuous Flow Processes: The transition from batch to continuous flow reactors using packed beds of heterogeneous catalysts to enhance productivity and process control.[17]
-
Biocatalysis: The use of enzymes, such as lipases, for highly selective etherification under mild conditions.
-
Integrated Reaction and Separation: The use of membrane reactors to selectively remove water, a common byproduct, thereby shifting the equilibrium and enhancing conversion.
Conclusion
The selection of a catalyst for etherification is a multifaceted decision that requires a thorough understanding of the strengths and weaknesses of each catalyst class. While homogeneous acids offer high activity, their environmental and handling drawbacks are significant. Solid acids, particularly ion-exchange resins like Amberlyst-15 and zeolites, represent a more sustainable and industrially viable alternative, offering high activity, selectivity, and reusability. Phase-transfer catalysis provides a powerful tool for specific applications, such as the etherification of phenols, under mild conditions. By carefully considering the specific synthetic challenge and leveraging the data and insights provided in this guide, researchers can select the optimal catalyst to achieve their desired outcomes efficiently and sustainably.
References
- Evaluation of FAU-type Zeolite Membrane Stability in Transesterific
- Preparation and characterization of zeolite catalysts for etherific
- Time-yield reusability profile of Amberlyst 15 dry after being reused...
- Critical Review of the Various Reaction Mechanisms for Glycerol Etherific
- Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Form
- Stabilizing the framework of SAPO-34 zeolite toward long-term methanol-to-olefins conversion. PMC - PubMed Central. [Link]
- Amberlyst-15: An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminones. Bentham Science. [Link]
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. NIH. [Link]
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
- Comparison of Catalyst Performance Prepared by Different Methods.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Royal Society of Chemistry. [Link]
- Amberlyst®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols.
- Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal. [Link]
- Critical Review of the Various Reaction Mechanisms for Glycerol Etherific
- Amberlyst 15 as a new and reusable catalyst for the conversion of cellulose into cellulose acet
- Comparison of the performance of different hybrid catalysts for direct synthesis of dimethyl ether
- Catalysis in Flow: Why Leaching M
- Spatial, temporal and quantitative assessment of catalyst leaching in continuous flow. Spiral. [Link]
- “Turning Over” Definitions in Catalytic Cycles.
- Butyric acid esterification kinetics over Amberlyst solid acid catalysts: The effect of alcohol carbon chain length. Request PDF. [Link]
- Catalyst Immobilization Techniques for Continuous Flow Synthesis. DSpace@MIT. [Link]
- Glycerol etherification over acid ion exchange resins: Effect of catalyst concentration and reusability. Request PDF. [Link]
- Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]
- probing and overcoming catalyst deactivation during liquid phase operation. -ORCA - Cardiff University. [Link]
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
- Heterogeneous Catalysis in Industrial Applications: A Review. Engineering Journals. [Link]
- Esterification by solid acid c
- Activity Comparison of Different Solid Acid Catalysts in Etherification of Glycerol with tert-Butyl Alcohol in Flow and Batch Reactors.
- Which is better, zeolites or resins?. Quora. [Link]
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
- Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IOPScience. [Link]
- Intermolecular etherification of benzyl alcohols with alkanols,...
- Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
- Comparison of catalytic performance over different catalysts for the benchmark reaction.
- Perspective: Lies, Damn Lies, and Turnover R
- Etherification of Glycerol With Benzyl Alcohol Catalyzed by Solid Acids. Amanote Research. [Link]
- Heterogeneous C
- Etherification of isoamyl alcohol using Amberlyst®15 as an acid c
- Esterification by solid acid catalysts - A comparison. Request PDF. [Link]
- Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. MDPI. [Link]
- Chemical imaging of spatial heterogeneities in catalytic solids at different length and time scales. PubMed. [Link]
- Ion exchange selectivity governs phase selection in zeolite synthesis. Materials Horizons (RSC Publishing). [Link]
- Turnover frequency (TOF) (a) and space time yield (STY) (b) values of metalloporphyrin (FeTPFP or FeTSPP) catalysts in their soluble (homogenous) or MNP-immobilized (heterogeneous) forms in biomimetic oxidation of amiodarone (1) in batch mode or continuous-flow magnetic chip reactor..
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamopen.com [benthamopen.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stabilizing the framework of SAPO-34 zeolite toward long-term methanol-to-olefins conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. iagi.or.id [iagi.or.id]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. pnnl.gov [pnnl.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of 4-((3-Chlorobenzyl)oxy)benzoic Acid with Known Inhibitors for Matrix Metalloproteinase-9 (MMP-9)
Introduction: The Quest for Specific MMP-9 Inhibition in Disease Progression
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM).[1][2][3] This enzymatic activity is crucial for normal physiological processes such as tissue remodeling and wound healing. However, the aberrant upregulation of MMP-9 is strongly implicated in a variety of pathological conditions, including tumor metastasis, inflammation, and neurodegenerative diseases.[4][5][6][7] The ability of cancer cells to degrade the basement membrane, a key component of the ECM, is a critical step in the metastatic cascade, allowing them to invade surrounding tissues and enter the bloodstream.[1][6][8] Consequently, MMP-9 has emerged as a significant therapeutic target for the development of novel anti-cancer and anti-inflammatory agents.[4][9]
While several matrix metalloproteinase inhibitors have been developed, many have failed in clinical trials due to a lack of specificity, leading to off-target effects and dose-limiting toxicities.[10][11] The development of highly selective MMP-9 inhibitors remains a critical challenge in drug discovery.[7][11] This guide presents a comparative analysis of a novel compound, 4-((3-Chlorobenzyl)oxy)benzoic acid, with well-characterized, broad-spectrum MMP inhibitors, Batimastat and Marimastat. This analysis is framed within a hypothetical research context to illustrate the rigorous experimental workflow required to characterize a new chemical entity as a potential MMP-9 inhibitor. The structural motif of a substituted benzyloxy benzoic acid suggests potential interactions with the active site of enzymes like MMPs, providing the rationale for this investigation.[12][13]
The MMP-9 Signaling Pathway in Cancer Metastasis
The expression and activity of MMP-9 are tightly regulated by a complex network of signaling pathways.[8] In the context of cancer, various growth factors and inflammatory cytokines can stimulate signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and the mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) pathways, which in turn activate transcription factors like AP-1 and NF-κB to upregulate MMP-9 expression.[6][8][14] Once secreted, pro-MMP-9 is activated, enabling it to degrade ECM components and facilitate cell migration and invasion.[5][14]
Caption: Experimental workflow for the Boyden chamber cell invasion assay.
Comparative Performance Data
The following tables summarize the hypothetical experimental data for this compound in comparison to the known MMP inhibitors, Batimastat and Marimastat.
Table 1: In Vitro MMP-9 Inhibition
| Compound | IC50 (nM) for MMP-9 | Mechanism of Action |
| This compound | 85 | Competitive, active-site binding (hypothesized) |
| Batimastat | 4 [15][16][17][18] | Broad-spectrum, zinc chelation via hydroxamate group [16][19] |
| Marimastat | 1.5-3 [10][20] | Broad-spectrum, zinc chelation via hydroxamate group [19][20] |
Table 2: Inhibition of HT-1080 Cell Invasion
| Compound | Concentration (µM) | % Inhibition of Invasion |
| This compound | 1 | 25 |
| 10 | 68 | |
| 50 | 92 | |
| Batimastat | 0.1 | 45 |
| 1 | 85 | |
| 10 | 98 | |
| Marimastat | 0.1 | 52 |
| 1 | 89 | |
| 10 | 99 |
Discussion and Scientific Interpretation
The hypothetical data presented in this guide positions this compound as a moderately potent inhibitor of MMP-9. Its IC50 value of 85 nM, while less potent than the broad-spectrum hydroxamate-based inhibitors Batimastat (4 nM) and Marimastat (1.5-3 nM), is still within a range that suggests meaningful biological activity. [10][15][16][17][18][20]The key difference in the mechanism of action is noteworthy. Batimastat and Marimastat are potent, broad-spectrum inhibitors primarily due to their hydroxamate group, which chelates the catalytic zinc ion in the active site of multiple MMPs. [16][19][20]This lack of specificity has been a major contributor to the clinical failure of such compounds. [11] In contrast, the inhibitory potential of this compound is hypothesized to arise from its specific interactions with the S1' specificity loop of the MMP-9 active site. The benzoic acid moiety may interact with the catalytic zinc, while the chlorobenzyl group could extend into the hydrophobic S1' pocket, conferring a degree of selectivity over other MMPs that have different S1' loop topographies. This hypothesis is supported by studies on other benzoic acid derivatives as enzyme inhibitors. [13]Further experimental work, such as kinetic studies to determine the mode of inhibition and crystallography to visualize the binding pose, would be essential to validate this hypothesis.
The results from the Boyden chamber assay corroborate the in vitro enzymatic data. [21][22]All three compounds demonstrated a dose-dependent inhibition of cancer cell invasion. The higher concentrations required for this compound to achieve similar levels of inhibition as Batimastat and Marimastat are consistent with its higher IC50 value. This highlights the crucial link between direct enzyme inhibition and the functional consequence of reduced cell invasion. The ability to block the degradation of the basement membrane is a key factor in preventing metastasis, and this cell-based assay provides a more physiologically relevant context for evaluating inhibitor efficacy. [23][24]
Conclusion and Future Directions
This comparative analysis, based on a scientifically grounded hypothesis, illustrates a structured approach to evaluating a novel compound as a potential enzyme inhibitor. While this compound appears less potent than the broad-spectrum inhibitors Batimastat and Marimastat in this hypothetical study, its true potential lies in its possible selectivity for MMP-9. The future direction for this research would be to:
-
Determine the selectivity profile: Test the compound against a panel of other MMPs (MMP-1, MMP-2, MMP-3, etc.) to ascertain its specificity for MMP-9.
-
Elucidate the mechanism of action: Conduct detailed kinetic and structural studies to confirm the binding mode and identify key interactions within the MMP-9 active site.
-
In vivo efficacy studies: Evaluate the compound's ability to inhibit tumor growth and metastasis in preclinical animal models.
The quest for effective and safe MMP-9 inhibitors is ongoing. Compounds like this compound, which may offer improved selectivity over first-generation broad-spectrum inhibitors, represent a promising avenue for the development of targeted therapies for cancer and other MMP-9-driven diseases.
References
- An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. PubMed Central.
- The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process. MDPI.
- The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process. MDPI.
- An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Semantic Scholar.
- Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. PubMed Central.
- Glide Scores and IC 50 Values for Known MMP-9 Inhib- itors and Compound VIa. ResearchGate.
- Boyden Chamber Assays. Cell Biolabs, Inc..
- MMP-9 secreted by tumor associated macrophages promoted gastric cancer metastasis through a PI3K/AKT/Snail pathway. PubMed.
- MMP9: A Tough Target for Targeted Therapy for Cancer. MDPI.
- Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Oxford Academic.
- The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. PubMed Central.
- Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. BMC Neuroscience.
- Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library. PLOS ONE.
- Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers in Pharmacology.
- The interaction of metal ions and Marimastat with matrix metalloproteinase 9. PubMed.
- SensoLyte 520 MMP-9 Assay Kit Fluorimetric. AnaSpec.
- Challenges in Matrix Metalloproteinases Inhibition. PubMed Central.
- Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe. Proceedings of the National Academy of Sciences.
- MMP9 Fluorogenic (Q279R) Assay Kit. BPS Bioscience.
- Specific inhibition of MMP-9–induced cell migration and invasion by the selected compounds. ResearchGate.
- Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. MDPI.
- Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Semantic Scholar.
- Application of benzyl-4-(benzyloxy)-dimethoxy benzoate in preparation of drugs for preventing and treating rheumatoid arthritis. Google Patents.
- Acne. Wikipedia.
- 4-[(4-Chlorobenzyl)oxy]benzoic acid | C14H11ClO3 | CID 961608. PubChem.
- Inhibition of Matrix Metalloproteinase-2 and -9 Activities by Selected Flavonoids. MDPI.
- Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. Springer Link.
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.
- Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. MDPI.
- Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. MDPI.
- Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma. PubMed Central.
- Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. PubMed Central.
- Substituted 4-benzyloxy-benzoic acid amide derivatives. Google Patents.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP-9 secreted by tumor associated macrophages promoted gastric cancer metastasis through a PI3K/AKT/Snail pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout | Semantic Scholar [semanticscholar.org]
A Comparative Guide to High-Resolution Mass Spectrometry for Exact Mass Confirmation of 4-((3-Chlorobenzyl)oxy)benzoic acid
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of chemical synthesis and regulatory submission. High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for this task, providing unparalleled precision in mass measurement.[1] This guide offers a comparative analysis of two leading HRMS technologies—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the exact mass confirmation of a novel synthetic compound, 4-((3-Chlorobenzyl)oxy)benzoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and compare performance based on key metrics of mass accuracy and isotopic fidelity.
The Analytical Challenge: this compound
The target of our analysis is this compound, a small organic molecule with potential applications as a pharmaceutical intermediate. Its structure presents a key feature for mass spectrometric analysis: a chlorine atom. The natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a highly characteristic A+2 isotopic peak that serves as a secondary, yet crucial, point of confirmation for the molecular formula.[2]
-
Molecular Formula: C₁₄H₁₁ClO₃
-
Theoretical Monoisotopic Mass [M]: 262.03967 Da
-
Target Ion (ESI Negative Mode) [M-H]⁻: 261.03185 Da
The objective is not merely to detect this mass, but to measure it with enough accuracy to exclude all other plausible elemental compositions. A mass accuracy of less than 5 parts per million (ppm) is the widely accepted industry standard for confirming a molecular formula.[3][4]
HRMS Technology Showdown: Q-TOF vs. Orbitrap
While both Q-TOF and Orbitrap analyzers are capable of high resolution and high mass accuracy, they operate on fundamentally different principles, which influence their performance characteristics for small molecule analysis.[5][6]
-
Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument uses a time-of-flight analyzer to measure the mass-to-charge ratio (m/z) based on the time it takes for ions to travel a fixed distance.[6] Its strengths include very high acquisition speeds, a wide dynamic range, and excellent isotopic fidelity, making it highly suitable for coupling with fast chromatography techniques (UHPLC).[5][7]
-
Orbitrap: This technology traps ions in an electrostatic field and measures the frequency of their orbital motion, which is inversely proportional to their m/z.[6] Orbitrap systems are renowned for their exceptionally high resolving power and sub-ppm mass accuracy, which can be critical for separating isobaric interferences.[8][9] However, this may come at the cost of slower scan speeds compared to the latest TOF instruments.[10][11]
Experimental Design & Protocols
A robust analytical method is self-validating. The following protocols are designed to ensure data integrity through careful sample preparation, instrument calibration, and data acquisition.
Diagram: General HRMS Experimental Workflow
Caption: General workflow for exact mass confirmation by LC-HRMS.
Step 1: Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analyte that is compatible with the electrospray ionization source. For carboxylic acids like our target compound, a polar protic solvent is ideal.
-
Stock Solution: Accurately weigh ~1.0 mg of this compound and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of methanol and deionized water to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the same 50:50 methanol/water diluent to achieve a final concentration of approximately 1.0 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
Causality: Using a solvent mixture mirrors typical reversed-phase chromatography mobile phases, ensuring compatibility. The low concentration (~1 µg/mL) prevents detector saturation and minimizes ion suppression effects, leading to more accurate mass measurements.
Step 2: Instrument Calibration
HRMS instruments require regular calibration to ensure high mass accuracy. This is typically performed by infusing a standard solution containing compounds of known masses across the desired m/z range.[12][13]
-
External Calibration: Prior to analysis, perform an external calibration according to the manufacturer's protocol. For ESI negative mode, a common calibrant solution is a mixture of sodium formate or sodium cesium iodide.[14]
-
Lock Mass (Internal Calibration): For the most demanding applications, a "lock mass" can be continuously infused alongside the sample.[14] This allows the instrument to correct for any mass drift due to thermal fluctuations during the analytical run in real-time. For this analysis, a known background ion or an added standard (e.g., a specific fatty acid for negative mode) would be monitored.
Causality: Temperature fluctuations in the lab can cause the flight path in a TOF or the electric field in an Orbitrap to vary slightly, leading to mass drift.[12] A lock mass provides a constant internal reference, enabling the software to actively correct the mass scale and maintain sub-ppm accuracy throughout the analysis.
Step 3: Data Acquisition (Q-TOF vs. Orbitrap)
The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization in negative mode (ESI-) is chosen to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion.
| Parameter | Q-TOF System (e.g., Agilent 6546 Q-TOF) | Orbitrap System (e.g., Thermo Q Exactive HF) | Rationale |
| Ionization Mode | ESI Negative | ESI Negative | Carboxylic acids readily deprotonate to form stable negative ions. |
| Mass Range | 100 - 500 m/z | 100 - 500 m/z | Narrows the acquisition window around the target ion to improve sensitivity. |
| Resolution Setting | 40,000 (at m/z 261) | 120,000 (at m/z 200) | High resolution is essential to separate the analyte from potential isobaric interferences. |
| Acquisition Rate | 2 Hz | 2 Hz | A sufficient rate to capture multiple data points across a chromatographic peak if LC is used. |
| Lock Mass Ion | Yes (e.g., Purine, m/z 119.03632) | Yes (e.g., Phthalate, m/z 149.02332) | Ensures continuous mass accuracy correction during the run. |
Results & Comparative Analysis
Following data acquisition, the mass spectrum is analyzed to determine the experimental m/z of the [M-H]⁻ ion and its isotopic pattern. The mass error is then calculated using the formula:
ppm Error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000[3]
Table 1: Comparative HRMS Performance for Exact Mass Confirmation
| Metric | Theoretical Value | Q-TOF Result (Hypothetical) | Orbitrap Result (Hypothetical) |
| Target Ion | [C₁₄H₁₀³⁵ClO₃]⁻ | [C₁₄H₁₀³⁵ClO₃]⁻ | [C₁₄H₁₀³⁵ClO₃]⁻ |
| Theoretical m/z | 261.03185 | 261.03185 | 261.03185 |
| Observed m/z | N/A | 261.03211 | 261.03179 |
| Mass Error (ppm) | < 5.0 ppm | +1.0 ppm | -0.23 ppm |
| Isotope Peak [M-H+2]⁻ | m/z 263.02890 | m/z 263.02919 (+1.1 ppm) | m/z 263.02881 (-0.34 ppm) |
| Isotope Ratio (A+2/A) | ~32% | 31.8% | 32.1% |
Diagram: Logic for Molecular Formula Confirmation
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. longdom.org [longdom.org]
- 3. m.youtube.com [m.youtube.com]
- 4. algimed.com [algimed.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 11. Shimadzu IT-TOF versus Thermo Orbitrap - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Calibration and Qualification of Chromatography, Mass Spectrometry Instruments | Lab Manager [labmanager.com]
- 14. waters.com [waters.com]
A Researcher's Guide to Differential Scanning Calorimetry (DSC): High-Fidelity Purity and Melting Point Determination
In the landscape of pharmaceutical development and materials science, the precise characterization of a compound's physical properties is not merely a regulatory checkbox; it is the bedrock of quality, safety, and efficacy. Among the arsenal of analytical techniques, Differential Scanning Calorimetry (DSC) stands out as a powerful, quantitative method for determining two critical attributes: melting point and purity. This guide provides an in-depth comparison of DSC with traditional methods and delivers a robust, field-proven protocol for its application, grounded in established scientific principles and standards.
The Principle of Differential Scanning Calorimetry: Measuring the Flow of Energy
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[1][2] The sample and reference are maintained at nearly the same temperature throughout a controlled heating or cooling program.[1] When the sample undergoes a physical transformation, such as melting, it requires more or less heat than the reference to maintain the same temperature.[1] This difference in heat flow is precisely measured and plotted against temperature, generating a DSC thermogram.
The fundamental output of a DSC experiment is a direct measurement of enthalpy changes (ΔH) associated with thermal events.[3] An endothermic event, like melting, results in a peak indicating heat absorption, while an exothermic event, like crystallization, shows a peak in the opposite direction. There are two primary types of DSC instruments:
-
Heat-Flux DSC: The sample and reference are placed in the same furnace. The temperature difference between them is measured as heat is transferred through a calibrated thermal resistance. This temperature difference is then converted into a heat flow signal.[2][4]
-
Power-Compensation DSC: The sample and reference each have their own separate heaters. The instrument measures the difference in power required by the two heaters to maintain both the sample and reference at the exact same temperature throughout the analysis.[2][5]
While both types provide similar information, DSC is fundamentally more quantitative than its predecessor, Differential Thermal Analysis (DTA), which only measures temperature differences without directly quantifying energy changes.[1][4][6]
Melting Point Determination: A Leap in Precision over Traditional Methods
Historically, the melting point was determined using a capillary apparatus, a method reliant on visual observation. While simple, this technique is subjective and provides a temperature range rather than a precise point. DSC offers a significant leap forward in objectivity, precision, and the richness of data obtained.
Table 1: Comparison of DSC and Capillary Melting Point Apparatus
| Feature | Differential Scanning Calorimetry (DSC) | Capillary Melting Point Apparatus |
| Principle | Measures heat flow into the sample during melting.[7] | Visual observation of physical phase change from solid to liquid. |
| Data Output | Quantitative thermogram showing heat flow vs. temperature. | Subjective temperature range (onset of melt to clear point). |
| Key Metrics | Onset Temperature: Extrapolated start of the melt; often correlates with the pure material's melting point.[8] Peak Temperature: Point of maximum heat flow.[8] | Melting range. |
| Precision | High (often to within ±0.1°C with proper calibration).[9] | Low; operator-dependent. |
| Objectivity | High; instrument-derived values. | Low; relies on user interpretation. |
| Sample Size | Small (typically 1-5 mg).[10] | Small, but less sensitive to size variation. |
| Additional Info | Enthalpy of fusion (ΔH), purity, polymorphism, glass transitions.[2][9] | None. |
The causality behind DSC's superiority lies in its direct measurement of the energy required to break the crystal lattice. The extrapolated onset temperature on a DSC curve is a highly reproducible value that represents the melting point of the pure major component, making it a more reliable metric for identification and quality control than a visually determined range.[8][9]
Purity from the Peak: The Van't Hoff Principle in Action
The presence of impurities disrupts a material's crystal lattice, causing its melting temperature to decrease and the melting range to broaden.[11][12][13][14] This phenomenon, known as melting point depression, is the thermodynamic foundation for DSC-based purity determination. The relationship is described by the van't Hoff equation .[11][15][16]
The simplified van't Hoff equation used in DSC analysis is:
Ts = T0 - (R * T02 * X2) / ΔHf * (1/F)
Where:
-
Ts is the sample temperature at a given point during the melt.
-
T0 is the melting point of the 100% pure substance (in Kelvin).
-
R is the ideal gas constant.
-
X2 is the mole fraction of the impurity.
-
ΔHf is the molar heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted at temperature Ts.
In a DSC experiment, the instrument software integrates partial areas of the melting peak to calculate the fraction melted (F) at various sample temperatures (Ts).[14][16] By plotting Ts versus 1/F, a linear relationship should be observed. The software performs a linear regression on this data to extrapolate the T0 (the y-intercept) and calculate the mole fraction of impurity, X2 (from the slope).[16][17]
This method operates on several key assumptions, as outlined in the ASTM E928 standard:[11][12]
-
The impurity is soluble in the molten primary component (the melt).
-
The impurity is insoluble in the solid primary component (the crystal).
-
A simple eutectic system is formed.
-
The material is thermally stable through its melting range.
The method is generally considered reliable for materials with a purity greater than 98.5 mol%.[11][12][13]
Experimental Data: Visualizing the Impact of Purity
The effect of impurities is immediately apparent on a DSC thermogram. As purity decreases, the melting peak broadens on the leading (low-temperature) edge and the peak maximum shifts to a lower temperature.
Table 2: Illustrative DSC Data for Phenacetin Samples of Varying Purity
| Sample ID | Purity (NIST Certified) | Onset T (°C) | Peak T (°C) | ΔHf (J/g) | Calculated Purity (mol%) |
| SRM 1 | 99.97% | 134.85 | 135.10 | 155.2 | 99.96% |
| SRM 2 | 99.50% | 134.10 | 134.65 | 154.5 | 99.52% |
| SRM 3 | 99.00% | 133.25 | 134.05 | 153.1 | 99.04% |
(Note: The data above is representative, adapted from typical results for phenacetin reference materials to illustrate the trend.[14])
A visual overlay of the thermograms for these samples would clearly show the progressive broadening and depression of the melting endotherm as the impurity level increases, providing a powerful qualitative and quantitative picture of sample purity.[14][18]
Standardized Protocol for DSC Purity and Melting Point Analysis
This protocol is grounded in the principles of USP <891> Thermal Analysis and ASTM E928, ensuring a robust and reproducible methodology.[9][11][19]
Step 1: Instrument Calibration and System Suitability
-
Causality: Accurate temperature and enthalpy values are paramount. Calibration ensures the instrument's response is traceable to known standards.
-
Procedure:
-
Perform a two-point temperature and enthalpy calibration using certified reference materials (e.g., Indium and Tin). The melting point of Indium (156.60°C) is a common calibrant.
-
The calibration should be verified by running a high-purity standard (e.g., Indium) as a sample. The measured onset temperature should be within ±0.5°C and the enthalpy of fusion within ±5% of the certified value.
-
Step 2: Sample Preparation
-
Causality: Proper sample preparation minimizes thermal gradients and ensures good contact with the pan, which is critical for accurate heat flow measurement.
-
Procedure:
-
Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan using a calibrated microbalance. Small sample sizes reduce thermal lag.[10][20]
-
For volatile samples or to prevent sublimation, hermetically seal the pan. For most purity analyses where non-volatile impurities are of interest, use a crimped lid with a pinhole to allow any volatile components (like residual solvent or moisture) to escape before the melt.[10][20]
-
Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heat transfer.
-
Step 3: Experimental Parameters
-
Causality: The heating rate is a critical parameter. A slow rate is necessary to allow the system to remain in thermal equilibrium, a core assumption of the van't Hoff equation. A fast rate can lead to thermal lag, distorting the peak shape and yielding inaccurate purity values.[14][21]
-
Procedure:
-
Place the prepared sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
-
Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.[10][19]
-
Set the temperature program:
-
Equilibrate: At a temperature at least 20°C below the expected melting point.
-
Ramp: Heat the sample at a slow, controlled rate, typically 0.5 to 2°C/min, through the melting transition.[10][22]
-
Final Temp: Continue heating to at least 10-20°C above the end of the melting peak to ensure the entire transition is captured.[9]
-
-
Step 4: Data Analysis
-
Causality: Correct baseline selection and integration are crucial for accurately calculating the total enthalpy and the partial areas used in the van't Hoff plot.
-
Procedure:
-
Load the resulting thermogram into the analysis software.
-
Define a linear baseline for the melting peak, starting well before the onset of melting and ending well after the peak returns to the baseline.[14] The start of the baseline is critical as melting for impure samples begins gradually at low temperatures.[14]
-
Integrate the peak area to determine the total enthalpy of fusion (ΔHf).
-
Utilize the instrument's purity analysis software. Select the evaluation range for the van't Hoff plot, typically from 10% to 50% of the peak melt.[20] This range avoids the noisy data at the very beginning of the melt and the non-equilibrium conditions at the peak.
-
The software will generate the van't Hoff plot, perform the linear regression, and report the calculated purity (mol%), the T0, and the correlation coefficient of the fit.
-
DSC Purity Analysis Workflow
The following diagram illustrates the logical flow of the DSC purity determination process.
Caption: Workflow for purity and melting point analysis using DSC.
Key Considerations and Potential Pitfalls
While powerful, the DSC purity method is not without limitations. Awareness of these factors is key to generating reliable data.
-
Thermal Lag: A primary source of error where the sample temperature lags behind the programmed furnace temperature. This effect is minimized by using small samples and slow heating rates.[14][21][23] Advanced instrumentation may incorporate corrections for this.[14]
-
Baseline Selection: An incorrect baseline, especially one that doesn't capture the gradual start of melting in an impure sample, will lead to significant errors in the purity calculation.[14]
-
Polymorphism: If a substance can exist in multiple crystalline forms (polymorphs), it may exhibit complex melting behavior, such as melting of a metastable form followed by recrystallization into a stable form, which then melts at a higher temperature.[20] This can invalidate a standard purity analysis.
-
Decomposition: If the sample degrades during melting, the resulting endotherm will be a combination of melting and decomposition, rendering the purity calculation invalid.[21] Thermogravimetric Analysis (TGA) can be run concurrently to check for mass loss.[24]
-
Sample Quality: The sample must be pure enough for the analysis to be valid (>98.5 mol %).[11][12][13] Also, ensure the sample is representative and homogenous. Impurities can lead to misleading results.[25]
Conclusion
Differential Scanning Calorimetry provides a superior alternative to traditional methods for the determination of melting point and purity. It replaces subjectivity with quantitative, instrument-derived data, offering high precision and a wealth of additional information, including the enthalpy of fusion. By leveraging the thermodynamic principles of melting point depression via the van't Hoff relationship and adhering to standardized protocols like ASTM E928, researchers can obtain highly accurate and reliable purity values. This makes DSC an indispensable tool in the pharmaceutical and chemical industries for quality control, stability testing, and the fundamental characterization of materials.
References
- ASTM International. (2019). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM. [Link]
- ASTM International. (2019). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]
- ASTM International. (2003). ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. [Link]
- Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]
- Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
- ASTM International. (2014). E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. [Link]
- ResolveMass Laboratories Inc. (2023). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]
- U.S. Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS. [Link]
- TA Instruments.
- Mettler Toledo.
- Chemistry LibreTexts. (2021). 4: Differential Scanning Calorimetry (DSC). [Link]
- NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]
- Wikipedia. Differential scanning calorimetry. [Link]
- Journal of Chemical Education. (1984). Determination of purity by differential scanning calorimetry (DSC). [Link]
- Testing Laboratory. USP 891 Thermal Analysis of Pharmaceuticals by DSC. [Link]
- S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]
- ResearchGate. (2011). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
- SOP Templates. (2023). SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. [Link]
- UCSB MRL.
- Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. [Link]
- National Institutes of Health. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
- ResearchGate. (2001). Experimental design aids the development of a differential scanning calorimetry standard test procedure for pharmaceuticals. [Link]
- Particle Technology Labs. Differential Scanning Calorimetry. [Link]
- YouTube. (2023). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. [Link]
- Labcompare.com. (2023). Tech Compare: Differential Scanning Calorimetry vs. Differential Thermal Analysis. [Link]
- Preprints.org. (2024). Differential Scanning Calorimeter vs. Other Thermal Analysis Methods. [Link]
- Lab Manager Magazine. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
- PolymerTesting.in. Determination of Melting Point Using Differential Scanning Calorimetry (DSC): A Comparative Study Based on ASTM D 3417 and ISO 11357. [Link]
- American Laboratory. (2023). Tech Compare: Differential Scanning Calorimetry vs. Differential Thermal Analysis. [Link]
- Red Thermo. (2023). Common Errors to Avoid in DSC Analysis with Aluminum Pans. [Link]
- ResearchGate. (2012).
- PubMed Central. (2016).
- bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Link]
Sources
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
- 5. youtube.com [youtube.com]
- 6. skztester.com [skztester.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. s4science.at [s4science.at]
- 9. uspbpep.com [uspbpep.com]
- 10. researchgate.net [researchgate.net]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. tainstruments.com [tainstruments.com]
- 15. infinitalab.com [infinitalab.com]
- 16. thermalsupport.com [thermalsupport.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. particletechlabs.com [particletechlabs.com]
- 20. mt.com [mt.com]
- 21. researchgate.net [researchgate.net]
- 22. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 25. Common Errors to Avoid in DSC Analysis with Aluminum Pans [redthermo.com]
A Comparative Analysis of the Cytotoxic Profiles of 4-((3-Chlorobenzyl)oxy)benzoic Acid and Its Parent Compounds
In the landscape of drug discovery and chemical safety assessment, understanding the cytotoxic potential of novel compounds is a cornerstone of preclinical evaluation. This guide provides a comprehensive comparison of the cytotoxic effects of a synthesized derivative, 4-((3-Chlorobenzyl)oxy)benzoic acid, against its parent compounds: 3-chlorobenzyl alcohol and 4-hydroxybenzoic acid. Through a detailed examination of established in vitro cytotoxicity assays, this document will elucidate the structure-activity relationships that modulate cellular toxicity and provide researchers with the necessary protocols to conduct similar comparative studies.
Introduction: The Rationale for Cytotoxicity Profiling
The journey of a chemical entity from discovery to a potential therapeutic agent or industrial chemical is paved with rigorous safety and efficacy testing. Cytotoxicity assays represent a critical initial screening step to identify compounds that may induce cell death. The subject of this guide, this compound, is a derivative that combines two distinct chemical moieties: a chlorinated benzyl group and a benzoic acid backbone. By systematically evaluating the cytotoxicity of the derivative in comparison to its precursors, we can infer the contribution of each structural component to the overall cellular response.
4-Hydroxybenzoic acid , a naturally occurring phenolic compound, and its esters, the parabens, are widely used as preservatives in cosmetics and pharmaceuticals.[1] It is generally considered to have low toxicity, though it has shown weak estrogenic activity.[1] In contrast, chlorinated aromatic compounds, such as 3-chlorobenzyl alcohol , can exhibit greater toxicity due to the presence of the halogen, which can alter the molecule's electronic properties and reactivity.[2][3] The combination of these two parent molecules into this compound raises important questions about how this structural modification impacts its interaction with cellular systems and, consequently, its cytotoxic profile.
This guide will detail the experimental framework for a head-to-head comparison of these three compounds, providing detailed protocols for two of the most common and robust cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Experimental Methodologies for Comparative Cytotoxicity Assessment
To ensure a thorough and reliable comparison, a multi-parametric approach to cytotoxicity testing is recommended. Here, we outline the protocols for two distinct assays that probe different aspects of cellular health.
Experimental Workflow
The overall experimental design for comparing the cytotoxicity of this compound and its parent compounds would follow a standardized workflow to ensure reproducibility and accuracy.
Figure 1. A generalized workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, 3-chlorobenzyl alcohol, and 4-hydroxybenzoic acid in culture medium. After 24 hours, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[8] This assay is a reliable indicator of cell lysis and necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction and Absorbance Measurement: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Determine the amount of LDH release for each treatment group. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Comparative Cytotoxicity Data (Hypothetical)
The following table presents hypothetical IC₅₀ values that might be obtained from the described experiments, illustrating a potential outcome for discussion.
| Compound | MTT Assay IC₅₀ (µM) after 48h | LDH Assay EC₅₀ (µM) after 48h |
| 4-Hydroxybenzoic acid | > 1000 | > 1000 |
| 3-Chlorobenzyl alcohol | 500 | 750 |
| This compound | 150 | 200 |
Note: These are hypothetical values for illustrative purposes. Actual experimental results would be required for a definitive comparison.
Discussion of Potential Structure-Activity Relationships and Mechanisms
Based on the hypothetical data, a clear trend in cytotoxicity emerges: This compound > 3-Chlorobenzyl alcohol > 4-Hydroxybenzoic acid . This suggests that the derivatization of 4-hydroxybenzoic acid with a 3-chlorobenzyl group significantly enhances its cytotoxic potential.
The low cytotoxicity of 4-hydroxybenzoic acid is consistent with existing literature, where it is generally regarded as having a favorable safety profile.[1][10]
The moderate cytotoxicity of 3-chlorobenzyl alcohol can be attributed to the presence of the chlorine atom. Halogenation of aromatic rings can increase lipophilicity, potentially facilitating passage through cell membranes. Furthermore, the chloro-substituent can alter the electronic properties of the molecule, which may lead to interactions with cellular macromolecules and induce stress pathways.[3][11]
The markedly higher cytotoxicity of This compound suggests a synergistic effect or the introduction of a new mechanism of action. The ether linkage connecting the two parent moieties creates a larger, more complex molecule. This increased size and altered stereochemistry could lead to enhanced binding to intracellular targets. It is plausible that the derivative induces cell death via apoptosis, a programmed cell death pathway.
Potential Induction of Apoptosis
Many chemical compounds exert their cytotoxic effects by inducing apoptosis.[12][13] This process is tightly regulated by a cascade of proteins, including caspases.[12] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism triggered by cellular stress.
Figure 2. A simplified diagram of the intrinsic apoptosis pathway.
Further investigation into the mechanism of action of this compound could involve Western blot analysis for key apoptotic markers such as cleaved caspase-3 and PARP, or flow cytometry-based assays for apoptosis detection (e.g., Annexin V/Propidium Iodide staining).
Conclusion
This guide has outlined a comprehensive framework for the comparative cytotoxic evaluation of this compound and its parent compounds, 3-chlorobenzyl alcohol and 4-hydroxybenzoic acid. By employing a combination of robust in vitro assays, researchers can elucidate the structure-activity relationships that govern the cytotoxic potential of novel chemical entities. The hypothetical data presented suggests that the addition of the 3-chlorobenzyl moiety to the 4-hydroxybenzoic acid backbone significantly increases cytotoxicity. This underscores the importance of systematic derivatization and subsequent toxicological screening in the fields of drug discovery and chemical safety. The provided protocols and theoretical framework serve as a valuable resource for scientists engaged in the preclinical assessment of novel compounds.
References
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS One, 11(4), e0152156. [Link]
- CLYTE Technologies.
- Bratton, S. B., & Cohen, G. M. (2001). Chemical-induced apoptosis: formation of the Apaf-1 apoptosome. Toxicology letters, 120(1-3), 335-341. [Link]
- National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]
- Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 8(11), e79383. [Link]
- Cell Biologics Inc. LDH Assay. [Link]
- Wikipedia. 4-Hydroxybenzoic acid. [Link]
- Gorokhova, L. G., Mikhailova, N. N., Ulanova, E. V., & Yadykina, T. K. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gigiena i sanitariia, 99(7), 755-760. [Link]
- ResearchGate. Effects of hydroxybenzoic acid derivatives (50 μM) on (a) cytotoxicity,.... [Link]
- Fakhri, S., Nouri, Z., Moradi, S. Z., & Farzaei, M. H. (2023). Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines. Current drug targets, 24(5), 415-429. [Link]
- Organisation for Economic Co-operation and Development. 4-hydroxybenzoic acid. [Link]
- El-Gamal, M. I., & Oh, C. H. (2019). Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products. Advanced pharmaceutical bulletin, 9(2), 205. [Link]
- Martínez-Tlahue, A., González-Cortazar, M., Zepeda-Vallejo, L. G., & Pacheco-Hernández, Y. (2021). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Natural product research, 35(16), 2763-2771. [Link]
- Gębicki, J., & Gębicka, L. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3105. [Link]
- Öztürkel Kabakaş, H., & S., M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Journal of Health Sciences and Medicine, 7(2), 213-219. [Link]
- In, S., Kim, D., Kim, J., Lee, S. D., & Kim, B. S. (2013). Evaluation of benzoic acid derivatives as sirtuin inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6834-6838. [Link]
- El-Gamal, M. I., Semreen, M. H., Al-khouja, A. A., Al-Tel, T. H., & Oh, C. H. (2014). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & medicinal chemistry letters, 24(15), 3369-3373. [Link]
- Tang, G. Y., Chen, Y. F., Liu, C. Y., & Chen, Y. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Journal of the Chinese Chemical Society, 68(7), 1259-1268. [Link]
- Kim, R. (2005). Impact of complex apoptotic signaling pathways on cancer cell sensitivity to therapy. Cancer biology & therapy, 4(4), 379-383. [Link]
- Jin, Y., Chen, Y., Yu, X., & Li, Y. (2023). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of Medicinal Chemistry, 66(15), 10515-10526. [Link]
- Kasmiati, K., & Arung, E. T. (2021). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Molecules, 26(16), 4965. [Link]
- Chen, H. P., Liu, C. M., Chen, C. T., Chen, C. C., & Lu, M. C. (2019). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine drugs, 17(10), 585. [Link]
- Gîrd, C. E., Vlase, L., Bâldea, I., & Pârvu, M. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Tan, M. L., Ooi, K. F., & Mohd, F. U. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 584. [Link]
- Al-Warhi, T., Al-Omair, M. A., Al-qahtani, S. D., & Al-Amri, M. B. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 27(19), 6296. [Link]
- PubChem. 3-Chlorobenzyl alcohol. [Link]
- PubChem. 4-[(4-Chlorobenzyl)oxy]benzoic acid. [Link]
- Natalia, D., Sugiarto, S., & Tjandrawinata, R. R. (2020). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Indonesian Journal of Pharmacy, 31(4), 221-233. [Link]
- Hung, C. C., & Lee, C. H. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
Sources
- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. cellbiologics.com [cellbiologics.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical-induced apoptosis: formation of the Apaf-1 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Placement of Halogens: A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold stands as a testament to enduring utility and versatility. Its simple aromatic ring and carboxylic acid group provide a foundational structure that, through targeted modification, can be tailored to interact with a vast array of biological targets. Among the most impactful of these modifications is the introduction of halogen atoms. Far from being mere bulky substituents, halogens—fluorine, chlorine, bromine, and iodine—offer a sophisticated toolkit for fine-tuning the physicochemical and pharmacological properties of benzoic acid derivatives.
This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of halogenated benzoic acid derivatives. Moving beyond a simple catalog of compounds, we will explore the underlying principles that govern how halogenation influences molecular interactions, biological activity, and overall drug-like properties. By understanding the "why" behind the "what," researchers can more effectively leverage halogenation as a strategic tool in the rational design of novel therapeutics.
The Multifaceted Influence of Halogenation on Molecular Properties
The introduction of a halogen atom onto the benzoic acid ring instigates a cascade of changes in the molecule's electronic and physical nature. These alterations are pivotal in dictating how the derivative will interact with its biological target and navigate the physiological environment.
Electronic Effects: Induction and Resonance
Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect can significantly increase the acidity of the benzoic acid's carboxylic group by stabilizing the resulting carboxylate anion.[1] However, with the exception of fluorine, halogens also possess lone pairs of electrons that can participate in resonance, donating electron density back to the aromatic ring (+R effect). The interplay of these opposing electronic forces is a key determinant of a compound's reactivity and binding potential.
Lipophilicity and Membrane Permeability
A critical parameter in drug design is the molecule's lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP). Halogenation generally increases the lipophilicity of a benzoic acid derivative, a property that can enhance its ability to cross cell membranes and access intracellular targets. The degree of lipophilicity imparted varies with the halogen, typically following the trend I > Br > Cl > F.
The Power of Halogen Bonding
Once considered esoteric, halogen bonding is now recognized as a significant and exploitable non-covalent interaction in drug design.[2][3][4] The electron distribution around a bonded halogen atom is anisotropic, creating a region of positive electrostatic potential on the side of the halogen opposite to the covalent bond (the "σ-hole"). This electropositive region can engage in attractive interactions with Lewis bases, such as the backbone carbonyls of proteins or the nitrogenous bases of DNA.[4] The strength of this interaction increases with the polarizability of the halogen, following the order I > Br > Cl > F.[4] This directional and specific interaction can provide a powerful tool for enhancing binding affinity and selectivity.
Comparative Analysis of Halogenated Benzoic Acid Derivatives in Action
To illustrate the practical implications of these principles, we will examine the SAR of halogenated benzoic acid derivatives in the context of specific biological activities. The following examples showcase how the choice and placement of a halogen can dramatically influence potency and selectivity.
Case Study: Inhibition of Protein Kinase CK2
Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a variety of cancers, making it an attractive target for therapeutic intervention. A series of 4-(thiazol-5-yl)benzoic acid derivatives have been investigated as potent CK2 inhibitors.
A study demonstrated that the introduction of a 2-halo-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity while significantly enhancing antiproliferative effects in A549 lung cancer cells.[5]
| Compound | R Group | CK2α IC50 (µM) | A549 CC50 (µM) |
| Parent Compound | H | 0.012 | 9.8 |
| 1a | 2-F-benzyloxy | 0.016 | 3.3 |
| 1b | 2-Cl-benzyloxy | 0.014 | 1.5 |
| 1c | 2-Br-benzyloxy | 0.015 | 1.9 |
Data synthesized from Bioorganic & Medicinal Chemistry, 2016, 24(5), 1136-41.[5]
Expert Insights: The data clearly indicates that while the halogen substitution on the benzyloxy ring has a minimal impact on direct CK2 inhibition, it dramatically boosts cellular antiproliferative activity. This suggests that the halogenated derivatives may possess improved cell permeability or off-target effects that contribute to their enhanced cytotoxicity. The 2-chloro and 2-bromo derivatives, in particular, show a 5- to 6-fold increase in antiproliferative potency compared to the parent compound. This highlights the importance of evaluating compounds in both biochemical and cell-based assays to gain a comprehensive understanding of their SAR.
Case Study: Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are considered valuable targets for anticancer therapies. A series of novel 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters have been evaluated as inhibitors of human CAs (hCAs).
The study revealed that the nature and position of halogen substituents on a phenyl ring within the oxime ester tail significantly influenced the inhibitory potency and selectivity against different hCA isoforms.[6]
| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 4 | phenyl | 69.7 | 10.1 | 15.2 | 4.8 |
| 13 | 4-F-phenyl | 36.5 | 11.5 | 43.3 | 7.8 |
| 14 | 4-Br-phenyl | 69.5 | 10.9 | 42.6 | 8.1 |
| 15 | 3-Br-phenyl | 29.5 | 12.3 | 32.8 | 6.5 |
Data synthesized from the Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 1366-1375.[6]
Expert Insights: This dataset provides a nuanced look at the impact of halogenation. For hCA I, a 4-fluoro substituent (compound 13 ) doubles the potency compared to the non-halogenated analog (4 ), while a 4-bromo (14 ) has no effect. However, moving the bromine to the 3-position (15 ) restores and even slightly improves potency over the 4-fluoro analog. This underscores the critical role of substituent position in dictating binding interactions. For the tumor-associated isoforms IX and XII, the halogenated derivatives in these positions are less potent than the parent compound, suggesting that the active sites of these isoforms have different steric or electronic requirements. This differential activity is a key aspect of designing selective inhibitors.
Experimental Protocols: A Foundation for Comparative SAR Studies
The integrity of any SAR study hinges on the quality and reproducibility of its experimental data. Here, we provide detailed, step-by-step methodologies for key experiments relevant to the evaluation of halogenated benzoic acid derivatives.
General Procedure for the Synthesis of Halogenated Benzoic Acid Derivatives
The synthesis of halogenated benzoic acid derivatives can be achieved through various methods. A common approach involves the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor or the direct halogenation of a benzoic acid derivative.
Example: Synthesis of a 2-phenoxybenzoic acid derivative [7]
-
Reaction Setup: To a solution of 2-iodobenzoic acid (1.0 eq) in DMF, add phenol (1.2 eq), DBU (2.0 eq), Cu(0) (0.1 eq), and Cu(I)I (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify with 1M HCl and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Enzymatic Inhibition Assay: A General Protocol
This protocol describes a general method for determining the inhibitory potency (IC50) of a compound against a target enzyme using a spectrophotometric assay.
Materials:
-
96-well microplate
-
Microplate reader
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (halogenated benzoic acid derivatives) dissolved in DMSO
-
Positive control inhibitor
Procedure: [8]
-
Reagent Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. Prepare working solutions of the enzyme and substrate in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a solution of the test compound at various concentrations (typically in a serial dilution), and the enzyme solution. Include wells for a negative control (DMSO vehicle) and a positive control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value.
Visualizing the Concepts: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of key workflows and relationships in the SAR-guided discovery of halogenated benzoic acid derivatives.
Caption: A generalized workflow for a structure-activity relationship (SAR) guided drug discovery program.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unibs.it [iris.unibs.it]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Methods for Benzoic Acid Derivatives
Introduction: The Analytical Challenge of Benzoic Acid Derivatives
Benzoic acid and its derivatives are a class of compounds ubiquitous in the pharmaceutical, food, and cosmetic industries, serving primarily as preservatives, active pharmaceutical ingredients (APIs), and chemical precursors. Their structural diversity, ranging from simple hydroxylated forms like salicylic acid to more complex esters such as parabens, presents a distinct analytical challenge. The carboxyl group common to these molecules dictates their acidic nature and influences properties like polarity, solubility, and volatility.
Effective analytical characterization is paramount for quality control, stability testing, and regulatory compliance. The choice of analytical method is not a one-size-fits-all decision; it is a strategic process dictated by the analyte's physicochemical properties, the sample matrix, and the specific analytical objective (e.g., quantification, impurity profiling, or screening). This guide provides an in-depth, head-to-head comparison of the principal analytical techniques employed for this class of compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the core principles of each method, present validated experimental protocols, and offer expert insights to guide researchers and drug development professionals in making the most informed choice for their application.
The Decisive Role of Physicochemical Properties
The selection of an optimal analytical method begins with a fundamental understanding of the target molecule's properties. For benzoic acid derivatives, the key characteristics are:
-
Acidity (pKa): Most benzoic acid derivatives are weak acids with a pKa around 4.2. This means their ionization state is highly dependent on pH. Controlling the pH of the sample or mobile phase is therefore critical, especially in HPLC and CE, to ensure consistent retention and migration behavior.
-
Polarity and Solubility: The presence of the carboxyl group and other functional groups (e.g., hydroxyl, methoxy) makes these compounds moderately polar and generally soluble in water and polar organic solvents. This property makes them ideal candidates for Reversed-Phase HPLC.
-
Volatility: Benzoic acid and its derivatives are generally semi-volatile or non-volatile solids. This inherent lack of volatility makes them unsuitable for direct analysis by Gas Chromatography without a chemical modification step known as derivatization.
-
UV Absorbance: The aromatic ring in their structure imparts strong ultraviolet (UV) absorbance, typically in the 230-280 nm range. This allows for sensitive detection using UV-Vis spectrophotometers, a common detector for both HPLC and CE.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC, particularly in its reversed-phase mode, is the most widely adopted method for the analysis of benzoic acid derivatives due to its robustness, versatility, and excellent performance for polar, non-volatile compounds.
Principle of Separation: In Reversed-Phase HPLC (RP-HPLC), a non-polar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile/methanol). Polar analytes have less affinity for the stationary phase and elute earlier, while less polar analytes are retained longer. By controlling the mobile phase pH to be well below the pKa of the benzoic acid derivatives (e.g., pH 2.5-3), the carboxyl group remains protonated (-COOH), making the molecule less polar and allowing for better retention and sharper peak shapes on the C18 column.
Expert Insights: Why RP-HPLC Excels
The choice of RP-HPLC is a direct consequence of the molecular properties. The semi-polar nature of benzoic acid derivatives provides an ideal level of interaction with a C18 stationary phase. Furthermore, the ability to manipulate retention by adjusting mobile phase composition and pH offers a high degree of method development flexibility. The use of a UV detector is a cost-effective and highly sensitive option, as the aromatic ring provides a strong chromophore.
Validated Experimental Protocol: Analysis of Parabens in a Cream Base
This protocol details a standard method for quantifying a mixture of common parabens (methyl-, ethyl-, propylparaben) used as preservatives.
-
Sample Preparation:
-
Accurately weigh 1.0 g of the cream sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 2 minutes to dissolve the parabens.
-
Heat the tube in a 60°C water bath for 5 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 10 µL.
-
Workflow: Standard HPLC Analysis
Caption: General workflow for the HPLC analysis of benzoic acid derivatives.
Gas Chromatography (GC): High Sensitivity via Derivatization
Direct analysis of benzoic acid derivatives by GC is challenging due to their low volatility and the potential for thermal degradation of the polar carboxyl group in the hot injector. Therefore, a derivatization step is mandatory to convert the analytes into more volatile and thermally stable forms.
Principle of Separation: Derivatization, most commonly silylation, replaces the active hydrogen on the carboxyl and hydroxyl groups with a non-polar trimethylsilyl (TMS) group. This transformation dramatically increases the analyte's volatility and reduces its polarity, making it amenable to GC separation. The separation then occurs in a heated capillary column based on the analyte's boiling point and interactions with the column's stationary phase. Mass Spectrometry (MS) is the preferred detector due to its high sensitivity and ability to confirm the identity of the derivatized compounds.
Expert Insights: When to Choose GC
Despite the additional sample preparation step, GC-MS is often the method of choice when extremely low detection limits are required, for instance, in trace-level impurity analysis or environmental monitoring. The derivatization step, while adding complexity, can be automated. The unparalleled sensitivity and selectivity of MS detection often justify the extra effort, especially in complex matrices where co-eluting peaks might interfere with UV detection in HPLC.
Validated Experimental Protocol: Trace Analysis of Salicylic Acid via Silylation
This protocol describes the quantification of salicylic acid in a complex matrix after silylation.
-
Sample Preparation & Derivatization:
-
Perform a liquid-liquid extraction of the sample to isolate the acidic components.
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Injector: Splitless mode, 250°C.
-
Oven Program: 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
-
Workflow: GC Analysis with Derivatization
Caption: GC-MS workflow, highlighting the mandatory derivatization step.
Capillary Electrophoresis (CE): The High-Efficiency Alternative
Capillary Electrophoresis separates molecules in a narrow capillary based on their electrophoretic mobility in an applied electric field. For benzoic acid derivatives, which are anionic at neutral or basic pH, CE offers a powerful, alternative separation mechanism.
Principle of Separation: In a fused-silica capillary, a background electrolyte (BGE) is used. When a high voltage is applied, the bulk flow of liquid, known as the electroosmotic flow (EOF), moves towards the cathode. Anionic analytes like benzoate are attracted to the anode but are swept along by the stronger EOF towards the detector. Separation occurs because each anion has a unique charge-to-size ratio, which dictates its electrophoretic mobility and thus its overall migration time. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate both neutral and charged derivatives.
Expert Insights: The Niche for CE
CE shines in applications requiring high separation efficiency and minimal sample/reagent consumption. It is particularly adept at separating very similar compounds that may be difficult to resolve by HPLC. Its main advantages are speed, low operational cost, and a fundamentally different separation mechanism, making it an excellent orthogonal technique for method validation. However, it can be less robust than HPLC and typically has higher detection limits unless coupled with concentration techniques.
Validated Experimental Protocol: Separation of Hydroxybenzoic Acids
This protocol is suitable for separating isomers like 2-, 3-, and 4-hydroxybenzoic acid.
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of methanol and water.
-
Dilute to the desired concentration with the background electrolyte.
-
Filter through a 0.45 µm filter or centrifuge to remove particulates.
-
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 25 mM Sodium Borate, pH 9.2.
-
Voltage: 25 kV (positive polarity).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detector: DAD at 230 nm.
-
Head-to-Head Performance Comparison
The choice between these powerful techniques depends on a trade-off between speed, sensitivity, cost, and the specific requirements of the analysis. The following table summarizes key performance characteristics based on data from various studies.
| Parameter | Reversed-Phase HPLC-UV | GC-MS (with Derivatization) | Capillary Electrophoresis (CE-UV) |
| Principle | Partitioning between polar mobile phase and non-polar stationary phase. | Partitioning based on volatility/boiling point in a temperature gradient. | Differential migration based on charge-to-size ratio in an electric field. |
| Sample Prep | Simple (Dilution, Filtration). | Complex (Extraction, Evaporation, Derivatization). | Simple (Dilution, Filtration). |
| Analysis Time | 5-15 minutes. | 15-30 minutes (not including derivatization). | 3-10 minutes. |
| LOD/LOQ | Low (ng/mL range). | Very Low (pg/mL range). | Moderate (high ng/mL to µg/mL range). |
| Selectivity | Good; can be improved with gradient elution and selective detectors (e.g., MS). | Excellent, especially with MS detection (mass fragmentation patterns). | Excellent for charged isomers. |
| Robustness | High; well-established and reliable technology. | Moderate; derivatization can introduce variability. | Moderate; sensitive to buffer composition and capillary surface. |
| Cost per Sample | Moderate (solvent consumption). | High (gases, derivatization reagents, complex instrumentation). | Low (minimal reagent consumption). |
| Best For... | Routine QC, quantification in various matrices, stability studies. | Ultra-trace analysis, impurity identification, complex matrices. | Isomer separation, chiral analysis, orthogonal method validation. |
Decision-Making Framework
To assist in selecting the most appropriate technique, the following decision tree illustrates a logical workflow based on common analytical requirements.
Caption: Decision tree for selecting an analytical method for benzoic acid derivatives.
Conclusion and Future Outlook
For the vast majority of applications involving the quantification of benzoic acid derivatives in pharmaceutical, food, and cosmetic products, Reversed-Phase HPLC with UV detection remains the gold standard . Its combination of robustness, good sensitivity, and versatility makes it the most practical and reliable choice for routine quality control environments.
GC-MS carves out its essential niche in applications demanding the highest sensitivity, such as the analysis of trace contaminants or impurities, where its superior detection limits justify the more complex and time-consuming derivatization workflow. Capillary Electrophoresis , while less common in routine QC, is an invaluable tool for challenging separations, such as chiral or isomeric purity assessments, and serves as an excellent orthogonal technique for validating primary methods like HPLC.
The future of analytical chemistry for these compounds lies in the hyphenation of these techniques with more advanced mass spectrometry (e.g., HPLC-QTOF/MS) for comprehensive impurity profiling and metabolomics studies, pushing the boundaries of detection and identification ever further.
References
- Samanidou, V. F., & Nikolaidou, A. K. (2016). HPLC analysis of benzoic and sorbic acid in beverages and sauces. In High-Performance Liquid Chromatography in Food Analysis. CRC Press. [Link]
- M. E. J. de Rijke, et al. (2003). Analytical separation and detection methods for flavonoids.
- Díaz-Maroto, M. C., et al. (2002). Analysis of Volatile Components of Traditional "Miel de la Alcarria" Honey. A Comparison of Two Extraction Techniques.
- Friedberg, M. A., & Shihabi, Z. K. (1997). Determination of salicylic acid in serum by capillary electrophoresis.
- F. C. V. de Oliveira, et al. (2016). Development and validation of a MEKC method for the simultaneous determination of preservatives in moisturizing cream. Journal of Chromatographic Science, 54(7), 1147-1153. [Link]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Benzoic Acid Derivatives in Inflammation
A Technical Guide for Researchers
Prepared by: Your Senior Application Scientist
Introduction
The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Benzoic acid derivatives, particularly those derived from salicylic acid, have long been a focal point of this research due to their inherent biological activities.[1][2] This guide provides a detailed comparative analysis of the in vitro and in vivo efficacy of a promising benzoic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid , a structural analog of the less-characterized 4-((3-Chlorobenzyl)oxy)benzoic acid. Due to the limited availability of public data on this compound, this guide will focus on its well-studied analog to provide relevant insights into the potential efficacy of this class of compounds. We will dissect its performance against standard anti-inflammatory drugs, grounded in experimental data and established protocols, to offer a comprehensive resource for researchers in inflammation and drug development.
The core mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[2] However, the non-selective inhibition of COX isoforms (COX-1 and COX-2) can lead to undesirable side effects, such as gastrointestinal issues.[3][4] The development of compounds with greater selectivity for the inducible COX-2 enzyme is a key therapeutic goal.[2][5] Furthermore, targeting transcription factors like NF-κB, a central regulator of the inflammatory response, represents another crucial strategy.[3][6] This guide will explore how 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid engages with these key inflammatory pathways.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of a compound's anti-inflammatory potential begins with in vitro assays. These controlled experiments are essential for elucidating specific mechanisms of action and determining intrinsic potency before advancing to more complex biological systems. For 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in vitro studies have focused on its ability to modulate key inflammatory mediators.
Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
In silico studies have suggested that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has a high affinity for the COX-2 enzyme, indicating its potential as a selective COX-2 inhibitor.[1][4] This is a critical attribute, as selective COX-2 inhibition is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like aspirin.[3] Beyond direct enzyme inhibition, this compound has been shown to suppress the NF-κB signaling pathway.[3][4][6] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as the COX-2 enzyme itself.[3] By inhibiting NF-κB, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid can exert a broad anti-inflammatory effect.
Caption: Proposed in vitro mechanism of action.
Experimental Data: Cytokine Release Assay
A key in vitro method to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine release from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
| Compound | Cell Type | Stimulant | Cytokine Measured | Result | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Rat model | LPS | TNF-α, IL-1β | Significant reduction in plasma concentrations | [4] |
| Diclofenac (comparator) | Human Monocytes | LPS | TNF-α | Dose-dependent inhibition of TNF-α release | [7] |
Experimental Protocol: LPS-Induced TNF-α Release in Macrophages
This protocol describes a standard method for evaluating the ability of a test compound to inhibit the release of TNF-α from the murine macrophage cell line RAW 264.7.
Pillar of Trustworthiness: This protocol is a self-validating system. It includes a positive control (LPS alone) to ensure the cells are responsive and a vehicle control to account for any effects of the solvent. The use of a reference standard (like Diclofenac) allows for the validation of the assay's sensitivity and provides a benchmark for the test compound's potency.
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare stock solutions of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid and a reference drug (e.g., Diclofenac) in a suitable solvent like DMSO. Create a dilution series to test a range of concentrations.
-
Cell Treatment: The following day, remove the culture medium. Add fresh medium containing the desired concentrations of the test compound or vehicle control to the wells.
-
Inflammatory Challenge: Concurrently or shortly after adding the test compound, add LPS to the wells at a final concentration of 10-100 ng/mL to stimulate the cells.[8]
-
Incubation: Incubate the plate for a specified period, typically 4-24 hours, to allow for cytokine production and release.[7]
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Quantification of TNF-α: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[9]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Determine the IC50 value (the concentration at which the compound inhibits 50% of the TNF-α release).
Part 2: In Vivo Efficacy Assessment
While in vitro assays are informative, in vivo models are crucial for evaluating a compound's efficacy in a complex physiological system, taking into account factors like pharmacokinetics and bioavailability. The carrageenan-induced paw edema model in rodents is a widely accepted and validated model of acute inflammation used to screen for anti-inflammatory drugs.[10][11]
Experimental Data: Carrageenan-Induced Paw Edema
This model measures the ability of a compound to reduce the swelling (edema) in a rat's paw after the injection of carrageenan, an inflammatory agent.[12][13]
| Compound | Animal Model | Dose | Time Point | % Inhibition of Edema | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Rat | 500 mg/60 kg BW (human equivalent) | 120-360 min | Significant reduction | [4] |
| Diclofenac (comparator) | Rat | 30 mg/kg | 3 hours | ~50-60% | [14] |
| Diclofenac (comparator) | Rat | 10 mg/kg | 3 hours | Significant reduction | [15] |
Note: Direct percentage inhibition for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was not specified in the cited literature, but a significant anti-edema effect was reported.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a step-by-step guide for assessing the anti-inflammatory activity of a test compound in vivo.
Pillar of Expertise: The timing of compound administration relative to the carrageenan injection is critical and depends on the pharmacokinetic profile of the drug.[10] Administering the compound 30-60 minutes prior to the inflammatory challenge is a standard practice for orally delivered small molecules, allowing for absorption and systemic distribution. The use of a plethysmometer provides a quantitative and reproducible measurement of the inflammatory response.
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, test compound group(s), reference drug group). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]
-
Compound Administration: Administer the test compound, vehicle, or reference drug (e.g., Diclofenac) orally or via intraperitoneal injection.[14]
-
Induction of Edema: After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[10][12]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. Determine the percentage inhibition of edema by the test compound and reference drug relative to the vehicle control group.
Part 3: Comparative Analysis and Conclusion
The available data indicates that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is a potent anti-inflammatory agent both in vitro and in vivo. Its ability to significantly reduce the release of key pro-inflammatory cytokines like TNF-α and IL-1β, coupled with its efficacy in the carrageenan-induced paw edema model, places it as a promising candidate for further investigation.[4]
A key advantage of this compound appears to be its dual mechanism of action: the inhibition of COX-2 and the suppression of the NF-κB signaling pathway.[2][4][6] This dual action may lead to a broader and more potent anti-inflammatory effect compared to drugs that only target a single pathway. Studies have shown that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid exhibits superior suppression of NF-κB in the kidneys and lungs of LPS-induced septic mice when compared to aspirin.[3] This suggests a potentially higher efficacy in managing systemic inflammation.
When compared to Diclofenac, a widely used NSAID, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrates a comparable efficacy profile in preclinical models. While direct dose-to-dose comparisons are challenging without more detailed studies, the significant reduction in inflammatory markers and edema suggests it is a compound of similar potency. The primary differentiating factor and a potential advantage for this novel compound is its hypothesized greater selectivity for COX-2 and its robust inhibition of the NF-κB pathway, which may translate to a better safety and efficacy profile in clinical settings.
References
- 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. (2024).
- Foe, K., et al. (2025). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Journal of Advanced Pharmaceutical Technology & Research. [Link]
- Tjahjono, Y., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
- Carrageenan Induced Paw Edema (R
- Kostenko, V. O., et al. (2016).
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).
- Tjahjono, Y., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- Tjahjono, Y., et al. (2023). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC. [Link]
- Mehrzadi, S., et al. (2016).
- Tjahjono, Y., et al. (2023). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega. [Link]
- A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018).
- The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of rat. (2025).
- Paris, M., et al. (2014). Inhibition of carrageenan-induced paw edema in rats by diclofenac and anatabine.
- Enhanced Anti-inflammatory Effects of Diclofenac Delivered Orally via Polyvinylpyrrolidone K30/Silk Fibroin Nanoparticles in a Murine Model of Carrageenan-Induced Paw Edema. (2025). PubMed. [Link]
- Carrageenan induced Paw Edema Model. (n.d.).
- Park, J. S., et al. (2020).
- Tjahjono, Y., et al. (2023). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.
- LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. (2001). The Journal of Immunology. [Link]
- This histogram shows the inhibition of carrageenan-induced paw edema in rats. (n.d.).
- Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. (2012). PLoS ONE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-((3-Chlorobenzyl)oxy)benzoic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-((3-Chlorobenzyl)oxy)benzoic acid, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety procedures, researchers can ensure the safe and compliant disposal of this and similar chemical entities.
Understanding the Hazard Profile
As a halogenated organic compound, its disposal is subject to specific regulations designed to prevent environmental contamination. Halogenated solvents and solids are typically considered hazardous waste and must be segregated from non-halogenated waste streams[4][5][6][7].
Table 1: Hazard and Property Summary (Inferred from Analogous Compounds)
| Property | Anticipated Hazard/Characteristic | Source/Rationale |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Based on data for 4-Chlorobenzoic acid[2][8]. |
| Skin Irritation | Causes skin irritation. | Based on data for 3-Chlorobenzoic acid and 4-Chlorobenzoic acid[1][2][3]. |
| Eye Irritation | Causes serious eye irritation. | Based on data for 3-Chlorobenzoic acid and 4-Chlorobenzoic acid[1][2][3]. |
| Environmental Hazard | Potentially harmful to aquatic life. Halogenated organics require controlled disposal. | General principle for halogenated organic compounds[4][5]. |
| Chemical Class | Halogenated Organic Acid (Solid) | Structural analysis. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact[1].
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust particles[1].
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used. All handling of the solid material should ideally be performed in a chemical fume hood to minimize inhalation exposure[5].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous, halogenated organic solid waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of compliant chemical waste management.
-
Designate a specific waste container for "Halogenated Organic Solids." This container must be clearly labeled as such[4][5].
-
NEVER mix this compound with non-halogenated chemical waste, acidic or alkaline waste streams, or heavy metal waste[5][6]. Cross-contamination can lead to dangerous reactions and complicates the disposal process.
Step 2: Container Selection and Labeling
The integrity and labeling of your waste container are critical for safety and compliance.
-
Choose a compatible container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top lid[6]. The container must be in good condition, free from cracks or leaks.
-
Label the container immediately: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
Step 3: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5]. This area should be in a well-ventilated location, such as a chemical fume hood or a ventilated cabinet, and have secondary containment[5][7].
-
Container Management: Keep the waste container securely closed at all times, except when adding waste[4][5]. Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills[6].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider. They will provide specific instructions for waste pickup and disposal.
-
Follow all institutional procedures for waste collection requests. This may involve completing an online form or attaching a specific tag to the waste container[5].
-
Do not attempt to dispose of this chemical down the drain or in regular trash. This is a serious regulatory violation and poses a significant environmental risk[1].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as described in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust. Place the swept material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container[1][3].
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your EHS office, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a straightforward process when approached with a clear understanding of its hazards and the established protocols for halogenated organic waste. By prioritizing safety through the consistent use of PPE, meticulous waste segregation, and adherence to institutional guidelines, researchers can uphold their commitment to a safe and sustainable laboratory environment. Always consult your institution's specific waste management plan and your EHS department for guidance.
References
- Braun Research Group.
- Campus Operations, Temple University. (2021, October).
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Link
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2023).
- Carl ROTH.
- Sigma-Aldrich. (2012).
- Fisher Scientific. (2025).
- University of Oslo (UiO). Chemical and Hazardous Waste Guide. Link
- Kemicentrum. 8.1 Organic solvent waste. Link
- Fisher Scientific. (2025). Safety Data Sheet: 3-Chloroperoxybenzoic acid. Link
- Fisher Scientific. (2024).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ethz.ch [ethz.ch]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. carlroth.com [carlroth.com]
Essential Safety and Handling Guide: Personal Protective Equipment for 4-((3-Chlorobenzyl)oxy)benzoic acid
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides an in-depth operational plan for handling 4-((3-Chlorobenzyl)oxy)benzoic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, a robust safety protocol can be constructed by analyzing its structure—a substituted benzoic acid. The guidance herein is synthesized from established safety protocols for closely related analogs, such as 3- and 4-chlorobenzoic acid, ensuring a conservative and proactive approach to laboratory safety.
Hazard Analysis: Understanding the Risks
Before handling any compound, a thorough understanding of its potential hazards is paramount. Based on data from structurally similar chlorobenzoic acids, we must anticipate that this compound is a solid that presents the following risks:
-
Acute Oral Toxicity: Expected to be harmful if swallowed.[1][2][3]
-
Skin Irritation: Direct contact is likely to cause skin irritation.[2][3][4][5]
-
Serious Eye Irritation/Damage: The compound, particularly as a dust, poses a significant risk of causing serious eye irritation or damage.[2][3][4][5][6] Some related compounds are classified as corrosive to the eyes.[4][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
These hazards dictate the necessity of a multi-layered personal protective equipment (PPE) strategy to create effective barriers between the researcher and the chemical.
Core PPE Requirements: Your First Line of Defense
Engineering controls, such as fume hoods, are the primary method for exposure control. However, appropriate PPE is a mandatory secondary measure to protect against accidental contact.
-
Eye and Face Protection: This is the most critical component of your PPE. Due to the severe eye irritation risk, chemical safety goggles with side shields are the minimum requirement.[7][8] For any procedure with an elevated risk of splashes, such as transferring solutions or cleaning up spills, a full-face shield must be worn in addition to safety goggles.[6][9]
-
Hand Protection: To prevent skin contact, chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[9][10] Always inspect gloves for tears or punctures before use.[7] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination, and wash hands thoroughly with soap and water after work is completed.[5][8]
-
Body Protection: A professional lab coat , fully buttoned, must be worn to protect against accidental spills and contamination of personal clothing.[7][10] Contaminated clothing should be removed immediately and decontaminated before reuse.[5][10]
-
Respiratory Protection: All handling of the solid, powdered form of this compound that could generate dust must be performed in a well-ventilated area, preferably within a chemical fume hood.[6][10] If engineering controls are insufficient to prevent inhalation of dust, a NIOSH/MSHA-approved respirator is necessary.[7][11] A particulate filter, such as an N95 dust mask, is suitable for low-level dust exposure, while environments with higher potential concentrations may require a full-face respirator with appropriate cartridges.[9]
PPE Specification Summary
The level of PPE required is dictated by the specific task being performed. This table provides a clear guide for operational planning.
| Task/Operation | Minimum Required PPE |
| Pre-weighing / Container Handling | Lab Coat, Safety Goggles, Nitrile Gloves |
| Weighing Solid Compound (in fume hood) | Lab Coat, Safety Goggles, Nitrile Gloves. Respirator (N95) on standby. |
| Transferring Solid / Preparing Solutions | Lab Coat, Safety Goggles, Face Shield, Nitrile Gloves |
| Handling Solutions at Ambient Temp. | Lab Coat, Safety Goggles, Nitrile Gloves |
| Cleaning Glassware | Lab Coat, Safety Goggles, Face Shield, Nitrile Gloves |
| Spill Cleanup | Lab Coat, Safety Goggles, Face Shield, Nitrile Gloves, Respirator (as needed) |
Operational Workflow: A Step-by-Step Safety Protocol
This workflow outlines the critical steps for safely handling the compound from receipt to disposal, integrating the necessary PPE at each stage.
Emergency and Disposal Plans
Immediate Emergency Response
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[5][12][13] Seek medical advice if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12][13]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a Poison Control Center or physician for guidance.[1][2][3]
Spill Management & Waste Disposal
-
Spills: For small spills, absorb with an inert material like sand or vermiculite.[14] Do not use combustible materials. Scoop the material into a designated, labeled hazardous waste container.[14] The area should then be decontaminated.
-
Waste Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[1][4] Collect waste in sealed, clearly labeled containers for pickup by your institution's Environmental Health and Safety (EHS) department.[14] Never dispose of this chemical down the drain.[6][10]
By adhering to this comprehensive safety plan, you build a self-validating system of protection that prioritizes your well-being and ensures the integrity of your research.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid.
- MilliporeSigma. (2025). 4-Chlorobenzoic acid - SAFETY DATA SHEET.
- Techiescientist. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
- Fisher Scientific. (2012). SAFETY DATA SHEET - Benzoic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzoic acid, 3-chloro-.
- Sigma-Aldrich. (2012). 4-Chlorobenzoic acid - Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt.
- Fisher Scientific. (n.d.). 3-Chlorobenzoic acid SAFETY DATA SHEET.
- Sigma-Aldrich. (2017). Benzoic acid - Safety Data Sheet.
- Angene Chemical. (2025). Safety Data Sheet - 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid.
- Sigma-Aldrich. (2023). 3-Chlorobenzoic acid - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Carl ROTH. (2025). Safety Data Sheet: 4-Chlorobenzoic acid.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Chlorobenzoic acid.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
- BenchChem. (n.d.). Proper Disposal of 4-(Chlorosulfonyl)benzoic Acid: A Guide for Laboratory Professionals.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. leelinework.com [leelinework.com]
- 10. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
